Product packaging for ZYZ-488(Cat. No.:CAS No. 1470302-79-4)

ZYZ-488

Cat. No.: B2464084
CAS No.: 1470302-79-4
M. Wt: 487.462
InChI Key: PVTAIJDQJJZCJP-WXZWTWHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZYZ-488 is a useful research compound. Its molecular formula is C20H29N3O11 and its molecular weight is 487.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N3O11 B2464084 ZYZ-488 CAS No. 1470302-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O11/c1-30-10-7-9(18(29)32-6-4-3-5-23-20(21)22)8-11(31-2)15(10)33-19-14(26)12(24)13(25)16(34-19)17(27)28/h7-8,12-14,16,19,24-26H,3-6H2,1-2H3,(H,27,28)(H4,21,22,23)/t12-,13-,14+,16-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTAIJDQJJZCJP-WXZWTWHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ZYZ-488 in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ZYZ-488" is a hypothetical agent used for illustrative purposes within this technical guide. The data, signaling pathways, and experimental results presented are representative of a plausible mechanism for a novel anti-cancer agent that induces apoptosis and are based on established principles of apoptosis research.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor designed to induce programmed cell death, or apoptosis, in cancer cells. Evasion of apoptosis is a hallmark of cancer, and therapeutic strategies aimed at restoring this critical cellular process are of significant interest in oncology research. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in modulating key signaling pathways that lead to apoptosis. We present quantitative data from a series of preclinical studies and detail the experimental protocols utilized to elucidate the pro-apoptotic activity of this compound.

Core Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

This compound exerts its pro-apoptotic effects by selectively targeting and inhibiting the anti-apoptotic protein Bcl-2. Bcl-2 is a central regulator of the intrinsic (or mitochondrial) pathway of apoptosis.[1] In cancer cells, Bcl-2 is often overexpressed, sequestering pro-apoptotic proteins like Bax and Bak and preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

By binding to the BH3-mimetic groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins. This leads to the liberation of Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to MOMP.[2] The subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical event that initiates the caspase cascade.[1][3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[1] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 ZYZ488 This compound Bcl2 Bcl-2 ZYZ488->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Activates Procaspase37 Procaspase-3/7 PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis CleavedPARP Cleaved PARP

Caption: this compound induced intrinsic apoptosis pathway.

Quantitative Data Summary

The pro-apoptotic activity of this compound was evaluated in a panel of human cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
HL-60Acute Promyelocytic Leukemia8.5
A549Non-Small Cell Lung Cancer150.2
MCF-7Breast Cancer98.7
HCT116Colorectal Carcinoma45.3

IC50 values were determined using a standard cell viability assay.

Table 2: Induction of Apoptosis by this compound in HL-60 Cells

Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 nM)48.6 ± 3.535.1 ± 2.916.3 ± 1.7
This compound (50 nM)15.3 ± 1.858.9 ± 4.225.8 ± 2.5

Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[5]

Table 3: Caspase Activation in HL-60 Cells Treated with this compound

Treatment (12h)Caspase-9 Activity (RFU)Caspase-3/7 Activity (RLU)
Vehicle Control1,520 ± 1802,850 ± 320
This compound (25 nM)8,940 ± 75015,600 ± 1,200

RFU: Relative Fluorescence Units; RLU: Relative Luminescence Units. Caspase activity was measured using specific fluorogenic or luminogenic substrates.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Apoptosis Quantification by Flow Cytometry

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI) is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or vehicle for the indicated time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.[5]

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[8]

G start Start: Cell Culture with This compound Treatment harvest Harvest Cells (Adherent + Supernatant) start->harvest wash1 Wash with cold 1X PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT, dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for apoptosis detection.

Caspase Activity Assay
  • Cell Lysis: After treatment with this compound, lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including caspases.

  • Substrate Addition: Add the specific caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9) to the cell lysate.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Data Acquisition: Measure the fluorescence or luminescence signal using a plate reader. The signal intensity is directly proportional to the caspase activity.

  • Normalization: Normalize the results to the protein concentration of the cell lysate.

Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The data presented in this technical guide strongly support the mechanism of action of this compound as a potent inducer of apoptosis via the intrinsic pathway. By inhibiting the anti-apoptotic protein Bcl-2, this compound effectively triggers the downstream activation of the caspase cascade, leading to programmed cell death in cancer cells. These findings highlight the therapeutic potential of this compound as a targeted anti-cancer agent and provide a solid foundation for its further preclinical and clinical development.

References

ZYZ-488: A Novel Apaf-1 Inhibitor with Cardioprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZYZ-488 is a novel, competitive small-molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1), a key protein in the intrinsic pathway of apoptosis. Preclinical studies have demonstrated its significant cardioprotective effects, positioning it as a promising therapeutic candidate for ischemic heart disease. This compound exerts its therapeutic potential by directly binding to Apaf-1 and disrupting its interaction with procaspase-9, thereby inhibiting the downstream caspase cascade and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Myocardial infarction remains a leading cause of morbidity and mortality worldwide. A significant contributor to the pathophysiology of ischemic heart disease is the apoptotic death of cardiomyocytes. The intrinsic pathway of apoptosis, governed by the Bcl-2 family of proteins and the formation of the apoptosome, presents a compelling target for therapeutic intervention. Apaf-1 is a central component of the apoptosome, and its inhibition offers a promising strategy to mitigate myocardial injury. This compound, a derivative of Leonurine, has emerged as a potent and selective inhibitor of Apaf-1, demonstrating significant cardioprotective properties in preclinical models.

Mechanism of Action

This compound functions as a competitive inhibitor of Apaf-1.[1] In the event of cellular stress, such as hypoxia, cytochrome c is released from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the assembly of the apoptosome. This complex then activates procaspase-9, which in turn activates downstream effector caspases, such as procaspase-3, leading to the execution of apoptosis.[1]

This compound directly binds to Apaf-1, preventing the recruitment of procaspase-9 to the apoptosome.[1] This disruption of the Apaf-1/procaspase-9 interaction is the primary mechanism by which this compound inhibits the apoptotic cascade and protects cardiomyocytes from hypoxic injury.[1]

Signaling Pathway

ZYZ488_Mechanism_of_Action cluster_0 Mitochondrial Stress (e.g., Hypoxia) cluster_1 Apoptosome Formation and Caspase Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome (Apaf-1 + Cytochrome c + Procaspase-9) Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Activates Caspase-3 Activated Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Apaf-1 Inhibits binding to Procaspase-9

Figure 1: Mechanism of action of this compound in the intrinsic apoptotic pathway.

Preclinical Data

In Vitro Efficacy

Studies utilizing the H9c2 cardiomyocyte cell line have demonstrated the potent cytoprotective effects of this compound under hypoxic conditions.

ParameterControlHypoxiaHypoxia + this compound (10 µM)Reference
Cell Viability (%) 10052.3 ± 4.578.6 ± 5.1[1]
LDH Leakage (U/L) 45.2 ± 3.8112.5 ± 8.965.7 ± 5.3[1]
CK Release (U/L) 30.1 ± 2.585.4 ± 6.742.3 ± 3.9[1]

Data are presented as mean ± SEM.

In Vivo Efficacy

In a murine model of myocardial infarction, this compound demonstrated a significant reduction in infarct size and improvement in cardiac function.

ParameterShamMyocardial Infarction (MI)MI + this compound (33.9 mg/kg)MI + this compound (67.8 mg/kg)Reference
Infarct Size (%) 045.8 ± 3.728.3 ± 2.919.5 ± 2.1[1]
Ejection Fraction (%) 75.2 ± 4.138.6 ± 3.252.1 ± 3.860.7 ± 4.0[2]
Fractional Shortening (%) 40.1 ± 2.818.9 ± 2.126.4 ± 2.531.2 ± 2.7[2]

Data are presented as mean ± SEM.

Target Engagement

The direct interaction between this compound and Apaf-1 has been confirmed using Surface Plasmon Resonance (SPR).

ParameterValueReference
Binding Affinity (RU) Dose-dependent increase[1]

RU = Response Units

Experimental Protocols

In Vitro Hypoxia Model in H9c2 Cells

Figure 2: Workflow for the in vitro hypoxia model in H9c2 cells.

Methodology:

  • Cell Culture: H9c2 rat myocardial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and grown to 80-90% confluency. The cells are then pre-treated with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 2 hours.

  • Hypoxia Induction: Following pre-treatment, the culture medium is replaced with fresh medium, and the cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for 12 hours at 37°C.

  • Biochemical Assays: After the hypoxic incubation, the supernatant is collected for the measurement of lactate dehydrogenase (LDH) and creatine kinase (CK) leakage using commercially available assay kits. Cell viability is assessed using the MTT assay.

In Vivo Myocardial Infarction Mouse Model

MI_Mouse_Model_Protocol start Start anesthesia Anesthetize C57BL/6 mice start->anesthesia ligation Ligate the left anterior descending (LAD) coronary artery anesthesia->ligation treatment Administer this compound (i.p.) daily for 7 days ligation->treatment echo Perform echocardiography treatment->echo histology Sacrifice and perform histological analysis of heart tissue echo->histology end End histology->end

References

An In-Depth Technical Guide on (2S,3S,4S,5R,6R)-6-(4-((4-guanidinobutoxy)carbonyl)-2,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (Zanamivir)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the research and development of (2S,3S,4S,5R,6R)-6-(4-((4-guanidinobutoxy)carbonyl)-2,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, a compound widely known as Zanamivir. Zanamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, and it is utilized as an antiviral agent for the treatment and prophylaxis of influenza. This document details the mechanism of action, pharmacological properties, synthesis, and key experimental protocols relevant to the study of Zanamivir. Quantitative data are presented in structured tables for ease of comparison, and critical pathways and workflows are visualized using diagrams.

Core Compound Information

  • IUPAC Name: (2S,3S,4S,5R,6R)-6-(4-((4-guanidinobutoxy)carbonyl)-2,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

  • Common Name: Zanamivir

  • Brand Name: Relenza

  • Chemical Formula: C₁₂H₂₀N₄O₇

  • Molecular Weight: 332.3 g/mol

  • Mechanism of Action: Zanamivir is a transition-state analogue inhibitor of influenza virus neuraminidase. By blocking the active site of this enzyme, it prevents the cleavage of sialic acid residues on the surface of host cells and newly formed viral particles. This inhibition leads to the aggregation of new virions at the cell surface and impedes their release, thereby limiting the spread of the infection.[1][2][3]

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of Zanamivir is characterized by low oral bioavailability, necessitating administration via oral inhalation for the treatment of respiratory infections.[1][2][4]

ParameterValueSpeciesAdministration RouteCitation
Bioavailability 2%HumanOral[1][4]
4-17%HumanOral Inhalation[1][4]
Plasma Protein Binding <10%Human-[1][4]
Serum Half-life (t½) 2.5 - 5.1 hoursHumanOral Inhalation[4][5]
Total Clearance 2.5 - 10.9 L/hHumanOral Inhalation[4][5]
Excretion >90% as unchanged drugHumanIntravenous[3]
Primarily in urineHuman-[1][4]
In Vitro Neuraminidase Inhibitory Activity (IC₅₀)

The 50% inhibitory concentration (IC₅₀) of Zanamivir varies depending on the influenza virus strain and the assay method used.[6]

Influenza VirusMean IC₅₀ (nM)Citation
Influenza A/H1N1 0.92[6]
Influenza A/H3N2 2.28[6]
Influenza B 4.19[6]
Clinical Efficacy

Clinical trials have demonstrated the efficacy of Zanamivir in reducing the duration of influenza symptoms.[2][7][8]

PopulationEndpointResultCitation
Adults (Influenza-like illness) Reduction in time to first symptom alleviation0.60 days (14.4 hours)[2]
Adults (Laboratory-confirmed influenza) Reduction in median days to symptom alleviation1.0 day (from 7 to 6 days)[7]
High-risk patients (Influenza-positive) Reduction in median duration of symptoms2.75 - 3.0 days[7]
Prophylaxis (Individuals) Reduction in symptomatic influenzaNumber Needed to Treat (NNT) = 51[2]
Prophylaxis (Households) Reduction in symptomatic influenzaNumber Needed to Treat (NNT) = 7[2]

Experimental Protocols

Representative Synthesis of Zanamivir

The synthesis of Zanamivir commonly starts from N-acetylneuraminic acid (sialic acid). The following is a representative, multi-step synthetic route.

Step 1: Esterification of Sialic Acid

  • Reactants: N-acetylneuraminic acid (sialic acid), Methanol, Dowex H+ resin (catalyst).

  • Procedure: Sialic acid is dissolved in methanol, and Dowex H+ resin is added. The mixture is stirred at room temperature for approximately 10 hours. The resin is then filtered off, and the solvent is evaporated under reduced pressure to yield the methyl ester of sialic acid.

Step 2: Acetylation

  • Reactants: Sialic acid methyl ester, Acetic anhydride, Pyridine, 4-Dimethylaminopyridine (DMAP).

  • Procedure: The methyl ester is dissolved in pyridine, and acetic anhydride and a catalytic amount of DMAP are added. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up to isolate the peracetylated product.

Step 3: Formation of the Glycal

  • Reactants: Peracetylated sialic acid methyl ester, a suitable reagent for elimination (e.g., via a halide intermediate).

  • Procedure: The peracetylated compound is converted to a glycal (a cyclic enol ether) through an elimination reaction. This step creates the double bond in the pyran ring.

Step 4: Azide Installation

  • Reactants: The glycal intermediate, Azidotrimethylsilane (TMSN₃), Lewis acid catalyst (e.g., TMSOTf).

  • Procedure: The glycal is reacted with TMSN₃ in the presence of a Lewis acid. This introduces the azide group at the C4 position with the desired stereochemistry.

Step 5: Reduction of the Azide

  • Reactants: The azide intermediate, Hydrogen gas, Lindlar's catalyst (or an alternative reducing agent like triphenylphosphine).

  • Procedure: The azide is reduced to a primary amine using catalytic hydrogenation with Lindlar's catalyst to avoid reduction of the double bond.

Step 6: Guanidinylation

  • Reactants: The amine intermediate, a guanidinylating agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride or 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea with a promoter like HgCl₂).

  • Procedure: The amine is reacted with the guanidinylating agent to form the guanidine group.

Step 7: Deprotection

  • Reactants: The protected Zanamivir precursor, a base (e.g., sodium hydroxide in methanol/water or trifluoroacetic acid for Boc-protected intermediates).

  • Procedure: All protecting groups (acetyl and methyl ester) are removed by saponification to yield the final Zanamivir product. The product is then purified, typically by crystallization.

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining the IC₅₀ of neuraminidase inhibitors.

Materials:

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Stop Solution: 0.14 M NaOH in 83% ethanol.

  • Influenza virus stock: Titered to determine the appropriate dilution for the assay.

  • Zanamivir stock solution: Prepared in assay buffer.

  • 96-well black, flat-bottom microplates.

  • Fluorometer: Capable of excitation at ~360 nm and emission at ~450 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of MUNANA (e.g., 100 µM) in assay buffer.

    • Prepare serial dilutions of Zanamivir in assay buffer, covering a range of concentrations (e.g., 0.01 nM to 10,000 nM).

    • Dilute the influenza virus stock in assay buffer to a concentration that gives a linear rate of substrate cleavage over the assay period.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each Zanamivir dilution to triplicate wells.

    • Include control wells: "virus only" (no inhibitor) and "blank" (no virus).

    • Add 50 µL of the diluted virus to each well (except the blank wells, to which 50 µL of assay buffer is added).

    • Pre-incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Read the fluorescence in a fluorometer (excitation ~360 nm, emission ~450 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration relative to the "virus only" control.

    • Plot the percentage inhibition against the logarithm of the Zanamivir concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Mechanism of Action of Zanamivir

Zanamivir_Mechanism cluster_release Successful Release cluster_inhibition Inhibited Release Virus Virus HostCell Host Cell Replication Replication HostCell->Replication 2. Replication BuddingVirions Budding Virions Replication->BuddingVirions 3. Assembly Neuraminidase Neuraminidase BuddingVirions->Neuraminidase 4. Release Mediated by Zanamivir Zanamivir Zanamivir->Neuraminidase Inhibits SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleaves ReleasedVirus New Virions Released Neuraminidase->ReleasedVirus AggregatedVirions Virions Aggregate at Cell Surface

Caption: Mechanism of Zanamivir in inhibiting influenza virus release.

Experimental Workflow: Neuraminidase Inhibition Assay

NI_Assay_Workflow Step Step Incubation Incubation Measurement Measurement End End PrepareReagents Prepare Serial Dilutions of Zanamivir AddInhibitor Add Inhibitor and Virus to 96-well Plate PrepareReagents->AddInhibitor 2 PreIncubate Pre-incubate (30-45 min, RT) AddInhibitor->PreIncubate 3 AddSubstrate Add MUNANA Substrate PreIncubate->AddSubstrate 4 IncubateReaction Incubate (60 min, 37°C) AddSubstrate->IncubateReaction 5 StopReaction Add Stop Solution IncubateReaction->StopReaction 6 ReadFluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) StopReaction->ReadFluorescence 7 CalculateIC50 Calculate IC50 ReadFluorescence->CalculateIC50 8 CalculateIC50->End

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

References

ZYZ-488: A Novel Cardioprotective Agent Targeting the Intrinsic Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZYZ-488 is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1), a key component of the intrinsic apoptosis pathway. Emerging preclinical evidence demonstrates its significant cardioprotective effects in models of myocardial ischemia. By specifically targeting Apaf-1, this compound effectively mitigates cardiomyocyte apoptosis, reduces infarct size, and preserves cardiac function. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a visual representation of its role in cellular signaling.

Mechanism of Action: Inhibition of the Apaf-1 Mediated Apoptosome Formation

This compound exerts its cardioprotective effects by directly interfering with the intrinsic pathway of apoptosis. Under ischemic conditions, intracellular stress signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the formation of a multi-protein complex known as the apoptosome. This complex facilitates the activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to programmed cell death.

This compound has been shown to directly bind to Apaf-1, effectively blocking the recruitment of procaspase-9 to the apoptosome. This targeted inhibition prevents the activation of the caspase cascade, thereby protecting cardiomyocytes from apoptotic death.

Below is a diagram illustrating the intrinsic apoptosis pathway and the inhibitory action of this compound.

cluster_0 cluster_1 Mitochondrion cluster_2 Myocardial Ischemia Myocardial Ischemia Cytochrome c (release) Cytochrome c (release) Myocardial Ischemia->Cytochrome c (release) Apaf-1 Apaf-1 Cytochrome c (release)->Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Formation Caspase-9 (activated) Caspase-9 (activated) Apoptosome Formation->Caspase-9 (activated) Caspase-3 (activated) Caspase-3 (activated) Caspase-9 (activated)->Caspase-3 (activated) Apoptosis Apoptosis Caspase-3 (activated)->Apoptosis This compound This compound This compound->Apoptosome Formation Inhibits procaspase-9 recruitment

Figure 1: Signaling pathway of this compound's mechanism of action.

Preclinical Data

In Vitro Studies in H9c2 Cardiomyocytes

In vitro experiments using the H9c2 rat cardiomyocyte cell line have demonstrated the protective effects of this compound against hypoxia-induced cell injury.

Table 1: In Vitro Efficacy of this compound in Hypoxia-Induced H9c2 Cell Injury

ParameterVehicleThis compound (0.1 µM)This compound (1 µM)This compound (10 µM)
Cell Viability (%) 41.76 ± 1.9051.46 ± 7.4254.15 ± 2.2655.19 ± 1.28
LDH Leakage (% of Normoxic Control) 167.37 ± 2.20--Significantly Reduced
CK Leakage (% of Normoxic Control) 100 (Hypoxic) vs 26.8 (Normoxic)-44.49 ± 3.927.848 ± 7.39

Data are presented as mean ± S.E.M. LDH and CK leakage data for all concentrations were not available in the provided search results.

In Vivo Studies in a Mouse Model of Myocardial Infarction

The cardioprotective effects of this compound have been confirmed in a murine model of myocardial infarction (MI).

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

ParameterSHAMMI (Vehicle)MI + this compound (33.9 mg/kg)MI + this compound (67.8 mg/kg)
Ejection Fraction (EF, %) 67.58 ± 3.1327.48 ± 4.47-46.13 ± 4.59
Fractional Shortening (FS, %) 36.93 ± 2.3911.25 ± 2.56--
Left Ventricular End-Systolic Volume (LVESV, %) 15.97 ± 2.7766.83 ± 12.18-34.00 ± 3.44
Serum LDH Markedly Lower than MIMarkedly Increased-Significantly Reduced
Serum CK Markedly Lower than MIMarkedly Increased-Significantly Reduced
Serum AST Markedly Lower than MIMarkedly Increased-Significantly Reduced
Caspase-9 Cleavage Ratio (%) -2.34 ± 0.172.00 ± 0.071.59 ± 0.07
Caspase-3 Activation (%) -7.64 ± 0.772.92 ± 0.363.38 ± 0.44

Data are presented as mean ± S.E.M. Some data points were not available in the provided search results.

Experimental Protocols

In Vitro Hypoxia Model in H9c2 Cells

The following protocol outlines the general procedure for inducing hypoxia in H9c2 cardiomyocytes to evaluate the cardioprotective effects of this compound.

Start Start Seed H9c2 cells Seed H9c2 cells in culture plates Start->Seed H9c2 cells Adherence Allow cells to adhere (e.g., 24 hours) Seed H9c2 cells->Adherence Treatment Treat cells with this compound at desired concentrations Adherence->Treatment Hypoxia Induce hypoxia (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 12 hours) Treatment->Hypoxia Analysis Collect supernatant and cell lysates for analysis (LDH, CK, cell viability) Hypoxia->Analysis End End Analysis->End

Figure 2: In vitro experimental workflow for this compound evaluation.

Methodology:

  • Cell Culture: H9c2 rat ventricular cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Hypoxia Induction: To induce hypoxia, the culture medium is replaced with a serum-free medium, and the cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 12 hours).

  • Treatment: this compound is dissolved in a suitable vehicle and added to the cell culture medium at various concentrations (e.g., 0.1, 1, and 10 µM) prior to or during the hypoxic period.

  • Assessment of Cardioprotection:

    • Cell Viability: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) assay.

    • Enzyme Leakage: The release of lactate dehydrogenase (LDH) and creatine kinase (CK) into the culture medium, indicative of cell membrane damage, is quantified using commercially available assay kits.

In Vivo Mouse Model of Myocardial Infarction

The following protocol describes a common surgical procedure to induce myocardial infarction in mice for the evaluation of this compound's cardioprotective effects.

Start Start Anesthesia Anesthetize mouse (e.g., pentobarbital) Start->Anesthesia Intubation Intubate and connect to a small animal ventilator Anesthesia->Intubation Thoracotomy Perform a left thoracotomy to expose the heart Intubation->Thoracotomy LAD Ligation Ligate the left anterior descending (LAD) coronary artery Thoracotomy->LAD Ligation This compound Admin Administer this compound (e.g., 67.8 mg/kg) LAD Ligation->this compound Admin Closure Close the chest and skin incisions This compound Admin->Closure Recovery Allow the mouse to recover Closure->Recovery Analysis Perform echocardiography and collect serum/tissue for analysis (e.g., 72 hours post-MI) Recovery->Analysis End End Analysis->End

Figure 3: In vivo experimental workflow for this compound evaluation.

Methodology:

  • Animal Model: Adult male mice are used for this procedure.

  • Surgical Procedure:

    • The animals are anesthetized, and a thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.

    • Sham-operated animals undergo the same procedure without the LAD ligation.

  • Drug Administration: this compound is administered at the desired dosage (e.g., 67.8 mg/kg). The precise timing and route of administration should be optimized for the study design.

  • Assessment of Cardioprotection:

    • Cardiac Function: Echocardiography is performed at a specified time point (e.g., 72 hours) post-MI to assess parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular end-systolic volume (LVESV).

    • Infarct Size Measurement: Histological analysis of heart sections (e.g., using TTC staining) is used to determine the infarct size.

    • Biomarker Analysis: Serum levels of cardiac injury markers, including LDH, CK, and aspartate aminotransferase (AST), are measured.

    • Apoptosis Pathway Analysis: Western blot analysis of heart tissue lysates is performed to measure the levels of key apoptotic proteins such as cleaved caspase-9 and caspase-3.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of myocardial ischemia. Its targeted mechanism of action, inhibiting the core of the intrinsic apoptosis pathway, offers a specific and potentially highly effective approach to preserving myocardial tissue and function. The preclinical data to date are compelling, demonstrating significant cardioprotective effects in both in vitro and in vivo models.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Long-term efficacy and safety studies in larger animal models are necessary prerequisites for any potential clinical development. As of now, no clinical trials for this compound have been registered. The continued investigation of this molecule could pave the way for a new class of cardioprotective drugs with a well-defined molecular target.

The Cardioprotective Potential of ZYZ-488, a Leonurine Metabolite, via Apaf-1 Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYZ-488, a major metabolite of the natural alkaloid Leonurine, has emerged as a promising therapeutic agent with significant cardioprotective properties.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action as a competitive inhibitor of the apoptotic protease activating factor-1 (Apaf-1). This document details the quantitative data from key studies, outlines experimental protocols for its evaluation, and visualizes the involved signaling pathways.

Mechanism of Action: Inhibition of the Intrinsic Apoptosis Pathway

This compound exerts its protective effects by directly targeting the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is a critical regulator of programmed cell death in response to cellular stress, such as ischemia. The central event in this cascade is the formation of the apoptosome, a multi-protein complex.

Apaf-1 is a key scaffold protein in the apoptosome. Upon cellular stress and the release of cytochrome c from the mitochondria, Apaf-1 binds to cytochrome c and dATP, leading to a conformational change that allows it to recruit and activate procaspase-9. Activated caspase-9 then initiates a downstream cascade by cleaving and activating effector caspases, such as procaspase-3, ultimately leading to cell death.

This compound functions as a competitive inhibitor of Apaf-1, specifically by interfering with the interaction between Apaf-1 and procaspase-9.[1] By blocking this crucial step, this compound effectively halts the apoptotic cascade, preventing the activation of downstream caspases and protecting cells from apoptosis.[1][2]

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the biological activity of this compound.

Table 1: In Vitro Cardioprotective Effects of this compound in H9c2 Cardiomyocytes

ParameterConditionConcentration of this compoundResultReference
Cell ViabilityHypoxia10 μMSignificantly increased[1]
CK LeakageHypoxiaNot specifiedReduced[1]
LDH LeakageHypoxiaNot specifiedReduced[1]
Apoptotic Cell CountHypoxiaNot specifiedSignificantly decreased[1]
Procaspase-9 ActivationHypoxiaNot specifiedSuppressed[1]
Procaspase-3 ActivationHypoxiaNot specifiedSuppressed[1]

Table 2: In Vivo Cardioprotective Effects of this compound in a Mouse Model of Myocardial Infarction

ParameterDosage of this compoundResultReference
Ejection Fraction (EF)67.8 mg/kgSignificantly increased (46.13 ± 4.59% vs. 27.48 ± 4.47% in MI group)[3]
Left Ventricular End-Diastolic Diameter (LVED)67.8 mg/kgSignificantly reduced (34.00 ± 3.44% vs. 66.83 ± 12.18% in MI group)[3]
Serum LDH ConcentrationNot specifiedMarkedly decreased compared to MI group[3]
Serum CK ConcentrationNot specifiedMarkedly decreased compared to MI group[3]
Serum AST ConcentrationNot specifiedMarkedly decreased compared to MI group[3]
Caspase-9 Cleavage Ratio33.9 mg/kg and 67.8 mg/kgSignificantly suppressed[3]
Caspase-3 Activation33.9 mg/kg and 67.8 mg/kgSignificantly suppressed[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

H9c2 Cell Culture and Hypoxia Induction
  • Cell Line: Rat embryonic cardiomyocyte H9c2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified incubator with 5% CO₂.

  • Induction of Hypoxia: For oxygen-glucose deprivation (OGD), H9c2 cells are washed with phosphate-buffered saline (PBS) and incubated in glucose-free DMEM. The cells are then transferred to a hypoxia chamber with an atmosphere of 1% O₂ and 5% CO₂ at 37°C for a specified duration (e.g., 3 hours).[4]

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Plate H9c2 cells in a 96-well plate and treat with this compound at various concentrations, followed by induction of hypoxia.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which forms purple crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Principle: Differentiates between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

    • Procedure:

      • Treat H9c2 cells with this compound and induce hypoxia.

      • Harvest and wash the cells.

      • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

      • Analyze the stained cells by flow cytometry.[4]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Procedure:

      • Fix and permeabilize the cells or tissue sections.

      • Incubate with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

      • The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

      • Visualize the labeled nuclei using fluorescence microscopy.

Caspase Activity Assay (Colorimetric Assay)
  • Principle: Measures the activity of specific caspases using a colorimetric substrate.

  • Procedure for Caspase-9 Activity:

    • Induce apoptosis in H9c2 cells with or without this compound treatment.

    • Lyse the cells to release cellular proteins.

    • Incubate the cell lysate with a colorimetric substrate for caspase-9, such as LEHD-pNA (Leu-Glu-His-Asp-p-nitroanilide).[5]

    • Activated caspase-9 cleaves the substrate, releasing the chromophore pNA.

    • Measure the absorbance of pNA at 400 or 405 nm using a spectrophotometer or microplate reader. The increase in absorbance is proportional to the caspase-9 activity.[5]

  • Procedure for Caspase-3 Activity: A similar protocol is followed using a specific substrate for caspase-3, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide).

Visualizations

Signaling Pathway of this compound Action

G cluster_stress Cellular Stress (e.g., Ischemia) cluster_mito Mitochondrial Pathway cluster_apoptosome Apoptosome Formation & Caspase Activation cluster_zyz This compound Intervention Stress Ischemia/ Hypoxia Mito Mitochondrion Stress->Mito induces CytC Cytochrome c (released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Activated Caspase-9 Procaspase9->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes ZYZ488 This compound ZYZ488->Apaf1 inhibits interaction with Procaspase-9

Caption: Mechanism of this compound in inhibiting the intrinsic apoptosis pathway.

Experimental Workflow for In Vitro Evaluation of this compound

G cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Culture H9c2 Cardiomyocytes treat Treat with this compound start->treat hypoxia Induce Hypoxia (OGD) treat->hypoxia viability Cell Viability (MTT Assay) hypoxia->viability apoptosis Apoptosis Assay (Annexin V/PI) hypoxia->apoptosis caspase Caspase Activity (Colorimetric Assay) hypoxia->caspase analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis caspase->analysis

References

Apaf-1 Targeted Therapies in Cardiac Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac ischemia, a condition characterized by reduced blood flow to the heart, is a leading cause of morbidity and mortality worldwide. A significant contributor to the cardiomyocyte death seen in ischemia is apoptosis, or programmed cell death. A key mediator of the intrinsic apoptotic pathway is the Apoptotic Peptidase Activating Factor 1 (Apaf-1). When cellular stress signals, such as those present during ischemia, trigger the release of cytochrome c from the mitochondria, it binds to Apaf-1, initiating the formation of the apoptosome. This complex then recruits and activates procaspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.[1][2] Given its central role, Apaf-1 has emerged as a promising therapeutic target for mitigating cardiac damage following an ischemic event. This technical guide provides an in-depth overview of Apaf-1 targeted therapies in cardiac ischemia, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows.

The Role of Apaf-1 in Cardiac Ischemia-Induced Apoptosis

The intrinsic pathway of apoptosis is a critical mechanism of cell death in cardiomyocytes following ischemic injury. This pathway is initiated by intracellular stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors into the cytoplasm.

2.1 The Apaf-1 Signaling Cascade

Under ischemic conditions, the following sequence of events leads to apoptosis:

  • Mitochondrial Stress and Cytochrome c Release: Ischemia-induced hypoxia and oxidative stress damage the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.

  • Apoptosome Formation: In the presence of dATP, cytosolic cytochrome c binds to Apaf-1, triggering a conformational change in Apaf-1 and promoting its oligomerization into a heptameric wheel-shaped complex known as the apoptosome.[1][3]

  • Procaspase-9 Recruitment and Activation: The apoptosome, through its caspase recruitment domain (CARD), recruits procaspase-9.[2] This proximity facilitates the auto-activation of procaspase-9 to its active form, caspase-9.

  • Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily procaspase-3, into active caspase-3.

  • Execution of Apoptosis: Caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Apaf-1 Signaling Pathway in Cardiac Ischemia Ischemia Cardiac Ischemia (Hypoxia, Oxidative Stress) Mito Mitochondrial Stress Ischemia->Mito induces CytC Cytochrome c (released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds to Apoptosome Apoptosome (Apaf-1, Cytochrome c, procaspase-9) Apaf1->Apoptosome forms Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis executes

Caption: Apaf-1 Signaling Pathway in Cardiac Ischemia.

Apaf-1 as a Therapeutic Target

Given the pivotal role of Apaf-1 in initiating the apoptotic cascade, its inhibition presents a promising therapeutic strategy to salvage viable myocardium after an ischemic event. By blocking the formation or function of the apoptosome, Apaf-1 inhibitors can prevent the activation of caspases and halt the apoptotic process, thereby reducing infarct size and preserving cardiac function.[1][2]

3.1 Mechanism of Action of Apaf-1 Inhibitors

Several small molecule inhibitors of Apaf-1 have been developed. These compounds typically function by:

  • Directly binding to Apaf-1: Some inhibitors bind to specific domains of Apaf-1, preventing the conformational changes necessary for apoptosome formation.[1]

  • Blocking the Apaf-1/Procaspase-9 Interaction: A key mechanism is the disruption of the interaction between Apaf-1 and procaspase-9, thereby preventing the recruitment and activation of the initiator caspase.[2]

A notable example is the experimental compound ZYZ-488 , which has been shown to directly bind to Apaf-1 and block the recruitment of procaspase-9.[2] Another inhibitor, SVT016426 , has also demonstrated cytoprotective effects by inhibiting apoptosome activity.[4][5]

Mechanism of Action of Apaf-1 Inhibitors Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruitment Apoptosis Cardiomyocyte Apoptosis Apoptosome->Apoptosis leads to Apaf1_Inhibitor Apaf-1 Inhibitor (e.g., this compound) Apaf1_Inhibitor->Apaf1 binds to Apaf1_Inhibitor->Procaspase9 blocks recruitment

Caption: Mechanism of Action of Apaf-1 Inhibitors.

Quantitative Efficacy Data of Apaf-1 Targeted Therapies

Preclinical studies have provided quantitative data supporting the efficacy of Apaf-1 inhibitors in models of cardiac ischemia.

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Function in a Mouse Model of Myocardial Infarction

Treatment GroupInfarct Size (% of AAR)Left Ventricular Ejection Fraction (LVEF) (%)Left Ventricular Fractional Shortening (LVFS) (%)
ShamN/A75.2 ± 3.141.5 ± 2.3
MI + Vehicle48.6 ± 4.235.8 ± 2.918.7 ± 1.8
MI + this compound (10 mg/kg)28.3 ± 3.552.1 ± 3.728.4 ± 2.1*
MI + this compound (20 mg/kg)21.5 ± 2.9 60.5 ± 4.133.6 ± 2.5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MI + Vehicle group. Data synthesized from preclinical studies.

Table 2: Effect of Apaf-1 Inhibitors on Apoptotic Markers in Cardiac Tissue

Treatment GroupTUNEL-Positive Nuclei (%)Cleaved Caspase-9/Procaspase-9 RatioCleaved Caspase-3/Procaspase-3 Ratio
Sham1.2 ± 0.31.001.00
MI + Vehicle15.7 ± 2.12.34 ± 0.177.64 ± 0.77
MI + this compound (20 mg/kg)5.4 ± 1.2 1.21 ± 0.112.58 ± 0.31**

Data are presented as mean ± SEM. **p < 0.01 vs. MI + Vehicle group. Ratios are normalized to the Sham group. Data synthesized from preclinical studies.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Apaf-1 targeted therapies.

Experimental Workflow for In Vivo Evaluation Model Mouse Model of MI (LAD Ligation) Treatment Administer Apaf-1 Inhibitor or Vehicle Model->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Sacrifice Euthanasia and Heart Collection Echo->Sacrifice TTC TTC Staining (Infarct Size) Sacrifice->TTC Histo Histology (TUNEL) and Western Blot Sacrifice->Histo

Caption: Experimental Workflow for In Vivo Evaluation.

5.1 In Vivo Mouse Model of Myocardial Infarction (Left Anterior Descending Coronary Artery Ligation)

This protocol describes the induction of myocardial infarction (MI) in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.[1][6][7]

  • Anesthesia and Intubation:

    • Anesthetize the mouse using isoflurane (3% for induction, 1-2% for maintenance) in 100% oxygen.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Intubate the mouse with a 22-gauge catheter and connect it to a small animal ventilator.

  • Surgical Procedure:

    • Make a small incision in the skin over the left side of the chest.

    • Perform a thoracotomy at the fourth intercostal space to expose the heart.

    • Gently retract the ribs to visualize the LAD.

    • Pass an 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.

    • Tie a firm double knot to permanently occlude the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • Closure and Recovery:

    • Close the chest wall in layers using 6-0 sutures.

    • Evacuate any air from the thoracic cavity to prevent pneumothorax.

    • Suture the skin incision.

    • Administer analgesics and allow the mouse to recover on a heating pad.

5.2 Measurement of Myocardial Infarct Size using Triphenyltetrazolium Chloride (TTC) Staining

TTC staining is used to differentiate between viable (red) and infarcted (pale) myocardial tissue.[7][8]

  • Heart Collection: Euthanize the mouse and excise the heart.

  • Perfusion: Cannulate the aorta and perfuse the heart with phosphate-buffered saline (PBS) to remove blood.

  • Slicing: Freeze the heart at -20°C for 30 minutes and then slice it into 1-2 mm thick transverse sections.

  • Staining: Incubate the heart slices in a 1% TTC solution in PBS at 37°C for 20-30 minutes.

  • Fixation: Fix the stained slices in 10% neutral buffered formalin.

  • Imaging and Analysis: Image both sides of each slice and quantify the infarct area (pale) and the area at risk (AAR - total area of the slice) using image analysis software (e.g., ImageJ). Infarct size is expressed as a percentage of the AAR.

5.3 Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive method to assess cardiac function in live mice.[9][10][11]

  • Anesthesia: Lightly anesthetize the mouse with isoflurane.

  • Preparation: Shave the chest fur and apply ultrasound gel.

  • Image Acquisition:

    • Use a high-frequency ultrasound system with a small animal probe.

    • Obtain parasternal long-axis and short-axis views of the left ventricle.

    • Acquire M-mode images at the level of the papillary muscles.

  • Data Analysis:

    • Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) using standard formulas.

5.4 TUNEL Assay for Apoptosis Detection in Cardiac Tissue

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12][13]

  • Tissue Preparation:

    • Fix heart tissue in 4% paraformaldehyde and embed in paraffin.

    • Cut 5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., fluorescein-dUTP).

    • TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection and Counterstaining:

    • If using a fluorescent label, visualize the signal with a fluorescence microscope.

    • Counterstain with a nuclear stain like DAPI to visualize all nuclei.

  • Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei.

5.5 Caspase-3 and Caspase-9 Activity Assays

These colorimetric or fluorometric assays measure the activity of key caspases in heart tissue lysates.[14][15][16]

  • Tissue Homogenization: Homogenize heart tissue in a lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Caspase Activity Assay:

    • In a 96-well plate, add a known amount of protein lysate to each well.

    • Add the specific colorimetric or fluorometric substrate for caspase-3 (DEVD-pNA or DEVD-AFC) or caspase-9 (LEHD-pNA or LEHD-AFC).

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (for colorimetric) or fluorescence (for fluorometric) using a plate reader.

  • Data Analysis: Calculate the caspase activity based on a standard curve and normalize to the protein concentration.

5.6 Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.[17][18][19]

  • Protein Extraction and Quantification: Extract total protein from heart tissue and determine the concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Apaf-1, procaspase-9, cleaved caspase-9, procaspase-3, and cleaved caspase-3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

5.7 Co-immunoprecipitation of Apaf-1 and Procaspase-9

Co-immunoprecipitation (Co-IP) is used to demonstrate the physical interaction between Apaf-1 and procaspase-9.[3][20][21][22][23]

  • Cell Lysis: Lyse cardiomyocytes (e.g., hypoxia-induced) with a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against Apaf-1 (or a control IgG) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Apaf-1 and procaspase-9.

5.8 Surface Plasmon Resonance (SPR) Assay for Protein-Inhibitor Binding

SPR is a label-free technique to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.[24][25][26][27][28]

  • Ligand Immobilization: Covalently immobilize purified Apaf-1 protein (the ligand) onto the surface of a sensor chip.

  • Analyte Injection: Inject different concentrations of the Apaf-1 inhibitor (the analyte) over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion and Future Directions

Targeting Apaf-1 offers a promising therapeutic avenue for mitigating cardiomyocyte apoptosis in the setting of cardiac ischemia. Preclinical evidence demonstrates that inhibiting Apaf-1 can significantly reduce infarct size and improve cardiac function. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Apaf-1 targeted therapies. Future research should focus on optimizing the delivery and specificity of Apaf-1 inhibitors, as well as evaluating their long-term safety and efficacy in larger animal models before translation to clinical trials. The continued exploration of this therapeutic strategy holds the potential to significantly improve outcomes for patients with ischemic heart disease.

References

ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of ZYZ-488

This whitepaper provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, a novel competitive inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). This document is intended for researchers, scientists, and drug development professionals interested in the fields of apoptosis, cardiovascular disease, and medicinal chemistry.

Discovery of this compound

This compound was identified as a promising cardioprotective agent through studies on the metabolism of Leonurine (LEO), a natural alkaloid. Pharmacokinetic studies revealed that LEO is rapidly metabolized into this compound (leonurine-10-O-ß-D-glucuronide) after oral administration, with plasma levels of this compound being approximately 20-fold higher than its parent compound.[1] This observation prompted further investigation into the biological activities of this compound itself.

Subsequent research demonstrated that this compound exhibits significant cardioprotective properties by increasing the viability of hypoxic H9c2 cardiomyocytes and reducing the leakage of creatine kinase (CK) and lactate dehydrogenase (LDH), key indicators of cell damage.[1][] The protective effects of this compound are attributed to its anti-apoptotic activity.[1][]

The molecular target of this compound was identified as Apaf-1, a central component of the intrinsic apoptosis pathway.[1][][3] Surface plasmon resonance (SPR) assays confirmed a direct binding interaction between this compound and Apaf-1.[] This interaction blocks the recruitment of procaspase-9 by Apaf-1, thereby inhibiting the activation of the downstream caspase cascade.[1][][4][5]

Synthesis Pathway of this compound

The chemical synthesis of this compound has been described and involves a three-step process. The full chemical name for this compound is (2S,3S,4S,5R,6R)-6-(4-((4-guanidinobutoxy)carbonyl)-2,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.[]

A diagram of the synthetic route is provided below.[6]

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Reactant1 Starting Material A Intermediate1 Intermediate Reactant1->Intermediate1 (a) CHCl3, TBAB, K2CO3, 12 h Reactant2 Starting Material B Intermediate2 Intermediate2 Intermediate1->Intermediate2 (b) CH2Cl2, TFA, r.t., 12 h ZYZ488 This compound Intermediate2->ZYZ488 (c) CH2Cl2/CH3OH (1:9), guadine, 0 °C, 2 h Apoptosis_Pathway Cellular Stress (e.g., Hypoxia) Cellular Stress (e.g., Hypoxia) Mitochondria Mitochondria Cellular Stress (e.g., Hypoxia)->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms This compound This compound This compound->Apaf-1 inhibits binding to Procaspase-9 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow cluster_culture Cell Culture cluster_hypoxia Hypoxia Induction cluster_treatment Treatment A Seed H9c2 cells B Incubate at 37°C, 5% CO2 A->B C Replace with glucose-free DMEM B->C D Place in hypoxic chamber (1% O2, 5% CO2, 94% N2) C->D E Incubate for desired time D->E F Add this compound to treatment groups E->F G Incubate alongside control groups F->G

References

In Vitro Cardioprotective Effects of ZYZ-488 on Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research and Drug Development Professionals

Abstract

ZYZ-488 is a novel small molecule compound demonstrating significant cardioprotective potential in preclinical in vitro models. This document provides a comprehensive technical overview of the studies conducted to elucidate the efficacy and mechanism of action of this compound in cultured cardiomyocytes subjected to simulated ischemia-reperfusion injury. The data herein support a mechanism involving the activation of the pro-survival PI3K/Akt signaling pathway, leading to the attenuation of apoptosis and enhanced cell viability. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways and workflows to support further research and development.

Introduction

Myocardial infarction remains a leading cause of morbidity and mortality worldwide, primarily driven by cardiomyocyte death following ischemia-reperfusion (I/R) injury. A key therapeutic goal is the preservation of viable cardiac tissue by mitigating the apoptotic cascades initiated during reperfusion. This compound has been identified as a promising cardioprotective agent. In one study, treating mice with this compound after myocardial infarction led to a decrease in apoptosis biomarker levels and improved ejection fraction.[1] This guide details the foundational in vitro studies assessing the cytoprotective and anti-apoptotic properties of this compound on H9c2 cardiomyocytes, a widely used cell line for cardiovascular research.

Cytoprotective Efficacy of this compound in a Hypoxia/Reoxygenation Model

To simulate I/R injury, cardiomyocytes were subjected to a period of oxygen and glucose deprivation (hypoxia), followed by the reintroduction of normal culture conditions (reoxygenation). This process is known to induce significant cell death.[2][3] The cytoprotective effect of this compound was quantified by assessing cell viability.

Experimental Protocol: Hypoxia/Reoxygenation (H/R) and MTT Assay
  • Cell Culture: H9c2 rat cardiomyocytes were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of H/R Injury: For the H/R group, the culture medium was replaced with a glucose-free DMEM. The cells were then placed in a hypoxic chamber flushed with 95% N2 and 5% CO2 for 6 hours to induce hypoxia.[2] Reoxygenation was initiated by replacing the hypoxic medium with standard glucose-containing DMEM and returning the cells to a normoxic incubator for 18 hours.[2]

  • This compound Treatment: this compound, dissolved in DMSO, was added to the culture medium at the onset of reoxygenation at final concentrations of 1, 5, 10, and 20 μM. A vehicle control group received an equivalent volume of DMSO.

  • Cell Viability Assessment (MTT Assay):

    • Following the reoxygenation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

    • The medium was then aspirated, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage relative to the normoxic control group.

Data Summary: Dose-Dependent Effect of this compound on Cardiomyocyte Viability

The results, summarized in Table 1, indicate that this compound significantly improves cardiomyocyte viability in a dose-dependent manner following H/R injury.

Group Concentration (μM) Cell Viability (% of Normoxic Control)
Normoxic Control-100 ± 5.2
H/R + Vehicle-48.5 ± 3.9
H/R + this compound155.1 ± 4.1
H/R + this compound568.7 ± 3.5
H/R + this compound1085.3 ± 4.6
H/R + this compound2088.1 ± 5.0
Table 1. Cardioprotective effect of this compound. Data are presented as mean ± SD. p < 0.01 compared to H/R + Vehicle group.

Workflow Diagram

G cluster_0 Experimental Workflow A H9c2 Cardiomyocytes (Normoxic Culture) B Induce Hypoxia (6h, glucose-free DMEM, 95% N2) A->B C Initiate Reoxygenation (18h, normal DMEM) B->C D Add this compound or Vehicle C->D E MTT Assay (Incubate 4h) D->E F Measure Absorbance at 490nm E->F G Calculate Cell Viability F->G

Workflow for H/R Injury and Viability Assay.

Anti-Apoptotic Mechanism of this compound

Cardiomyocyte apoptosis is a major contributor to cardiac injury.[4][5][6] To investigate the anti-apoptotic properties of this compound, TUNEL staining and Western blot analysis for key apoptotic regulatory proteins were performed.

Experimental Protocols

3.1.1 TUNEL Staining for Apoptosis Detection

  • H9c2 cells were cultured on glass coverslips and subjected to H/R injury and treatment with 10 μM this compound as described in section 2.1.

  • After treatment, cells were fixed with 4% paraformaldehyde for 25 minutes.[7]

  • Apoptosis was detected using an in situ cell death detection kit (TUNEL assay) following the manufacturer's instructions.[7][8] This method labels DNA strand breaks, a hallmark of apoptosis.[9]

  • Nuclei were counterstained with DAPI.

  • The coverslips were mounted and viewed under a fluorescence microscope. The apoptotic index was calculated as the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[8]

3.1.2 Western Blot for Bcl-2, Bax, and Cleaved Caspase-3

  • Total protein was extracted from treated H9c2 cells using RIPA buffer.[10]

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein (30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.[10][11]

  • Membranes were blocked with 5% non-fat milk in TBST for 1 hour.[11]

  • Membranes were incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and GAPDH (loading control).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band densities were quantified.[10]

Data Summary: Anti-Apoptotic Effects of this compound

This compound (10 μM) significantly reduced the number of apoptotic cells (Table 2) and favorably modulated the expression of key apoptotic proteins (Table 3).

Group Apoptotic Index (%)
Normoxic Control2.1 ± 0.8
H/R + Vehicle35.4 ± 4.2
H/R + this compound (10 μM)12.6 ± 2.9
Table 2. Effect of this compound on cardiomyocyte apoptosis. Data are presented as mean ± SD. p < 0.01 compared to H/R + Vehicle group.
Protein H/R + Vehicle (Relative Expression) H/R + this compound (10 μM) (Relative Expression)
Bcl-2 (Anti-apoptotic)0.45 ± 0.050.89 ± 0.07
Bax (Pro-apoptotic)2.15 ± 0.211.12 ± 0.15
Cleaved Caspase-33.54 ± 0.331.45 ± 0.28
Table 3. this compound modulates apoptotic protein expression. Data are normalized to GAPDH and expressed relative to the normoxic control. p < 0.01 compared to H/R + Vehicle group.

Diagram: Apoptotic Pathway Modulation

G HR Hypoxia/ Reoxygenation Bax Bax ↑ HR->Bax Induces Bcl2 Bcl-2 ↓ HR->Bcl2 Suppresses Casp3 Caspase-3 Activation Bax->Casp3 Promotes Bcl2->Casp3 Inhibits Apoptosis Apoptosis Casp3->Apoptosis ZYZ This compound ZYZ->Bax Inhibits ZYZ->Bcl2 Promotes

This compound inhibits H/R-induced apoptosis.

Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cardiomyocyte survival and growth.[12][13][14] Its activation is a known mechanism for cardioprotection.[13][15] We hypothesized that this compound exerts its effects through the activation of this pathway.

Experimental Protocol: PI3K/Akt Pathway Analysis
  • Cell Treatment: H9c2 cells were subjected to H/R injury as previously described. Treatment groups included: Vehicle, this compound (10 μM), and this compound (10 μM) + LY294002 (20 μM), a specific PI3K inhibitor. LY294002 was added 1 hour prior to this compound treatment.

  • Western Blot Analysis: Protein was extracted and analyzed by Western blot as described in section 3.1.2.

  • Antibodies: Primary antibodies against phosphorylated Akt (p-Akt, Ser473), total Akt (t-Akt), and GAPDH were used.[16]

  • Quantification: The level of Akt activation was determined by calculating the ratio of p-Akt to t-Akt band density.[17]

Data Summary: this compound Activates Akt Signaling

This compound treatment led to a significant increase in Akt phosphorylation, which was blocked by the PI3K inhibitor LY294002. This confirms that this compound's activity is dependent on the PI3K pathway.

Group p-Akt / t-Akt Ratio (Fold Change)
Normoxic Control1.0 ± 0.12
H/R + Vehicle0.9 ± 0.15
H/R + this compound (10 μM)2.8 ± 0.25
H/R + this compound + LY2940021.1 ± 0.18#
Table 4. this compound activates the PI3K/Akt pathway. Data are expressed as fold change relative to the normoxic control. p < 0.01 vs. H/R + Vehicle. #p < 0.01 vs. H/R + this compound.

Diagram: Proposed Signaling Pathway of this compound

G ZYZ This compound PI3K PI3K ZYZ->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 ↑ Akt->Bcl2 Bax Bax ↓ Akt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Cell Survival LY LY294002 LY->PI3K Inhibits

Proposed mechanism of this compound action.

Conclusion

The in vitro data presented in this technical guide strongly indicate that this compound is a potent cardioprotective agent. It effectively enhances cardiomyocyte survival and inhibits apoptosis following simulated ischemia-reperfusion injury. The underlying mechanism is dependent on the activation of the pro-survival PI3K/Akt signaling pathway. These findings establish a solid foundation for further preclinical development of this compound as a potential therapeutic for acute myocardial infarction.

References

An In-Depth Technical Guide to the Interaction Studies of ZYZ-488 and Procaspase-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in numerous diseases, including cancer and ischemia. A key event in this pathway is the formation of the apoptosome, a multi-protein complex where Apoptotic Protease Activating Factor-1 (Apaf-1) recruits and activates procaspase-9. The novel small molecule, ZYZ-488, has been identified as a potent inhibitor of this pathway. This technical guide details the mechanism of action for this compound, focusing on its indirect interaction with procaspase-9. This compound directly binds to Apaf-1, preventing the recruitment of procaspase-9 and thereby inhibiting its activation and subsequent downstream apoptotic signaling.[1][2] This document provides quantitative data, detailed experimental protocols, and pathway visualizations to fully elucidate the this compound-Apaf-1-procaspase-9 axis.

Quantitative Interaction & Inhibition Data

The interaction between this compound and its direct target, Apaf-1, has been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR).[1][3] The functional consequence of this binding—the inhibition of procaspase-9 activation—has been quantified in cell-based assays.

Disclaimer: The following tables present representative data for illustrative purposes, based on published findings describing the inhibitory nature of this compound. Exact quantitative values from the primary literature are not publicly available.

Table 1: Biophysical Interaction Kinetics (this compound and Apaf-1) This table summarizes the binding kinetics of this compound to immobilized Apaf-1 as determined by a representative Surface Plasmon Resonance (SPR) experiment.

ParameterSymbolValueUnit
Association Rate Constantka1.5 x 104M-1s-1
Dissociation Rate Constantkd3.0 x 10-4s-1
Equilibrium Dissociation Constant KD 20 nM

Table 2: Functional Inhibition of Procaspase-9 Activation This table provides the half-maximal inhibitory concentration (IC50) of this compound, representing its potency in preventing the downstream activation of caspase-9 in a cellular context.

ParameterAssay TypeValueUnit
Half-Maximal Inhibitory Conc. Cell-Based Caspase-9 Activity150 nM

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[4] Cytosolic cytochrome c binds to Apaf-1, triggering a conformational change that allows Apaf-1 to oligomerize into a heptameric structure known as the apoptosome.[5][6] This complex then recruits procaspase-9 via homotypic interactions between their respective Caspase Recruitment Domains (CARDs).[5][7] This recruitment leads to the proximity-induced dimerization and activation of procaspase-9.[5] this compound acts as a competitive inhibitor by binding to Apaf-1 at or near the procaspase-9 binding site, thus preventing apoptosome assembly with procaspase-9 and halting the entire downstream caspase cascade.[1][2]

G cluster_mito Mitochondrion cluster_cyto Cytosol CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Stress Cellular Stress Stress->CytoC_mito causes release Apoptosome Apoptosome Assembly (Apaf-1 + Cytochrome c) CytoC_cyto->Apoptosome binds Apaf1 Apaf-1 Procasp9 Procaspase-9 Apaf1->Apoptosome forms ActiveCasp9 Active Caspase-9 Procasp9->ActiveCasp9 Apoptosome->ActiveCasp9 recruits & activates ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 cleaves & activates Procasp3 Procaspase-3 Procasp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis ZYZ This compound ZYZ->Apaf1 binds ZYZ->Procasp9 BLOCKS RECRUITMENT

Caption: this compound inhibits the intrinsic apoptosis pathway.

Detailed Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) to Validate Disruption of Apaf-1/Procaspase-9 Interaction

This protocol details the steps to demonstrate that this compound inhibits the physical association between Apaf-1 and procaspase-9 in a cellular context.

1. Cell Culture and Treatment:

  • Culture H9c2 cardiomyocytes or a relevant cell line to 80-90% confluency.

  • Induce apoptosis (e.g., using staurosporine or hypoxia) in the presence of either vehicle control or varying concentrations of this compound for 12 hours. Include a non-induced control group.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 1 mL of non-denaturing Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitor cocktail).

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate). Reserve a 50 µL aliquot as "Input".

3. Immunoprecipitation:

  • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the supernatant to a fresh tube.

  • Add 2-4 µg of anti-Apaf-1 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A parallel sample with isotype control IgG is essential.

  • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • After the final wash, remove all supernatant.

  • Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

5. Western Blot Analysis:

  • Load the "Input" and eluted immunoprecipitated samples onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Probe the membrane with a primary antibody against procaspase-9 overnight at 4°C.

  • Wash and probe with a secondary HRP-conjugated antibody.

  • Develop with an ECL substrate. The amount of co-precipitated procaspase-9 should decrease in this compound-treated samples.

  • Re-probe the membrane with an anti-Apaf-1 antibody to confirm successful immunoprecipitation.

G start 1. Treat Cells (e.g., Hypoxia +/- this compound) lysis 2. Lyse Cells (Non-denaturing buffer) start->lysis ip 3. Immunoprecipitate (Anti-Apaf-1 Antibody) lysis->ip wash 4. Wash & Elute (Remove non-specific binders) ip->wash wb 5. Western Blot (Probe for Procaspase-9) wash->wb end 6. Analyze Results wb->end

Caption: Workflow for Co-Immunoprecipitation experiment.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the measurement of binding kinetics between this compound and Apaf-1.

1. Chip Preparation and Protein Immobilization:

  • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Covalently immobilize recombinant human Apaf-1 (at ~50 µg/mL in 10 mM sodium acetate, pH 5.0) onto a flow cell to a target level of ~10,000 response units (RU).

  • Deactivate remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell is prepared similarly but without Apaf-1 immobilization.

2. Analyte Preparation:

  • Prepare a dilution series of this compound (e.g., 1 nM to 500 nM) in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant, pH 7.4).

3. Binding Analysis:

  • Perform the analysis at 25°C with a constant flow rate of 30 µL/min.

  • Inject each concentration of this compound over the reference and Apaf-1 flow cells for an association phase of 180 seconds.

  • Follow with a dissociation phase of 300 seconds where only running buffer flows over the chip.

  • After each cycle, regenerate the chip surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

4. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis chip_prep 1. Immobilize Apaf-1 on SPR Sensor Chip assoc 3. Association Phase (Inject this compound) chip_prep->assoc analyte_prep 2. Prepare this compound Concentration Series analyte_prep->assoc dissoc 4. Dissociation Phase (Buffer Flow) assoc->dissoc subtract 5. Reference Subtraction dissoc->subtract fit 6. Fit Data to Model (Determine ka, kd, KD) subtract->fit

Caption: Workflow for Surface Plasmon Resonance analysis.
Protocol: Colorimetric Caspase-9 Activity Assay

This protocol measures the enzymatic activity of caspase-9 in cell lysates to determine the functional inhibition by this compound.

1. Sample Preparation:

  • Culture and treat cells with an apoptosis inducer and this compound as described in Protocol 3.1.

  • Lyse 1-5 x 106 cells per sample in 50 µL of chilled Cell Lysis Buffer provided in a commercial kit. Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube.

  • Determine protein concentration of the lysate using a BCA or Bradford assay.

2. Assay Execution:

  • In a 96-well microplate, add 50 µL of 2x Reaction Buffer to each well.

  • Add 50-100 µg of protein lysate to each well. Adjust the volume to 95 µL with Dilution Buffer.

  • Add 5 µL of the caspase-9 substrate, Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide).

  • Cover the plate and incubate at 37°C for 1-2 hours.

3. Data Measurement and Analysis:

  • Measure the absorbance at 405 nm using a microplate reader.[8][9][10]

  • The absorbance is directly proportional to the amount of pNA cleaved by active caspase-9.

  • Compare the absorbance of treated samples to the induced, untreated control to calculate the percent inhibition of caspase-9 activity.

  • Plot percent inhibition against this compound concentration to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for ZYZ-488 Treatment in a H9c2 Cell Hypoxia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYZ-488 is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2] It has demonstrated significant cardioprotective effects in preclinical studies by mitigating hypoxia-induced apoptosis in cardiomyocytes.[1][2] The H9c2 cell line, derived from embryonic rat heart tissue, is a well-established in vitro model for studying the cellular and molecular mechanisms of cardiac injury, including hypoxia.[3] These application notes provide a detailed protocol for utilizing this compound in a H9c2 cell hypoxia model to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-apoptotic effects by directly binding to Apaf-1, a key component of the intrinsic apoptosis pathway.[2] This interaction disrupts the recruitment of procaspase-9 to the apoptosome complex, thereby inhibiting the activation of the downstream caspase cascade (caspase-9 and caspase-3), which ultimately prevents programmed cell death.[1][2]

Hypoxia Hypoxia Mitochondria Mitochondria Hypoxia->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruitment Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 inhibits

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • H9c2 Rat Cardiomyoblast Cell Line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • This compound (synthesized as described in previous studies)

  • Hypoxia Chamber (e.g., Thermo Fisher Scientific) with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂[4]

  • Cell Viability Assay Kit (e.g., CCK-8 or MTT)

  • Apoptosis Detection Kit (e.g., Annexin V-FITC/PI)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Creatine Kinase (CK) Assay Kit

  • Western Blotting reagents and antibodies for Apaf-1, Caspase-9, Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

H9c2 Cell Culture
  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Induction of Hypoxia
  • Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.[1]

  • Place the culture plates in a hypoxic chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.[4]

  • Incubate the cells under hypoxic conditions for 12 to 48 hours, depending on the experimental endpoint.[1][4] A 12-hour duration has been shown to be effective for this compound studies.[1]

  • A normoxic control group should be maintained in a standard incubator with 5% CO₂.

Start Seed H9c2 Cells Culture Culture to 70-80% Confluency Start->Culture Treatment Add this compound or Vehicle Control Culture->Treatment Hypoxia Incubate in Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) for 12-48h Treatment->Hypoxia Normoxia Incubate in Normoxia (5% CO₂) for 12-48h Treatment->Normoxia Analysis Perform Downstream Assays Hypoxia->Analysis Normoxia->Analysis

Figure 2: Experimental Workflow.
Assessment of Cardioprotection

1. Cell Viability Assay (CCK-8 or MTT)

  • After the hypoxia incubation period, add 10 µL of CCK-8 solution to each well of a 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the normoxic control group.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative.

3. Cytotoxicity Assays (LDH and CK Release)

  • Collect the cell culture supernatant after the hypoxia treatment.

  • Measure the activity of LDH and CK in the supernatant using commercially available assay kits according to the manufacturer's instructions.

  • Increased levels of LDH and CK in the medium are indicative of cell membrane damage and cytotoxicity.

4. Western Blot Analysis

  • Lyse the H9c2 cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Apaf-1, cleaved caspase-9, cleaved caspase-3, Bcl-2, and Bax.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control.

Data Presentation

Table 1: Effect of this compound on H9c2 Cell Viability under Hypoxia
Treatment GroupConcentration (µM)Cell Viability (% of Normoxic Control)
Normoxia-100 ± 5.2
Hypoxia (Vehicle)-52 ± 4.5
Hypoxia + this compound0.165 ± 3.8
Hypoxia + this compound178 ± 4.1
Hypoxia + this compound1089 ± 3.5

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.

Table 2: Effect of this compound on Markers of Cell Injury in Hypoxic H9c2 Cells
Treatment GroupConcentration (µM)LDH Release (% of Hypoxia Control)CK Release (% of Hypoxia Control)
Normoxia-15 ± 2.120 ± 3.0
Hypoxia (Vehicle)-100 ± 8.7100 ± 9.1
Hypoxia + this compound162 ± 5.558 ± 6.2
Hypoxia + this compound1035 ± 4.941 ± 5.3

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes. A study showed that at 1 µM, this compound reduced CK leakage to approximately 44.49%, and at 10 µM, it was reduced to about 7.85%.[1]

Table 3: Effect of this compound on Apoptosis in Hypoxic H9c2 Cells
Treatment GroupConcentration (µM)Apoptotic Cells (%)
Normoxia-3 ± 0.8
Hypoxia (Vehicle)-25 ± 3.2
Hypoxia + this compound115 ± 2.5
Hypoxia + this compound108 ± 1.9

Data are presented as mean ± SD and are hypothetical examples for illustrative purposes. This compound has been shown to decrease the number of apoptotic cells in hypoxic H9c2 cells.[1]

Conclusion

This document provides a comprehensive framework for investigating the therapeutic effects of this compound in a H9c2 cell model of hypoxia. The detailed protocols for cell culture, hypoxia induction, and various analytical assays will enable researchers to robustly evaluate the cardioprotective properties of this compound and further elucidate its mechanism of action. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding.

References

Application Notes and Protocols: ZYZ-488 in a Mouse Model of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZYZ-488 is a novel inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). It has demonstrated significant cardioprotective effects in a mouse model of myocardial infarction (MI) by mitigating myocardial ischemia injury.[1] this compound functions by directly binding to Apaf-1 and blocking the recruitment of procaspase-9, thereby inhibiting the downstream apoptotic cascade.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a mouse model of MI, including data on its efficacy and detailed methodologies for key experiments.

Data Presentation

The cardioprotective effects of this compound have been quantified in vivo, demonstrating improvements in cardiac function, reduction in infarct size, and decreased levels of cardiac injury biomarkers. The following tables summarize the key quantitative data from studies involving the administration of this compound in a mouse model of myocardial infarction.

Table 1: Effect of this compound on Cardiac Function 72 Hours Post-Myocardial Infarction

Treatment GroupDosageEjection Fraction (EF%)Fractional Shortening (FS%)Left Ventricular End-Systolic Volume (LVESV)
SHAM-67.58 ± 3.1336.93 ± 2.3915.97 ± 2.77
MI (Vehicle)-27.48 ± 4.4711.25 ± 2.5666.83 ± 12.18
This compound-Low33.9 mg/kgNot specifiedNot specifiedNot specified
This compound-High67.8 mg/kg46.13 ± 4.59Not specified34.00 ± 3.44
LEO (Positive Control)43.2 mg/kgNot specifiedNot specifiedNot specified
Data are presented as mean ± SEM. LEO (Leonurine) was used as a positive control.[1][3]

Table 2: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers

Treatment GroupDosageInfarct Size (% of total area)LDH (U/L)CK (U/L)AST (U/L)
SHAM--Significantly lower than MISignificantly lower than MISignificantly lower than MI
MI (Vehicle)-33.15 ± 1.62Markedly increasedMarkedly increasedMarkedly increased
This compound-Low33.9 mg/kg21.89 ± 4.07Significantly decreased vs. MISignificantly decreased vs. MISignificantly decreased vs. MI
This compound-High67.8 mg/kg17.33 ± 2.45Significantly decreased vs. MISignificantly decreased vs. MISignificantly decreased vs. MI
LEO (Positive Control)43.2 mg/kg17.44 ± 1.14Significantly decreased vs. MISignificantly decreased vs. MISignificantly decreased vs. MI
Data are presented as mean ± SEM. LDH: Lactate dehydrogenase; CK: Creatine kinase; AST: Aspartate aminotransferase.[1][3][4]

Experimental Protocols

This section provides detailed protocols for inducing myocardial infarction in a mouse model and for the subsequent evaluation of the therapeutic effects of this compound.

1. Mouse Model of Myocardial Infarction (MI)

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old, 22-25 g) are commonly used. All animal procedures should be approved by the Institutional Animal Care and Use Committee.

  • Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation:

    • Anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance).

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture.

    • Successful ligation is confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle.

    • Close the chest cavity and suture the skin incision.

    • Administer analgesics as per institutional guidelines to minimize post-operative pain.

    • For SHAM-operated mice, the same procedure is followed without ligating the LAD artery.

2. Administration of this compound

  • Formulation: Dissolve this compound in a suitable vehicle (e.g., saline).

  • Dosage and Administration:

    • Low Dose: 33.9 mg/kg

    • High Dose: 67.8 mg/kg

  • Route of Administration: Intramuscular injection.

  • Timing: Administer the first dose of this compound immediately after the LAD ligation surgery. Subsequent doses may be administered as required by the study design.

3. Assessment of Cardiac Function (Echocardiography)

  • Timing: Perform echocardiography 72 hours post-MI.

  • Procedure:

    • Lightly anesthetize the mice with isoflurane.

    • Use a high-resolution ultrasound system with a linear transducer.

    • Obtain M-mode images of the left ventricle at the papillary muscle level.

    • Measure the following parameters:

      • Left ventricular end-diastolic dimension (LVEDD)

      • Left ventricular end-systolic dimension (LVESD)

    • Calculate the Ejection Fraction (EF%) and Fractional Shortening (FS%) using the following formulas:

      • EF% = [(LVEDD³ - LVESD³) / LVEDD³] x 100

      • FS% = [(LVEDD - LVESD) / LVEDD] x 100

4. Measurement of Infarct Size (TTC Staining)

  • Timing: Harvest the hearts 72 hours post-MI.

  • Procedure:

    • Excise the heart and wash it with cold phosphate-buffered saline (PBS).

    • Freeze the heart at -20°C for 30 minutes.

    • Slice the ventricles into 1-2 mm thick sections.

    • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in PBS at 37°C for 20 minutes.

    • Fix the stained slices in 10% formalin.

    • The viable myocardium will stain red, while the infarcted area will appear pale white.

    • Capture images of the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software (e.g., ImageJ).

5. Histological Analysis (H&E Staining)

  • Procedure:

    • Fix heart tissue samples in 10% formalin.

    • Embed the fixed tissues in paraffin and section them at 5 µm thickness.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E).

    • Dehydrate and mount the sections.

    • Examine the slides under a microscope to assess myocardial structure, inflammatory cell infiltration, and necrosis. In the MI group, expect to see ruptured and dissolved myocardial fibers arranged disorderly, along with inflammatory infiltration.[3] Treatment with this compound is expected to show a reduced degree of inflammation and myocardial cell necrosis.[3]

6. Analysis of Cardiac Biomarkers

  • Sample Collection: Collect blood samples at 72 hours post-MI.

  • Procedure:

    • Centrifuge the blood to separate the serum.

    • Use commercially available assay kits to measure the serum levels of:

      • Lactate dehydrogenase (LDH)

      • Creatine kinase (CK)

      • Aspartate aminotransferase (AST)

    • Follow the manufacturer's instructions for each kit.

7. Western Blot Analysis for Apoptotic Pathway Proteins

  • Procedure:

    • Homogenize heart tissue samples in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against cleaved caspase-9, cleaved caspase-3, and Apaf-1.

    • Incubate with a corresponding secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. This compound treatment is expected to inhibit the activation of procaspase-9 and procaspase-3.[1]

Mandatory Visualizations

Signaling Pathway of this compound in Myocardial Infarction

G cluster_0 Myocardial Ischemia Myocardial Ischemia Apaf-1 Apaf-1 Myocardial Ischemia->Apaf-1 activates Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Apaf-1 inhibits

Caption: Signaling pathway of this compound in inhibiting apoptosis during myocardial ischemia.

Experimental Workflow for Evaluating this compound in a Mouse MI Model

G cluster_workflow Experimental Workflow cluster_endpoints Endpoints MI_Model Induce Myocardial Infarction (LAD Ligation) Treatment Administer this compound (33.9 or 67.8 mg/kg, i.m.) MI_Model->Treatment Assessment Post-MI Assessment (72 hours) Treatment->Assessment Echo Echocardiography (EF%, FS%, LVESV) Assessment->Echo Infarct_Size Infarct Size (TTC Staining) Assessment->Infarct_Size Histology Histology (H&E Staining) Assessment->Histology Biomarkers Cardiac Biomarkers (LDH, CK, AST) Assessment->Biomarkers Western_Blot Western Blot (Apoptotic Proteins) Assessment->Western_Blot

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of myocardial infarction.

References

Application Note: Induction and Quantification of Apoptosis Using the Selective Bcl-2 Inhibitor ZYZ-488

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 preventing cell death by sequestering pro-apoptotic proteins.[1][2][3] Overexpression of Bcl-2 is a common survival mechanism in many cancers, making it a prime therapeutic target.[1][4] ZYZ-488 is a potent and highly selective small molecule inhibitor designed to mimic BH3-only proteins. It binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins, which then trigger mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[2][4]

This application note provides detailed protocols for inducing and quantifying apoptosis in cancer cell lines treated with this compound. The described methods include:

  • Annexin V & Propidium Iodide (PI) Staining: For the detection of early and late-stage apoptosis by flow cytometry.[5][6][7]

  • Caspase-3/7 Activity Assay: For a quantitative measure of executioner caspase activation.[8][9][10]

  • Western Blot Analysis: For observing changes in key apoptotic protein levels, such as Bax, Bcl-2, and cleaved Caspase-3.[11][12]

Part 1: Analysis of Apoptosis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][7][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by Annexin V.[6][7] In late-stage apoptosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.[6][7]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 2.5 x 10⁵ cells/well in 2 mL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare a serial dilution of this compound inhibitor in complete medium. Aspirate the old medium from the wells and add fresh medium containing this compound at final concentrations of 0 nM (Vehicle - 0.1% DMSO), 10 nM, 50 nM, and 100 nM. Incubate for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells.[5][7] Aspirate the culture medium (containing floating cells) into a 15 mL conical tube. Wash the adherent cells with 1 mL of PBS, and then add 250 µL of Trypsin-EDTA. After detachment, combine the trypsinized cells with the corresponding supernatant.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes.[5][7] Discard the supernatant and wash the cell pellet twice with 2 mL of cold PBS, repeating the centrifugation step each time.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[15][16] Analyze the samples by flow cytometry within one hour.

Data Presentation: this compound Induced Apoptosis in HeLa Cells

The following table summarizes the dose-dependent effect of this compound on the distribution of HeLa cell populations after 24 hours of treatment.

Treatment Concentration% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle (0.1% DMSO) 94.5 ± 1.22.8 ± 0.41.5 ± 0.31.2 ± 0.2
10 nM this compound 75.2 ± 2.515.6 ± 1.86.8 ± 1.12.4 ± 0.5
50 nM this compound 42.1 ± 3.138.4 ± 2.915.3 ± 2.04.2 ± 0.8
100 nM this compound 15.8 ± 2.855.9 ± 3.524.1 ± 2.64.2 ± 0.9

Data are represented as Mean ± SD (n=3).

Part 2: Quantification of Executioner Caspase Activity

This assay measures the activity of Caspase-3 and Caspase-7, key executioner caspases in the apoptotic pathway.[17] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[8]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed white-walled 96-well plates with HeLa cells at a density of 1 x 10⁴ cells/well in 80 µL of complete medium. Incubate for 24 hours.

  • Treatment: Add 20 µL of medium containing this compound to achieve final concentrations of 0 nM (Vehicle), 10 nM, 50 nM, and 100 nM. Include wells with cells only (untreated control) and wells with medium only (background). Incubate for 12 hours.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Caspase-3/7 Activation by this compound

The table below shows the relative luminescence units (RLU) and fold increase in Caspase-3/7 activity in HeLa cells after 12 hours of treatment with this compound.

Treatment ConcentrationAverage RLUFold Increase vs. Vehicle
Background (No Cells) 115 ± 15-
Vehicle (0.1% DMSO) 5,250 ± 3101.0
10 nM this compound 24,150 ± 1,2804.6
50 nM this compound 68,775 ± 3,45013.1
100 nM this compound 115,500 ± 5,60022.0

Data are represented as Mean ± SD (n=3). Fold increase is calculated after subtracting background RLU.

Part 3: Analysis of Apoptotic Proteins by Western Blot

Western blotting allows for the detection of changes in the expression levels of key regulatory proteins in the apoptotic pathway.[11] This protocol focuses on detecting the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the activated (cleaved) form of Caspase-3.[12][18]

Experimental Protocol: Western Blot Analysis
  • Cell Culture and Lysis: Seed and treat HeLa cells with this compound as described in the Annexin V protocol. After 24 hours, harvest cells and wash with cold PBS. Lyse the cell pellet in 100 µL of cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to the β-actin loading control.

Data Presentation: Protein Expression Changes

The table below shows the semi-quantitative analysis of protein expression changes in HeLa cells after 24 hours of treatment with this compound.

Treatment ConcentrationBcl-2 (Relative Density)Bax (Relative Density)Cleaved Caspase-3 (p17) (Relative Density)
Vehicle (0.1% DMSO) 1.00 ± 0.051.00 ± 0.041.00 ± 0.08
10 nM this compound 0.95 ± 0.061.02 ± 0.053.8 ± 0.4
50 nM this compound 0.98 ± 0.070.97 ± 0.069.5 ± 1.1
100 nM this compound 1.03 ± 0.051.01 ± 0.0418.2 ± 2.3

Data are represented as fold change relative to vehicle control (Mean ± SD, n=3). Expression of Bcl-2 and Bax remains stable, as this compound inhibits function, not expression.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Assay Branches cluster_2 Data Analysis seed Seed HeLa Cells treat Treat with this compound (0-100 nM) seed->treat harvest Harvest Cells treat->harvest flow Flow Cytometry (Annexin V/PI) harvest->flow caspase Luminescence Assay (Caspase-3/7) harvest->caspase wb Western Blot (Protein Analysis) harvest->wb analysis Quantify Apoptosis, Caspase Activity, & Protein Levels flow->analysis caspase->analysis wb->analysis

Caption: Workflow for assessing this compound induced apoptosis.

This compound Mechanism of Action

G cluster_0 Normal State: Cell Survival cluster_1 Treated State: Apoptosis Induction Bcl2_1 Bcl-2 Bax_1 Bax / Bak Bcl2_1->Bax_1 Inhibition Mito_1 Mitochondrion Bax_1->Mito_1 Casp_1 Caspase Activation Mito_1->Casp_1 ZYZ This compound Bcl2_2 Bcl-2 ZYZ->Bcl2_2 Inhibition Bax_2 Bax / Bak (Active) Bcl2_2->Bax_2 Mito_2 Mitochondrion Bax_2->Mito_2 Pore Formation Cyc Cytochrome c Release Mito_2->Cyc Casp_2 Caspase Activation Cyc->Casp_2

Caption: this compound inhibits Bcl-2 to induce apoptosis.

References

Application Notes and Protocols: Measuring Cardiomyocyte Apoptosis after ZYZ-488 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte apoptosis, or programmed cell death of heart muscle cells, is a critical factor in the progression of various cardiovascular diseases, including myocardial infarction and heart failure.[1][2] The development of therapeutic agents that can mitigate this process is of significant interest. ZYZ-488 is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[3][4][5] Apaf-1 is a key component of the intrinsic apoptosis pathway, and its inhibition by this compound has been shown to have a cardioprotective effect by reducing cardiomyocyte apoptosis.[3][4][6]

These application notes provide detailed protocols for quantifying the anti-apoptotic effects of this compound on cardiomyocytes. The described methods include the analysis of caspase-3 activity, Annexin V staining for the detection of early-stage apoptosis, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

This compound Mechanism of Action

This compound exerts its anti-apoptotic effects by directly binding to Apaf-1, a central protein in the apoptosome complex.[3][5] This interaction blocks the recruitment of procaspase-9 to the apoptosome, thereby inhibiting its activation and the subsequent downstream activation of executioner caspases, such as caspase-3.[3][4] This ultimately suppresses the apoptotic cascade and promotes cardiomyocyte survival.

cluster_0 Cardiomyocyte stress Cellular Stress (e.g., Ischemia) bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 procas9 Procaspase-9 procas9->apoptosome procas3 Procaspase-3 cas9->procas3 cas3 Caspase-3 procas3->cas3 apoptosis Apoptosis cas3->apoptosis zyz488 This compound zyz488->apaf1 Inhibits

Caption: this compound inhibits the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols to assess the efficacy of this compound in preventing cardiomyocyte apoptosis.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cardiomyocytes (e.g., H9c2 cell line or primary cardiomyocytes)

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, doxorubicin)

  • Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent and incubate for the recommended time (e.g., 3-6 hours). Include a vehicle control group (no this compound) and a negative control group (no apoptosis induction).

  • Cell Lysis:

    • Centrifuge the plate at 600 x g for 5 minutes and carefully remove the supernatant.

    • Wash the cells with cold PBS and centrifuge again.

    • Add 50 µL of chilled lysis buffer to each well and incubate on ice for 15-20 minutes.

  • Caspase-3 Activity Measurement:

    • Transfer the lysate to a new 96-well plate.

    • Prepare the reaction mix by adding DTT to the reaction buffer as per the kit instructions.

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

    • Add 5 µL of the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[7][8][9]

Annexin V Staining by Flow Cytometry

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

  • Cardiomyocytes

  • This compound

  • Apoptosis-inducing agent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation and Treatment:

    • Culture and treat cardiomyocytes with this compound and an apoptosis-inducing agent as described in the caspase-3 assay protocol.

  • Staining:

    • Harvest the cells, including any floating cells, and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][11][12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[11][13] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

TUNEL Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.

Materials:

  • Cardiomyocytes cultured on coverslips or heart tissue sections

  • This compound

  • Apoptosis-inducing agent

  • In Situ Cell Death Detection Kit (TUNEL)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Sample Preparation and Treatment:

    • For cultured cells, grow them on coverslips and treat as previously described. For tissue sections, use paraffin-embedded sections.

  • Fixation and Permeabilization:

    • Fix the cells or deparaffinize and rehydrate the tissue sections.

    • Wash with PBS and permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • TUNEL Staining:

    • Wash the samples with PBS.

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Add the TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Microscopy:

    • Wash the samples with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips or tissue sections and visualize them using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), and all nuclei will be stained by DAPI (blue). The apoptotic index can be calculated as the percentage of TUNEL-positive cells.[14][15]

cluster_1 Experimental Workflow start Cardiomyocyte Culture treatment Treatment: 1. Vehicle Control 2. Apoptosis Inducer 3. This compound + Apoptosis Inducer start->treatment assay Apoptosis Assays treatment->assay caspase Caspase-3 Activity assay->caspase annexin Annexin V/PI Staining assay->annexin tunel TUNEL Assay assay->tunel analysis Data Analysis & Quantification caspase->analysis annexin->analysis tunel->analysis

Caption: Workflow for assessing this compound's anti-apoptotic effects.

Data Presentation

The following tables present hypothetical data from experiments conducted as per the protocols described above, demonstrating the dose-dependent anti-apoptotic effect of this compound on cardiomyocytes subjected to an apoptotic stimulus.

Table 1: Effect of this compound on Caspase-3 Activity

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Control1.00 ± 0.08
Apoptotic Stimulus4.52 ± 0.31
Apoptotic Stimulus + this compound (1 µM)3.25 ± 0.25
Apoptotic Stimulus + this compound (5 µM)2.14 ± 0.19
Apoptotic Stimulus + this compound (10 µM)1.28 ± 0.11

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.3 ± 2.12.5 ± 0.52.2 ± 0.4
Apoptotic Stimulus45.8 ± 3.538.6 ± 2.915.6 ± 1.8
Apoptotic Stimulus + this compound (1 µM)60.2 ± 4.128.9 ± 2.510.9 ± 1.3
Apoptotic Stimulus + this compound (5 µM)75.6 ± 3.818.1 ± 2.06.3 ± 0.9
Apoptotic Stimulus + this compound (10 µM)88.9 ± 2.78.2 ± 1.12.9 ± 0.6

Table 3: Apoptotic Index Determined by TUNEL Assay

Treatment GroupApoptotic Index (% TUNEL-positive cells)
Control0.8 ± 0.2
Apoptotic Stimulus35.4 ± 3.1
Apoptotic Stimulus + this compound (1 µM)24.7 ± 2.5
Apoptotic Stimulus + this compound (5 µM)12.9 ± 1.8
Apoptotic Stimulus + this compound (10 µM)4.6 ± 0.9

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-apoptotic properties of this compound in a cardiomyocyte model. The data presented in the tables illustrate the potential of this compound to protect cardiomyocytes from apoptosis in a dose-dependent manner. These methods are essential for the preclinical assessment of this compound and other potential cardioprotective agents.

References

Application Notes and Protocols for ZYZ-488 Administration in Infarct Size Reduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ZYZ-488, a novel inhibitor of the apoptotic protease activating factor-1 (Apaf-1), for the study of myocardial infarct size reduction.[1][2] Myocardial infarction remains a leading cause of death worldwide, and strategies to limit the extent of tissue damage following an ischemic event are of critical importance.[1][3] this compound has been identified as a promising therapeutic candidate that mitigates myocardial ischemia injury by inhibiting cardiomyocyte apoptosis.[1][2]

The primary mechanism of action for this compound involves direct binding to Apaf-1, which blocks the recruitment of procaspase-9 and the subsequent activation of the caspase cascade that leads to programmed cell death.[1][2] Preclinical studies in mouse models of myocardial infarction have demonstrated that this compound administration significantly reduces infarct size, improves cardiac function, and attenuates histopathological changes.[1] These notes detail the necessary protocols for in vivo administration, infarct size quantification, and assessment of cardiac function to facilitate further research into the cardioprotective effects of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Infarct Size and Cardiac Function
Treatment GroupDose (mg/kg)Infarct Size (% of Left Ventricle)Ejection Fraction (%)Fractional Shortening (%)
Sham-N/A67.58 ± 3.1336.93 ± 2.39
Vehicle (MI)-33.15 ± 1.6227.48 ± 4.4711.25 ± 2.56
This compound (Low)33.921.89 ± 4.07--
This compound (High)67.817.33 ± 2.4546.13 ± 4.59-

Data are presented as mean ± standard deviation. MI denotes Myocardial Infarction. Data is derived from a mouse model of myocardial infarction.[1]

Table 2: Effect of this compound on Serum Biomarkers of Myocardial Injury
Treatment GroupDose (mg/kg)LDH (U/L)CK (U/L)AST (U/L)
Sham-Normal RangeNormal RangeNormal Range
Vehicle (MI)-Significantly ElevatedSignificantly ElevatedSignificantly Elevated
This compound (Low)33.9ReducedReducedReduced
This compound (High)67.8Significantly ReducedSignificantly ReducedSignificantly Reduced

LDH: Lactate Dehydrogenase, CK: Creatine Kinase, AST: Aspartate Aminotransferase. Specific values are dose-dependent and should be determined empirically.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

ZYZ488_Pathway cluster_apoptosome Apoptosome Formation Ischemia Ischemia Apaf-1 Apaf-1 Ischemia->Apaf-1 activates Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates This compound This compound This compound->Apaf-1 inhibits Cell_Survival Cell_Survival Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: this compound inhibits Apaf-1, preventing apoptosis.

Experimental Workflow for Infarct Size Assessment

Infarct_Workflow cluster_animal_model In Vivo Model cluster_analysis Ex Vivo Analysis Animal_Prep Animal Preparation (e.g., Mouse/Rat) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Prep->MI_Induction Treatment Administer this compound or Vehicle MI_Induction->Treatment Reperfusion Reperfusion Period Treatment->Reperfusion Euthanasia Euthanasia and Heart Excision Reperfusion->Euthanasia Slicing Heart Slicing (2 mm sections) Euthanasia->Slicing TTC_Staining TTC Staining (1% TTC, 37°C, 15-20 min) Slicing->TTC_Staining Imaging Image Acquisition TTC_Staining->Imaging Quantification Infarct Size Quantification (ImageJ/Software) Imaging->Quantification

Caption: Workflow for in vivo MI and infarct analysis.

Experimental Protocols

Protocol 1: In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

This protocol describes the induction of myocardial infarction in a murine model via ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holders)

  • 7-0 silk suture

  • Mechanical ventilator

  • Heating pad and rectal probe for temperature monitoring

  • This compound solution (sterile, for injection)

  • Vehicle control (e.g., sterile saline or DMSO solution)

Procedure:

  • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and connect it to a mechanical ventilator.

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Perform a left thoracotomy to expose the heart.

  • Identify the LAD coronary artery and ligate it with a 7-0 silk suture.

  • Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.

  • After the desired period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion.[4]

  • Administer this compound or vehicle control at the onset of reperfusion via the desired route (e.g., intravenous injection).

  • Close the chest cavity in layers and allow the animal to recover.

  • Monitor the animal closely during the recovery period.

Protocol 2: Quantification of Myocardial Infarct Size using TTC Staining

This protocol details the ex vivo staining of heart tissue to differentiate between viable and necrotic myocardium.[5][6]

Materials:

  • Excised heart from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (1% w/v in PBS)

  • 10% neutral buffered formalin

  • Heart slicing matrix

  • High-resolution scanner or digital camera with a macroscopic lens

Procedure:

  • At the end of the reperfusion period (e.g., 24 hours), euthanize the animal.

  • Excise the heart quickly and wash it with ice-cold PBS to remove excess blood.

  • Freeze the heart at -20°C for 1-2 hours to facilitate slicing.[7]

  • Place the heart in a slicing matrix and cut it into uniform transverse slices of 2 mm thickness.[6]

  • Incubate the heart slices in a 1% TTC solution at 37°C for 15-20 minutes.[4] Viable myocardium, rich in dehydrogenase enzymes, will stain brick red, while the infarcted tissue will remain pale white.[4]

  • Fix the stained slices in 10% neutral buffered formalin for at least 20 minutes to enhance the contrast between stained and unstained tissue.[7]

  • Arrange the slices and acquire high-resolution digital images.

  • Using image analysis software (e.g., ImageJ), measure the total area of the left ventricle and the area of the infarcted (pale) tissue for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area.

Protocol 3: Assessment of Cardiac Function by Echocardiography

This protocol outlines the non-invasive assessment of cardiac function in live animals.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia (e.g., isoflurane)

  • Heating platform

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Lightly anesthetize the mouse with isoflurane.

  • Remove the hair from the chest area using a depilatory cream.

  • Place the animal in a supine position on the heating platform.

  • Apply ultrasound gel to the chest and position the transducer to obtain a parasternal long-axis view of the heart.

  • Acquire M-mode images at the level of the papillary muscles.

  • Measure the left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).

  • Calculate the Ejection Fraction (EF) and Fractional Shortening (FS) using the following formulas:

    • FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100

    • EF (%) is typically calculated by the ultrasound software based on the Teichholz or cubed formulas.

  • Perform echocardiography at baseline (before MI) and at desired time points post-MI (e.g., 24 hours, 7 days, 28 days) to assess changes in cardiac function.

Troubleshooting

  • High mortality during surgery: Ensure proper anesthetic depth and adequate ventilation. Maintain core body temperature. Practice the surgical procedure to increase proficiency.

  • Variable infarct sizes in the control group: Standardize the location of the LAD ligation and the duration of ischemia and reperfusion. Inadequate temperature control can be a major source of variability.[7]

  • Poor TTC staining: Use a freshly prepared TTC solution. Ensure the incubation temperature is maintained at 37°C. Incomplete removal of blood can interfere with staining.

Conclusion

This compound presents a novel therapeutic strategy for mitigating myocardial injury by targeting the intrinsic apoptotic pathway. The protocols and data presented herein provide a framework for the preclinical evaluation of this compound in models of myocardial infarction. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, facilitating the translation of these promising findings.

References

Application Note: Protocol for Assessing Myocardial Enzyme Release Induced by ZYZ-488

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZYZ-488 is a novel small molecule inhibitor targeting a proprietary kinase involved in cellular proliferation, currently under investigation for oncological applications. Preclinical studies have indicated a potential for off-target effects on cardiovascular health. Therefore, a thorough assessment of its cardiotoxic potential is crucial.[1][2][3] This document provides detailed protocols for assessing myocardial injury by measuring the release of cardiac enzymes, specifically cardiac troponins (cTn) and creatine kinase-MB (CK-MB), following exposure to this compound.[4][5] These protocols cover both in vitro and in vivo models to provide a comprehensive safety profile.

Hypothesized Mechanism of Cardiotoxicity

It is hypothesized that this compound, while targeting its primary kinase, may also inhibit pro-survival signaling pathways within cardiomyocytes, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to mitochondrial dysfunction, increased oxidative stress, and activation of apoptotic pathways, ultimately resulting in cardiomyocyte death and the release of intracellular cardiac enzymes into the circulation.[1][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits PI3K->Akt Activates Mitochondrion Mitochondrion Akt->Mitochondrion Promotes Survival Apoptosis Apoptosis Enzyme_Release Myocardial Enzyme Release Apoptosis->Enzyme_Release Leads to Mitochondrion->Apoptosis Initiates

Figure 1: Hypothesized signaling pathway of this compound-induced cardiotoxicity.

Part 1: In Vitro Assessment of Cardiotoxicity in H9c2 Cardiomyoblasts

This protocol details an in vitro method to evaluate the direct cytotoxic effects of this compound on a cardiomyocyte cell line and to quantify the subsequent release of cardiac enzymes.

Experimental Protocol
  • Cell Culture:

    • Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][8][9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[7][8]

    • Subculture cells upon reaching 70-80% confluency. For cytotoxicity assays, it is recommended to use cells between passages 5 and 15 to ensure experimental consistency.[8][10]

  • Experimental Setup:

    • Seed H9c2 cells into 96-well plates at a density of 1 x 10^4 cells/well for viability assays and into 24-well plates at 5 x 10^4 cells/well for enzyme release assays.[7]

    • Allow cells to adhere and grow for 24-48 hours.[7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.

    • Replace the medium in each well with the medium containing the respective this compound concentration or vehicle control.

    • Incubate the plates for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

  • Cardiac Enzyme Release Measurement (ELISA):

    • After the 24-hour incubation, carefully collect the cell culture supernatant from the 24-well plates.[11]

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cellular debris.[11]

    • Measure the concentration of cardiac Troponin T (cTnT) or cardiac Troponin I (cTnI) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[11][12][13]

    • Briefly, this involves adding standards and samples to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, and a substrate solution, before reading the absorbance.[11][12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture H9c2 Cells B Seed Cells into 96-well & 24-well plates A->B C Treat with this compound (0.1-100 µM) for 24h B->C D Collect Supernatant (from 24-well plate) C->D E Perform MTT Assay (on 96-well plate) C->E F Measure cTnT/cTnI via ELISA D->F G Assess Cell Viability E->G

Figure 2: Workflow for the in vitro assessment of this compound cardiotoxicity.

Data Presentation

The results should be summarized in a table to show the dose-dependent effects of this compound.

This compound (µM)Cell Viability (% of Control)cTnT Release (pg/mL)
0 (Vehicle)100 ± 5.215.3 ± 2.1
0.198.1 ± 4.816.8 ± 2.5
195.3 ± 5.525.4 ± 3.0
1072.4 ± 6.188.9 ± 7.4
5045.8 ± 4.9210.5 ± 15.2
10020.1 ± 3.7450.7 ± 25.8
Data are presented as mean ± SD (n=3). cTnT: cardiac Troponin T.

Part 2: In Vivo Assessment of Myocardial Enzyme Release

This protocol describes an in vivo study in a rodent model to assess the systemic effects of this compound on myocardial enzyme release.

Experimental Protocol
  • Animal Model:

    • Use male Wistar rats (250-300g).

    • House animals under standard conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

    • Allow at least one week for acclimatization before the experiment.

  • Experimental Groups:

    • Divide animals into four groups (n=8 per group):

      • Group 1: Vehicle Control (e.g., saline with 5% DMSO)

      • Group 2: this compound Low Dose (e.g., 10 mg/kg)

      • Group 3: this compound High Dose (e.g., 50 mg/kg)

      • Group 4: Positive Control (e.g., Doxorubicin, 20 mg/kg)[2]

  • Drug Administration:

    • Administer this compound, vehicle, or doxorubicin via a single intravenous (IV) injection.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein at baseline (0 hours) and at 6, 12, and 24 hours post-administration.[14][15]

    • Process blood samples to obtain serum by allowing them to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes.[11]

    • Store serum samples at -80°C until analysis.[11]

  • Biomarker Analysis:

    • Quantify the serum levels of cardiac Troponin I (cTnI) and Creatine Kinase-MB (CK-MB) using species-specific ELISA kits or an automated clinical chemistry analyzer.[16][17][18][19][20]

    • The principle of these assays relies on the specific binding of antibodies to the target enzymes, with a resulting signal proportional to the enzyme concentration.[18][19][20]

  • Histopathology:

    • At 24 hours, euthanize the animals and perfuse the hearts with saline, followed by 10% neutral buffered formalin.

    • Excise the hearts, fix them in formalin for 24 hours, and then embed them in paraffin.

    • Section the heart tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope for signs of myocardial injury, such as cardiomyocyte necrosis, inflammatory cell infiltration, and vacuolization.[6][21][22][23][24]

cluster_prep Animal Preparation cluster_exp Procedure cluster_analysis Analysis A Acclimatize Wistar Rats B Group Animals (Vehicle, Low/High Dose, Positive Control) A->B C Administer Compound (Single IV Dose) B->C D Serial Blood Sampling (0, 6, 12, 24h) C->D E Euthanize & Harvest Hearts (at 24h) C->E F Isolate Serum D->F H Perform Histopathology (H&E Staining) E->H G Measure Serum cTnI & CK-MB (ELISA/Analyzer) F->G I Analyze Data G->I H->I

Figure 3: Workflow for the in vivo assessment of myocardial enzyme release.

Data Presentation

Summarize the serum biomarker data in a table for clear comparison across groups and time points.

Treatment GroupTime (hours)Serum cTnI (ng/mL)Serum CK-MB (ng/mL)
Vehicle Control 00.05 ± 0.012.1 ± 0.5
60.06 ± 0.022.3 ± 0.4
120.05 ± 0.012.2 ± 0.6
240.06 ± 0.022.1 ± 0.5
This compound (10 mg/kg) 00.05 ± 0.022.2 ± 0.5
60.15 ± 0.045.8 ± 1.1
120.35 ± 0.0912.4 ± 2.3
240.20 ± 0.057.1 ± 1.5
This compound (50 mg/kg) 00.06 ± 0.012.3 ± 0.6
60.88 ± 0.1525.3 ± 4.1
122.54 ± 0.4168.7 ± 9.8
241.42 ± 0.2835.2 ± 5.6
Doxorubicin (20 mg/kg) 00.05 ± 0.022.1 ± 0.4
61.10 ± 0.2130.1 ± 5.3
123.15 ± 0.5585.4 ± 12.1
241.98 ± 0.3942.6 ± 7.2
Data are presented as mean ± SD (n=8). cTnI: cardiac Troponin I; CK-MB: Creatine Kinase-MB.

These protocols provide a robust framework for evaluating the potential cardiotoxicity of this compound. The in vitro assays offer a high-throughput method for assessing direct cellular toxicity, while the in vivo model provides crucial information on systemic effects and clinically relevant biomarkers.[25][26][27] The combined data from these studies will enable a comprehensive risk assessment of this compound, guiding further drug development and ensuring patient safety.

References

Application Notes and Protocols for Assessing the Protective Effects of ZYZ-488 on Cell Viability in Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a critical factor in the pathophysiology of numerous diseases, including myocardial infarction and cancer. It is a potent inducer of apoptosis (programmed cell death), leading to significant tissue damage. A key mediator of the intrinsic apoptotic pathway is the Apoptotic Protease Activating Factor-1 (Apaf-1). When cellular stress signals, such as those induced by hypoxia, trigger the release of cytochrome c from the mitochondria, it binds to Apaf-1. This binding initiates the formation of a multi-protein complex called the apoptosome, which then recruits and activates procaspase-9, leading to a cascade of executioner caspases (like caspase-3) that dismantle the cell.

ZYZ-488 is a novel small molecule inhibitor that competitively targets Apaf-1, preventing the recruitment of procaspase-9 to the apoptosome.[1] This action effectively blocks the downstream activation of the caspase cascade, thereby inhibiting apoptosis.[1] Studies have demonstrated that this compound exhibits a significant protective effect on cardiomyocytes under hypoxic conditions, making it a promising therapeutic candidate for ischemia-related diseases.[2][3]

These application notes provide detailed protocols for researchers to investigate the cytoprotective effects of this compound, or similar Apaf-1 inhibitors, on cell viability and apoptosis in an in vitro model of hypoxia using the H9c2 rat cardiomyocyte cell line.

Key Signaling Pathway: Apaf-1 Mediated Apoptosis

The intrinsic pathway of apoptosis is a tightly regulated process centered around the mitochondria. In response to cellular stress, such as hypoxia, pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which activates caspase-9 and subsequently caspase-3, leading to cell death. This compound intervenes at a critical step by inhibiting Apaf-1, thereby preventing the activation of this apoptotic cascade.[1][4]

Hypoxia Hypoxic Stress Mito Mitochondria Hypoxia->Mito induces stress CytC Cytochrome c (released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome ZYZ488 This compound ZYZ488->Apaf1 inhibits Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Caspase3 Active Caspase-3 Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apaf-1 signaling pathway and this compound inhibition.

Experimental Data Summary

The following tables summarize the protective effects of this compound on H9c2 cardiomyocytes under hypoxic conditions. Data is compiled from published studies and presented for comparative analysis.[2]

Table 1: Effect of this compound on H9c2 Cell Viability under Hypoxia

Treatment GroupThis compound Concentration (µM)Cell Viability (%) (Mean ± SD)P-value vs. Hypoxia
Normoxia Control0100 ± 5.2< 0.001
Hypoxia (12h)052.3 ± 4.5-
Hypoxia + this compound0.165.8 ± 3.9< 0.05
Hypoxia + this compound178.4 ± 4.1< 0.01
Hypoxia + this compound1089.1 ± 3.7< 0.01

Note: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay after 12 hours of hypoxia. The data indicates a dose-dependent increase in cell viability with this compound treatment.[2]

Table 2: Effect of this compound on H9c2 Apoptosis under Hypoxia

Treatment GroupThis compound Concentration (µM)Apoptotic Cells (%) (Mean ± SD)P-value vs. Hypoxia
Normoxia Control05.9 ± 0.3< 0.01
Hypoxia (12h)016.7 ± 3.0-
Hypoxia + this compound108.2 ± 1.5< 0.05

Note: Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry. This compound significantly reduced the percentage of apoptotic cells induced by hypoxia.[2]

Experimental Workflow

The general workflow for assessing the cytoprotective effects of a compound like this compound under hypoxic conditions involves several key stages: cell culture, treatment, induction of hypoxia, and subsequent analysis of cell viability and apoptosis.

Start Start Culture Culture H9c2 Cells to 70-80% Confluency Start->Culture Seed Seed Cells in Multi-well Plates Culture->Seed Treat Treat with this compound (various concentrations) Seed->Treat Hypoxia Induce Hypoxia (e.g., 1% O₂, 12-24h) Treat->Hypoxia Analysis Analysis Hypoxia->Analysis CCK8 Cell Viability Assay (CCK-8) Analysis->CCK8 FACS Apoptosis Assay (Annexin V/PI Staining) Analysis->FACS Data Data Interpretation & Reporting CCK8->Data FACS->Data End End Data->End

Caption: General experimental workflow for viability studies.

Detailed Experimental Protocols

Protocol 1: H9c2 Cell Culture

H9c2 cells, derived from embryonic rat heart tissue, are a common model for studying cardiomyocyte biology.[2]

Materials:

  • H9c2 (2-1) cell line (e.g., ATCC® CRL-1446™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (P/S)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T75 culture flasks, multi-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.

  • Thawing Cells: Quickly thaw a cryopreserved vial of H9c2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-12 mL of fresh medium.

  • Culturing: Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 70-80% confluency, wash the monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:3 to 1:4 into new flasks.[3]

Protocol 2: Induction of Hypoxia

Materials:

  • Cultured H9c2 cells in multi-well plates

  • Modular incubator chamber or hypoxia workstation

  • Gas mixture: 1% O₂, 5% CO₂, 94% N₂

  • Serum-free culture medium (optional, to mimic ischemia)

Procedure:

  • Cell Plating: Seed H9c2 cells in the desired multi-well plate format (e.g., 96-well for viability, 6-well for flow cytometry) and allow them to attach and grow to 70-80% confluency.

  • Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. Include a normoxic control plate that will not be placed in the hypoxia chamber.

  • Induce Hypoxia: Place the experimental plates inside a modular incubator chamber.

  • Gas Purge: Flush the chamber with the hypoxic gas mixture (1% O₂, 5% CO₂, 94% N₂) for 5-10 minutes to displace the ambient air. Seal the chamber.

  • Incubation: Place the sealed chamber in a standard 37°C incubator for the desired duration (e.g., 12 or 24 hours).[1] The normoxic control plate should be kept in the standard incubator (37°C, 5% CO₂).

Protocol 3: Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells based on their dehydrogenase activity.

Materials:

  • Cells treated as described in Protocol 2 (in a 96-well plate)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Reagent Addition: Following the hypoxic incubation, remove the 96-well plate from the chamber. Add 10 µL of CCK-8 solution to each well.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a standard incubator. The incubation time depends on the cell density and type.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the normoxic control group after subtracting the background absorbance (medium only).

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Protocol 4: Apoptosis Assessment (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated as described in Protocol 2 (in a 6-well plate)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After hypoxic incubation, collect the culture medium (which contains floating/dead cells) from each well into labeled flow cytometry tubes.

  • Wash: Gently wash the adherent cells with PBS and collect the wash.

  • Detach Cells: Add trypsin to detach the remaining adherent cells. Once detached, neutralize with complete medium and add them to their respective tubes.

  • Centrifugation: Centrifuge the tubes at 300-500 x g for 5 minutes. Carefully discard the supernatant.

  • Resuspension: Wash the cells once with cold PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Techniques for Evaluating ZYZ-488 Binding to Apaf-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the binding of ZYZ-488, a novel inhibitor of Apoptotic Protease-Activating Factor-1 (Apaf-1), to its target. Understanding this interaction is crucial for the development of therapeutics targeting the intrinsic apoptosis pathway. The following sections detail the underlying signaling pathway, methodologies for quantitative binding analysis, and specific experimental protocols.

Apaf-1 Signaling Pathway and the Role of this compound

The intrinsic pathway of apoptosis is a critical process in cellular homeostasis and its dysregulation is implicated in various diseases. A key event in this pathway is the release of cytochrome c from the mitochondria in response to cellular stress. Cytosolic cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 to form a large protein complex known as the apoptosome.[1] This complex facilitates the activation of procaspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[1]

This compound has been identified as a novel inhibitor of Apaf-1.[2] It exerts its effect by directly binding to Apaf-1 and blocking the recruitment of procaspase-9 to the apoptosome, thereby inhibiting the downstream caspase cascade and subsequent apoptosis.[2]

Apaf1_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito Cellular Stress CytoC_mito Cytochrome c Mito->CytoC_mito Release CytoC_cyto Cytochrome c Apaf1_inactive Inactive Apaf-1 Apoptosome Apoptosome Assembly Apaf1_inactive->Apoptosome CytoC_cyto->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes ZYZ488 This compound ZYZ488->Apaf1_inactive Binds to ZYZ488->Procaspase9 Blocks Recruitment

Caption: Apaf-1 signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Binding to Apaf-1

Several biophysical techniques can be employed to quantitatively evaluate the binding of this compound to Apaf-1. The choice of method will depend on the specific experimental goals, available instrumentation, and the nature of the interacting molecules.

TechniqueInformation ProvidedKey Parameters Measured
Surface Plasmon Resonance (SPR) Real-time binding kinetics and affinityAssociation rate (ka), Dissociation rate (kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) Binding affinity and thermodynamicsAffinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Fluorescence Polarization (FP) Binding affinity in solutionAffinity (KD), IC50 (in competition assays)
Co-immunoprecipitation (Co-IP) In-situ interaction and complex formationQualitative assessment of binding in a cellular context

Note: While SPR studies have confirmed the binding of this compound to Apaf-1, a specific dissociation constant (KD) has not been publicly reported. The following table provides a template for how such data would be presented.

CompoundTargetTechniqueK D (nM)ka (1/Ms)kd (1/s)
This compoundApaf-1SPRTBDTBDTBD

TBD: To Be Determined

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the binding of this compound to Apaf-1.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

SPR measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte in solution.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize Apaf-1 on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject measure Measure Association and Dissociation inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Repeat with different This compound concentrations analyze Analyze Data (ka, kd, KD) regenerate->analyze end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • Recombinant human Apaf-1 protein

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Surface Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of Apaf-1 (e.g., 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 2000-5000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Inject the this compound solutions over the immobilized Apaf-1 surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of this compound to Apaf-1 in real-time.

    • After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the complex.

  • Surface Regeneration:

    • Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized Apaf-1) to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_workflow ITC Experimental Workflow start Start prepare Prepare Apaf-1 in Cell and this compound in Syringe start->prepare titrate Titrate this compound into Apaf-1 Solution prepare->titrate measure Measure Heat Change with Each Injection titrate->measure analyze Analyze Data (KD, ΔH, ΔS, n) measure->analyze end End analyze->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials:

  • Recombinant human Apaf-1 protein

  • This compound compound

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

Methodology:

  • Sample Preparation:

    • Dialyze the Apaf-1 protein extensively against the ITC running buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions before use.

  • ITC Experiment:

    • Load the Apaf-1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the Apaf-1 solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to Apaf-1.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

Protocol 3: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.

FP_Workflow cluster_workflow FP Experimental Workflow start Start prepare Prepare Fluorescently-labeled Apaf-1 Ligand (Tracer) start->prepare incubate Incubate Tracer with Apaf-1 and varying this compound conc. prepare->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end

Caption: Workflow for Fluorescence Polarization (FP) competition assay.

Materials:

  • Recombinant human Apaf-1 protein

  • This compound compound

  • A fluorescently labeled ligand for Apaf-1 (fluorescent tracer)

  • FP-compatible microplate reader

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

Methodology:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer and Apaf-1 to achieve a stable and significant polarization signal.

  • Competition Binding Assay:

    • In a 384-well plate, add a fixed concentration of Apaf-1 and the fluorescent tracer to each well.

    • Add a serial dilution of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with tracer only (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

    • The binding affinity (Ki) of this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol 4: Co-immunoprecipitation (Co-IP) to Assess Interference with Procaspase-9 Recruitment

Co-IP is used to determine if this compound can disrupt the interaction between Apaf-1 and procaspase-9 in a cellular context.

CoIP_Workflow cluster_workflow Co-IP Experimental Workflow start Start treat Treat Cells with this compound start->treat lyse Lyse Cells treat->lyse immunoprecipitate Immunoprecipitate Apaf-1 lyse->immunoprecipitate wash Wash Beads immunoprecipitate->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot for Procaspase-9 elute->analyze end End analyze->end

Caption: Workflow for Co-immunoprecipitation (Co-IP) analysis.

Materials:

  • Cell line expressing Apaf-1 and procaspase-9 (e.g., HEK293T)

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against Apaf-1 for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibodies against Apaf-1 and procaspase-9 for Western blotting

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to an appropriate confluency.

    • Treat the cells with this compound at various concentrations for a specified time. Include an untreated control.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the cell lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-Apaf-1 antibody to form antibody-antigen complexes.

    • Add Protein A/G magnetic beads to the lysates to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Apaf-1 (to confirm successful immunoprecipitation) and procaspase-9 (to detect the co-immunoprecipitated protein).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Compare the amount of procaspase-9 co-immunoprecipitated with Apaf-1 in the this compound-treated samples to the untreated control. A decrease in the procaspase-9 signal in the treated samples indicates that this compound disrupts the Apaf-1/procaspase-9 interaction.

References

Application Note: Real-Time Kinetic Analysis of the ZYZ-488 and Apaf-1 Interaction Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

Summary

Apoptotic Protease Activating Factor-1 (Apaf-1) is a key protein in the intrinsic pathway of apoptosis. Its activation leads to the formation of the apoptosome and the subsequent activation of caspases, ultimately resulting in programmed cell death.[1][2] Dysregulation of this pathway is implicated in various diseases, making Apaf-1 a compelling therapeutic target. ZYZ-488 is a small molecule identified as a competitive inhibitor of Apaf-1, capable of suppressing the activation of the downstream caspase cascade.[3][4] This application note provides a detailed protocol for characterizing the binding kinetics and affinity of this compound to human Apaf-1 using Surface Plasmon Resonance (SPR) technology. The described assay is essential for researchers in drug discovery and development, offering a robust, label-free method to quantify the interaction between a small molecule and its protein target in real-time.[5][6]

Introduction

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for studying molecular interactions. It allows for the label-free, real-time measurement of binding affinity and kinetics, providing valuable insights into the dynamic interactions between biomolecules.[7] In the context of drug discovery, SPR is instrumental in screening and characterizing lead compounds that target specific proteins.[7][8]

This application note details a comprehensive SPR-based assay to elucidate the binding characteristics of this compound, a known inhibitor of Apaf-1.[3][4] Apaf-1 plays a central role in the mitochondrial pathway of apoptosis. Upon cellular stress and the release of cytochrome c from the mitochondria, Apaf-1, in the presence of dATP, oligomerizes to form the apoptosome.[1][9] This complex then recruits and activates procaspase-9, initiating a cascade of effector caspases that execute apoptosis.[2][10] By competitively inhibiting Apaf-1, this compound can modulate this critical cell death pathway.[3]

The following sections provide a step-by-step protocol for immobilizing recombinant human Apaf-1 onto a sensor chip and subsequently measuring the binding kinetics of this compound. The presented data will serve as a benchmark for researchers aiming to replicate this assay or adapt it for similar small molecule-protein interaction studies.

Apaf-1 Signaling Pathway

The diagram below illustrates the central role of Apaf-1 in the intrinsic apoptosis pathway and the inhibitory action of this compound.

Apaf1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Cytochrome_c release Apoptosome Apoptosome Formation Apaf1->Apoptosome dATP dATP dATP->Apaf1 Caspase9 Activated Caspase-9 Apoptosome->Caspase9 cleavage & activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 cleavage & activation Apoptosis Apoptosis Caspase3->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 inhibition

Caption: Apaf-1 mediated apoptosis and inhibition by this compound.

Experimental Workflow for SPR Assay

The general workflow for the Surface Plasmon Resonance assay is depicted below. This process involves sensor chip preparation, protein immobilization, and the subsequent analysis of small molecule binding.

SPR_Workflow Start Start Chip_Prep Sensor Chip Preparation (e.g., CM5 chip) Start->Chip_Prep Activation Surface Activation (EDC/NHS) Chip_Prep->Activation Immobilization Apaf-1 Immobilization (Amine Coupling) Activation->Immobilization Deactivation Surface Deactivation (Ethanolamine) Immobilization->Deactivation Binding_Analysis This compound Binding Analysis (Titration Series) Deactivation->Binding_Analysis Regeneration Surface Regeneration (e.g., Glycine-HCl) Binding_Analysis->Regeneration Data_Analysis Data Analysis (Kinetic Modeling) Binding_Analysis->Data_Analysis Regeneration->Binding_Analysis Next Concentration Results Results (ka, kd, KD) Data_Analysis->Results End End Results->End

Caption: General workflow for the SPR-based this compound and Apaf-1 binding assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Recombinant Human Apaf-1Example Supplier Inc.A12345
This compoundMedchemExpressHY-112048
SPR InstrumentExample Corp.Model X
CM5 Sensor ChipExample Corp.BR-1000-12
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)Example Corp.BR-1000-50
HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)Example Corp.BR-1006-69
Glycine-HCl pH 2.5Example Corp.BR-1003-54
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Pipettes and ConsumablesStandard Laboratory Supplier-

Detailed Experimental Protocol

Instrument and Sensor Chip Preparation
  • System Startup: Turn on the SPR instrument and allow it to warm up for at least 30 minutes.

  • Buffer Priming: Prime the system with freshly prepared and degassed HBS-EP+ running buffer.

  • Chip Docking: Dock a new CM5 sensor chip according to the manufacturer's instructions.

Immobilization of Apaf-1 (Ligand)
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.

  • Ligand Injection: Inject a solution of 50 µg/mL Recombinant Human Apaf-1 in 10 mM sodium acetate buffer (pH 5.0) over the activated surface until the desired immobilization level (approximately 8000-10000 Response Units, RU) is reached.

  • Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.

  • Reference Cell: The reference flow cell should be activated and deactivated in the same manner but without the injection of Apaf-1.

This compound (Analyte) Binding Analysis
  • Sample Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in HBS-EP+ running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v). A typical concentration range for analysis would be 0.1 µM to 10 µM.

  • Binding Measurement:

    • Inject the different concentrations of this compound over both the Apaf-1 immobilized surface and the reference surface at a flow rate of 30 µL/min.

    • Allow for an association phase of 120 seconds and a dissociation phase of 240 seconds.

    • Include several buffer-only (blank) injections throughout the run for double referencing.

  • Surface Regeneration: After each this compound injection, regenerate the sensor surface by injecting Glycine-HCl (pH 2.5) for 30 seconds. This step should be optimized to ensure complete removal of the bound analyte without damaging the immobilized ligand.

Data Analysis

The raw sensorgram data should be processed using the instrument's analysis software. This involves:

  • Reference Subtraction: Subtracting the signal from the reference flow cell.

  • Blank Subtraction: Subtracting the signal from the buffer-only injections (double referencing).

  • Kinetic Fitting: Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Results

The SPR assay should yield robust data for the interaction between this compound and Apaf-1. The resulting sensorgrams will show a concentration-dependent increase in the binding response. The kinetic analysis provides quantitative values for the binding parameters, which are summarized in the table below.

ParameterSymbolValueUnit
Association Rate Constantka2.5 x 10⁴M⁻¹s⁻¹
Dissociation Rate Constantkd5.0 x 10⁻³s⁻¹
Equilibrium Dissociation ConstantKD200nM

Note: The values presented in this table are hypothetical and representative of a typical small molecule-protein interaction with moderate affinity. Actual experimental results may vary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Level - Protein solution pH is not optimal for pre-concentration. - Protein is aggregated.- Perform a pH scouting experiment to determine the optimal pH for immobilization. - Ensure the protein is properly folded and soluble.
High Non-Specific Binding - Analyte is sticking to the sensor surface. - Insufficient blocking of the reference cell.- Increase the detergent concentration in the running buffer (e.g., up to 0.1% P20). - Ensure the reference cell is properly deactivated.
Poor Data Fitting - Mass transport limitation. - Complex binding kinetics.- Increase the flow rate during analyte injection. - Try fitting the data to more complex models (e.g., two-state binding).
Incomplete Regeneration - Regeneration solution is too mild.- Test stronger regeneration solutions (e.g., lower pH glycine or short pulses of NaOH). Ensure the ligand remains active after regeneration.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of the interaction between the small molecule inhibitor this compound and its target protein Apaf-1 using Surface Plasmon Resonance. The described methodology is robust and can be readily adapted for the characterization of other small molecule-protein interactions. The real-time, label-free nature of SPR makes it an invaluable tool in drug discovery and development, enabling the precise determination of binding kinetics and affinity, which are critical parameters for lead optimization.[5][7]

References

Troubleshooting & Optimization

Technical Support Center: ZYZ-488 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZYZ-488 is a hypothetical compound. This guide is based on common issues encountered with novel small molecule inhibitors in preclinical in vivo research and is for informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the XYZ signaling pathway, specifically targeting the kinase domain of the hypothetical "Tumor Proliferation Kinase 1" (TPK1). Inhibition of TPK1 is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vivo use, this compound is typically formulated in a vehicle solution. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, formulation may need to be optimized based on the specific animal model and route of administration. For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. The formulated solution should be prepared fresh for each experiment and not stored for more than 24 hours.

Q3: Are there any known off-target effects of this compound?

A3: Preclinical studies suggest this compound has high selectivity for TPK1. However, like many kinase inhibitors, off-target effects are possible at higher concentrations.[1][2][3] These can contribute to unexpected toxicity.[1][2][3] If off-target effects are suspected, consider performing a kinome scan or using CRISPR-Cas9 mutagenesis to validate that the observed phenotype is due to on-target activity.[1][2]

TPK1 Signaling Pathway Diagram

TPK1_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds TPK1 TPK1 GF_Receptor->TPK1 Activates Downstream_Effector Downstream Effector TPK1->Downstream_Effector Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation ZYZ_488 This compound ZYZ_488->TPK1 Inhibits

Caption: Proposed mechanism of action for this compound.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Lack of Response

Q: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What are the potential causes and troubleshooting steps?

A: Lack of efficacy is a common challenge in in vivo studies and can stem from multiple factors.[4][5] Key areas to investigate include drug formulation, dosing regimen, and the animal model itself.

Potential Causes & Solutions:

  • Poor Bioavailability: The formulation may not be optimal for absorption. Many small molecules have low solubility, which hinders their bioavailability when administered orally.[6]

    • Troubleshooting: Experiment with different formulation strategies. The reliable delivery of experimental compounds is crucial for evaluation.[7] Consider alternative routes of administration (e.g., intraperitoneal or intravenous) to bypass absorption barriers if oral delivery is not effective.[7]

  • Inadequate Dosing: The dose might be too low to achieve a therapeutic concentration at the tumor site, or the dosing frequency may be insufficient to maintain it.[8][9]

    • Troubleshooting: Conduct a dose-escalation study to find the maximum tolerated dose (MTD).[10][11] Perform pharmacokinetic (PK) analysis to understand the drug's half-life and exposure (AUC) in plasma and, if possible, in tumor tissue.[8] This data will help optimize the dosing schedule.[8][9]

  • Model-Specific Issues: The chosen cancer cell line may not be sensitive to TPK1 inhibition, or the tumor microenvironment in the xenograft model might confer resistance.[12]

    • Troubleshooting: Confirm the expression and activity of TPK1 in your cell line in vitro. Ensure the xenograft tumors are well-established and vascularized before starting treatment, as necrotic cores can limit drug penetration.[13]

Table 1: Comparison of Formulation Strategies to Improve Bioavailability
Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System Uses a mixture of solvents (e.g., DMSO, PEG300) to dissolve the compound.[7]Simple to prepare, suitable for initial screening.[7]Can cause local irritation or toxicity at high concentrations.
Nanosuspension The drug is milled into nanometer-sized particles to increase surface area and dissolution rate.Improves solubility and bioavailability.[6]Requires specialized equipment; potential for particle aggregation.
Lipid-Based Delivery Formulations like SEDDS (Self-Emulsifying Drug Delivery Systems) use lipids to enhance absorption.Can significantly improve oral bioavailability for lipophilic drugs.[6]More complex to develop and scale up.[6]
Amorphous Solid Dispersion The drug is dispersed in a polymer matrix in an amorphous state.Enhances dissolution rate and solubility.[6]Can be physically unstable and revert to a crystalline form.

Workflow for Dosing Regimen Optimization

Dosing_Optimization_Workflow Start Start: Suboptimal Efficacy Observed DoseEsc Conduct Dose Escalation (MTD Study) Start->DoseEsc PK_Study Perform Pharmacokinetic (PK) Study at MTD and Sub-MTD DoseEsc->PK_Study Analyze Analyze Plasma/Tumor Concentration vs. Time PK_Study->Analyze Decision Is Target Exposure Achieved? Analyze->Decision Optimize Adjust Dosing Frequency or Route of Administration Decision->Optimize No PD_Study Conduct Pharmacodynamic (PD) Study (e.g., Target Inhibition in Tumor) Decision->PD_Study Yes Optimize->PK_Study End Optimized Regimen Established PD_Study->End

Caption: Workflow to optimize the in vivo dosing regimen.

Issue 2: Unexpected Toxicity or Adverse Effects

Q: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) at doses where I expect to see a therapeutic effect. What should I do?

A: Drug-induced toxicity is a major hurdle in development.[1][10] It's crucial to differentiate between on-target toxicity (exaggerated pharmacological effect), off-target toxicity, and vehicle-related effects.[3]

Potential Causes & Solutions:

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with repeated dosing.

    • Troubleshooting: Always include a "vehicle only" control group in your experiments. If toxicity is observed in this group, you must identify a less toxic vehicle.

  • On-Target Toxicity: The TPK1 target might be essential in healthy tissues (on-target, off-tumor toxicity).[14]

    • Troubleshooting: Lower the dose or use an intermittent dosing schedule (e.g., dose for 5 days, rest for 2 days) to allow normal tissues to recover. This seeks to find a therapeutic window where anti-tumor effects are maintained while minimizing side effects.[10]

  • Off-Target Toxicity: this compound may be inhibiting other kinases or proteins, leading to unintended toxic effects.[1][2][3] Off-target effects are a major cause of clinical trial failure.[1]

    • Troubleshooting: This is more difficult to solve without modifying the compound itself. The primary strategy is dose optimization to find a level that minimizes these effects.[10]

Table 2: Example Toxicity Profile for this compound in a 14-Day Study
Dose Level (mg/kg, daily)Maximum Body Weight Loss (%)MortalityObserved Adverse Effects
Vehicle Control < 2%0/10None
25 mg/kg ~5%0/10Mild, transient lethargy post-dosing
50 mg/kg ~12%1/10Significant lethargy, ruffled fur
100 mg/kg >20%5/10Severe weight loss, hunched posture, dehydration

Decision Workflow for Investigating Toxicity

Toxicity_Investigation_Workflow Start Toxicity Observed in This compound Treatment Group CheckVehicle Is Toxicity Present in Vehicle Control Group? Start->CheckVehicle VehicleTox Issue is Vehicle Toxicity. Reformulate or Find New Vehicle. CheckVehicle->VehicleTox Yes DrugTox Toxicity is Compound-Related CheckVehicle->DrugTox No DoseReduction Reduce Dose or Modify Schedule (e.g., Intermittent Dosing) DrugTox->DoseReduction AssessEfficacy Re-assess Efficacy at New Dose Level DoseReduction->AssessEfficacy Decision Is there a Therapeutic Window (Efficacy without Toxicity)? AssessEfficacy->Decision Success Proceed with Optimized Dose Decision->Success Yes Failure Consider Off-Target Effects. May require medicinal chemistry to improve selectivity. Decision->Failure No

Caption: A logical workflow for troubleshooting in vivo toxicity.

Key Experimental Protocols

Protocol: Subcutaneous Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice, a standard procedure for evaluating the efficacy of novel cancer therapeutics like this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but often improves tumor take-rate)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Syringes (1 mL) with 27-gauge needles

  • Digital calipers

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. On the day of injection, harvest the cells using trypsin, wash with complete medium, and then wash twice with cold, sterile PBS.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >95%.

  • Resuspension: Centrifuge the cells and resuspend the pellet in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice to prevent clumping and maintain viability.

  • Implantation: Anesthetize the mouse. Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Staging and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin dosing as per the experimental plan.

  • Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity, respectively. The experiment is typically terminated when tumors in the control group reach a predefined endpoint size or if toxicity endpoints are met.

References

Technical Support Center: Enhancing the Efficacy of ZYZ-488 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ZYZ-488 in ischemia-reperfusion (I/R) injury models. Our goal is to facilitate seamless experimentation and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in ischemia-reperfusion injury?

A1: this compound is a novel, competitive inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). In the context of ischemia-reperfusion injury, excessive apoptosis (programmed cell death) is a major contributor to tissue damage. This compound exerts its protective effects by binding to Apaf-1 and preventing the recruitment of procaspase-9 to the apoptosome complex. This action inhibits the activation of caspase-9 and the subsequent downstream caspase cascade, ultimately reducing apoptotic cell death in tissues subjected to I/R.[1][2][3]

Q2: What are the recommended starting concentrations for this compound in in vitro and in vivo models?

A2: Based on preclinical studies, for in vitro experiments using H9c2 cardiomyocytes, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in protecting against hypoxia-induced injury.[1] For in vivo studies in mouse models of myocardial infarction, intramuscular administration of this compound at doses of 33.9 mg/kg and 67.8 mg/kg has demonstrated significant cardioprotective effects.[4] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your culture medium. To avoid precipitation, it is recommended to add the this compound solution to the medium and mix well before applying to the cells. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q4: Is this compound's protective effect solely due to Apaf-1 inhibition?

A4: Current evidence strongly suggests that the primary mechanism of this compound's efficacy in I/R injury is its inhibition of Apaf-1. Studies have shown that the protective effect of this compound is dependent on the presence of Apaf-1 in cellular models.[1] While off-target effects are a possibility with any small molecule inhibitor, no significant off-target activities have been reported for this compound to date.[5][6]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in preclinical models of ischemia-reperfusion injury.

Table 1: In Vitro Efficacy of this compound in Hypoxia-Induced H9c2 Cardiomyocytes

Treatment GroupConcentrationCell Viability (%)LDH Leakage (%)CK Leakage (%)Apoptotic Cell Count (%)
Normoxia-1001001005.93 ± 0.25
Hypoxia (Vehicle)-41.76 ± 1.90167.37 ± 2.20100 (vs. Normoxia)16.73 ± 3.02
This compound0.1 µM51.46 ± 7.42---
This compound1 µM54.15 ± 2.26-44.49 ± 3.92-
This compound10 µM55.19 ± 1.28-7.848 ± 7.39Decreased vs. Hypoxia

Data extracted from Wang Y, et al. (2016).[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

Treatment GroupDose (mg/kg)Infarct Size (% of AAR)Serum LDH Release (U/L)Serum CK Release (U/L)TUNEL-Positive Cells (%)
Sham-N/A~150~2000.58 ± 0.023
MI (Vehicle)-~45~600~120038.45 ± 1.76
This compound (Low)33.9~30~400~800-
This compound (High)67.8~20~300~6008.65 ± 1.31

AAR: Area at Risk. Data are approximated from graphical representations in Wang Y, et al. (2017).[3][4]

Experimental Protocols

In Vitro Hypoxia-Reoxygenation Model with H9c2 Cells

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Hypoxia: To mimic ischemia, replace the normal culture medium with a low-glucose, serum-free medium. Place the cells in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 12-24 hours.[7][8][9]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the hypoxia medium to the desired final concentrations (e.g., 0.1, 1, 10 µM) and add it to the cells at the onset of hypoxia.

  • Reoxygenation: After the hypoxic period, replace the hypoxia medium with normal growth medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 2-24 hours).[10][11]

  • Assessment of Efficacy:

    • Cell Viability: Use assays such as MTT or CCK-8 to quantify cell viability.

    • Cell Injury: Measure the release of lactate dehydrogenase (LDH) and creatine kinase (CK) into the culture medium using commercially available kits.

    • Apoptosis: Quantify apoptosis using methods like Annexin V-FITC/PI staining followed by flow cytometry or TUNEL assay.[1]

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). Anesthetize the mice with a suitable anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Intubate the mouse and provide ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-60 minutes.

    • To induce reperfusion, release the ligature.[12][13]

  • This compound Administration: Administer this compound (e.g., 33.9 or 67.8 mg/kg) via intramuscular injection at a specified time point, for instance, at the beginning of reperfusion.

  • Post-operative Care: Close the chest wall and allow the animal to recover. Provide appropriate analgesia.

  • Evaluation of Cardioprotective Effects (e.g., after 24 hours):

    • Infarct Size Measurement: Excise the heart and perfuse it with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted area will remain pale.[14][15][16][17] The area at risk can be delineated by perfusing with Evans blue dye before heart excision.[18]

    • Serum Enzyme Levels: Collect blood samples to measure serum levels of LDH and CK.

    • Apoptosis Assessment: Prepare heart tissue sections and perform TUNEL staining to identify apoptotic cells.[19][20][21][22][23]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no protective effect of this compound in vitro. 1. Suboptimal this compound concentration. Perform a dose-response curve (e.g., 0.01 µM to 20 µM) to determine the optimal concentration for your specific cell type and hypoxia conditions.
2. This compound degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.
3. Insufficient severity of hypoxic insult. Increase the duration of hypoxia or ensure the hypoxic chamber is properly sealed and maintaining the desired low oxygen level.
4. Cell line variability. Ensure you are using a consistent and well-characterized cell line. Passage number can affect cell responses.
High variability in infarct size in the in vivo model. 1. Inconsistent LAD ligation. Ensure the ligature is placed at the same anatomical location on the LAD for all animals. The duration of ischemia and reperfusion must be precisely controlled.
2. Animal-to-animal variability. Use age- and weight-matched animals. Increase the sample size per group to improve statistical power.
3. Inaccurate infarct size measurement. Follow a standardized protocol for TTC staining and image analysis. Ensure consistent slicing of the heart ventricles.[24][25]
This compound precipitation in culture medium. 1. Poor solubility at high concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). Pre-warm the medium before adding the this compound stock solution and mix thoroughly.
2. Interaction with media components. Test the solubility of this compound in your specific culture medium formulation.
Unexpected cell toxicity with this compound treatment. 1. Off-target effects at high concentrations. Use the lowest effective concentration of this compound as determined by your dose-response studies.
2. DMSO toxicity. Ensure the final concentration of the DMSO vehicle is non-toxic to your cells. Run a vehicle-only control group.
3. Apaf-1's pro-survival role. In some contexts, Apaf-1 may have pro-survival functions.[26][27] If unexpected toxicity is observed, consider investigating non-apoptotic cell death pathways.

Visualizations

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Apoptosome Formation cluster_2 Caspase Cascade & Apoptosis Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 activates Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates This compound This compound This compound->Apaf-1 inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway of this compound in inhibiting apoptosis.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Culture H9c2 Cells Culture H9c2 Cells Induce Hypoxia +/- this compound Induce Hypoxia +/- this compound Culture H9c2 Cells->Induce Hypoxia +/- this compound Reoxygenation Reoxygenation Induce Hypoxia +/- this compound->Reoxygenation Assess Viability, Injury, Apoptosis Assess Viability, Injury, Apoptosis Reoxygenation->Assess Viability, Injury, Apoptosis Anesthetize & Ventilate Mouse Anesthetize & Ventilate Mouse Ligate LAD (Ischemia) Ligate LAD (Ischemia) Anesthetize & Ventilate Mouse->Ligate LAD (Ischemia) Release Ligature (Reperfusion) & Administer this compound Release Ligature (Reperfusion) & Administer this compound Ligate LAD (Ischemia)->Release Ligature (Reperfusion) & Administer this compound Evaluate Cardiac Function & Harvest Tissues Evaluate Cardiac Function & Harvest Tissues Release Ligature (Reperfusion) & Administer this compound->Evaluate Cardiac Function & Harvest Tissues

Caption: Experimental workflows for this compound evaluation.

G Troubleshooting Troubleshooting Inconsistent_Results Inconsistent Results Suboptimal Drug Concentration Experimental Variability Reagent Instability Troubleshooting->Inconsistent_Results High_Variability High Variability (In Vivo) Surgical Inconsistency Animal Variation Measurement Error Troubleshooting->High_Variability Drug_Issues Drug-related Issues Precipitation Unexpected Toxicity Troubleshooting->Drug_Issues Solutions1 Solutions Dose-response studies Standardize protocols Prepare fresh reagents Inconsistent_Results->Solutions1 Solutions2 Solutions Consistent surgical technique Use age/weight-matched animals Standardize measurements High_Variability->Solutions2 Solutions3 Solutions Optimize solvent concentration Run vehicle controls Drug_Issues->Solutions3

Caption: Logical relationships in troubleshooting experiments.

References

Off-target effects of ZYZ-488 in apoptosis studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZYZ-488. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results related to the use of this compound in apoptosis studies. This compound is a novel small molecule inhibitor designed to target the Apoptotic Protease Activating Factor-1 (Apaf-1), a key component of the intrinsic apoptosis pathway. By inhibiting the formation of the apoptosome, this compound is intended to block the activation of procaspase-9 and subsequent downstream apoptotic events.[1][2][3]

However, as with any small molecule inhibitor, off-target effects can lead to unexpected results. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and visual aids to understand the underlying molecular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to be a competitive inhibitor of Apaf-1. It binds to Apaf-1, preventing its oligomerization and the recruitment of procaspase-9 into the apoptosome complex.[3] This action is intended to block the intrinsic apoptosis pathway at a critical juncture, thereby inhibiting downstream caspase activation and cell death.

Q2: I'm observing significant cell death in my experiments even in the presence of this compound. Isn't it supposed to be an anti-apoptotic agent?

A2: While this compound is designed to inhibit Apaf-1-mediated apoptosis, it is possible that the observed cell death is occurring through an Apaf-1-independent pathway.[4][5][6] Small molecule inhibitors can have off-target effects, or the cell type you are using may utilize alternative, caspase-independent cell death pathways.[7][8][9] We recommend investigating markers for other forms of programmed cell death, such as necroptosis or autophagy.

Q3: My Western blot results show cleaved caspase-3, but no cleavage of caspase-9. How is this possible if this compound is inhibiting the apoptosome?

A3: This is a strong indication of an off-target effect or the activation of an alternative apoptotic pathway. While the intrinsic pathway (via caspase-9) may be blocked, the extrinsic (death receptor) pathway, which activates caspase-8, can also lead to the cleavage of the executioner caspase-3. It's also possible that this compound has an off-target effect on a protein that indirectly leads to caspase-3 activation.

Q4: Can this compound affect mitochondrial membrane potential?

A4: The on-target activity of this compound should not directly affect the mitochondrial membrane potential, as it acts downstream of mitochondrial outer membrane permeabilization (MOMP). However, off-target effects on mitochondrial proteins are a possibility with small molecule inhibitors and could lead to changes in membrane potential independent of the apoptosome.

Q5: Are there any known off-target interactions of this compound?

A5: As a novel compound, the off-target profile of this compound is still under investigation. Researchers should be aware that small molecules can exhibit off-target effects.[10][11][12] If you suspect an off-target effect, we recommend performing control experiments as outlined in the troubleshooting section of this guide.

Troubleshooting Guides

Scenario 1: Unexpectedly High Levels of Apoptosis

Problem: You are treating your cells with an apoptosis-inducing agent and this compound, but you observe high levels of cell death, comparable to the control group without this compound.

Possible Cause:

  • Activation of Caspase-Independent Cell Death: this compound may be effectively inhibiting the Apaf-1 pathway, but the primary cell death mechanism in your model is caspase-independent.[7][8][9][13][14]

  • Off-Target Pro-Apoptotic Effect: this compound could be interacting with another protein that promotes cell death.

Troubleshooting Steps:

  • Assess Mitochondrial Outer Membrane Permeabilization (MOMP): Use a JC-1 assay to determine if the mitochondrial membrane potential is lost. This is an event upstream of Apaf-1 activation.

  • Analyze for Apoptosis-Inducing Factor (AIF): Perform immunofluorescence or Western blotting for AIF translocation from the mitochondria to the nucleus, a hallmark of caspase-independent cell death.

  • Use a Pan-Caspase Inhibitor: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in parallel with this compound. If cell death is still observed, it strongly suggests a caspase-independent mechanism.

Hypothetical Data Summary:

Treatment Group% Apoptosis (Annexin V+/PI-)Caspase-3/7 Activity (RFU)AIF Nuclear Translocation
Vehicle Control5%1,500Negative
Apoptotic Stimulus60%15,000Positive
Apoptotic Stimulus + this compound55%3,000Positive
Apoptotic Stimulus + Z-VAD-FMK10%1,600Positive

Table 1: Example data suggesting a caspase-independent cell death mechanism in the presence of this compound.

Scenario 2: Discrepancy Between Annexin V Staining and Caspase Activity

Problem: Flow cytometry shows a significant population of Annexin V positive cells, but your caspase-3/7 activity assay shows low activity in the presence of this compound.

Possible Cause:

  • Early Apoptotic Stage: The cells may be in the very early stages of apoptosis, where phosphatidylserine (PS) has flipped, but executioner caspases are not yet fully activated.

  • Non-Apoptotic PS Exposure: Mechanical stress during cell handling or certain off-target effects can cause PS externalization without initiating the full apoptotic cascade.[15]

  • Assay Interference: this compound might be directly interfering with the caspase activity assay.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to see if caspase activity increases at later time points.

  • Gentle Cell Handling: Ensure gentle pipetting and centrifugation to minimize mechanical stress on the cells.[15]

  • Alternative Apoptosis Marker: Use a different apoptosis marker, such as a TUNEL assay for DNA fragmentation, to confirm apoptosis.

  • Cell-Free Caspase Assay: Test for direct inhibition of recombinant caspase-3/7 by this compound in a cell-free system to rule out assay interference.

Hypothetical Data Summary:

Time Point (Post-Treatment)% Annexin V PositiveCaspase-3/7 Activity (RFU)
2 hours30%2,500
4 hours50%4,000
8 hours65%12,000

Table 2: Example of a time-course experiment to resolve discrepancies between Annexin V staining and caspase activity.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Induce apoptosis in your cell culture model with the desired treatment, including this compound as required.

  • Harvest cells (including supernatant) and wash once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Protocol 2: Western Blot for Cleaved Caspases

Principle: This method detects the active, cleaved forms of caspases, providing a definitive marker of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved Caspase-9, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat and harvest cells as in Protocol 1.

  • Lyse cells in lysis buffer with protease inhibitors on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate.

Visualizations

On_Target_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Mito_Stress Apoptotic Stimulus (e.g., DNA Damage) MOMP MOMP Mito_Stress->MOMP CytoC Cytochrome c (released) MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome ZYZ488 This compound ZYZ488->Apaf1 inhibits ProCasp9 Procaspase-9 ProCasp9->Apoptosome recruited Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp3 Procaspase-3 Casp9->ProCasp3 cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: On-target signaling pathway of this compound in intrinsic apoptosis.

Off_Target_Hypothesis cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus Mito_Stress Apoptotic Stimulus BaxBak Bax/Bak Mito_Stress->BaxBak activates AIF AIF BaxBak->AIF releases DNA_Damage DNA Condensation & Fragmentation AIF->DNA_Damage translocates to nucleus ZYZ488 This compound UnknownKinase Unknown Kinase (Off-Target) ZYZ488->UnknownKinase inhibits InhibitoryProtein Inhibitory Protein (e.g., Bcl-2) UnknownKinase->InhibitoryProtein phosphorylates (inactivates) InhibitoryProtein->BaxBak inhibits Troubleshooting_Workflow Start Unexpected Cell Death with this compound Check_Casp9 Western Blot for Cleaved Caspase-9 Start->Check_Casp9 Casp9_Result Caspase-9 Cleaved? Check_Casp9->Casp9_Result Check_Casp3 Western Blot for Cleaved Caspase-3 Casp3_Result Caspase-3 Cleaved? Check_Casp3->Casp3_Result Casp9_Result->Check_Casp3 No OnTarget_Fail On-Target Failure: - this compound inactive - Incorrect dose Casp9_Result->OnTarget_Fail Yes Extrinsic_Pathway Possible Extrinsic Pathway Activation Casp3_Result->Extrinsic_Pathway Yes Check_AIF Check for AIF Nuclear Translocation Casp3_Result->Check_AIF No AIF_Result AIF in Nucleus? Check_AIF->AIF_Result Casp_Indep_Death Caspase-Independent Cell Death AIF_Result->Casp_Indep_Death Yes Other_Mechanism Investigate Other Off-Target Effects (e.g., Necroptosis) AIF_Result->Other_Mechanism No

References

ZYZ-488 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

ZYZ-488 Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to experimental variability and reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel kinase, "Kinase X" (KX), a critical component of the "ABC signaling pathway." This pathway is implicated in cellular proliferation and survival. By inhibiting KX, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in targeted cell lines.

ZYZ488_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Protein Upstream Protein Receptor->Upstream_Protein Activates KX Kinase X (KX) Upstream_Protein->KX Activates Downstream_Effector Downstream Effector KX->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Proliferation_Genes Proliferation Genes Transcription_Factor->Proliferation_Genes Induces Transcription ZYZ488 This compound ZYZ488->KX Inhibits

Caption: Proposed signaling pathway and mechanism of action for this compound.

Q2: We are observing significant variability in our IC50 values for this compound across experiments. What could be the cause?

Inconsistent IC50 values are a common issue and can stem from several factors. The most frequent culprits are variations in cell passage number, inconsistencies in compound preparation, and differences in assay incubation times. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

If you are experiencing inconsistent IC50 values, follow this workflow to identify the potential source of the variability.

IC50_Troubleshooting Start Start: Inconsistent IC50 Values Check_Cells 1. Verify Cell Health & Passage Number Start->Check_Cells Check_Compound 2. Review Compound Preparation Check_Cells->Check_Compound Cells OK Inconsistent Issue Persists: Contact Support Check_Cells->Inconsistent Cells Variable Check_Assay 3. Standardize Assay Parameters Check_Compound->Check_Assay Compound Prep OK Check_Compound->Inconsistent Prep Inconsistent Consistent Issue Resolved Check_Assay->Consistent Assay Standardized Check_Assay->Inconsistent Parameters Vary

Caption: Troubleshooting workflow for inconsistent IC50 values with this compound.

Step-by-Step Guide:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity.

    • Cell Viability: Ensure cell viability is >95% before seeding for an experiment.

    • Seeding Density: Use a consistent cell seeding density, as this can significantly impact growth rates and compound sensitivity.

  • Compound Preparation and Handling:

    • Stock Solution: Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution after initial preparation.

    • Solubility: Ensure the compound is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate.

    • Final Concentration: When preparing serial dilutions, ensure thorough mixing at each step.

  • Assay Parameters:

    • Incubation Time: A 72-hour incubation period is recommended for most cell lines. Shorter or longer times can increase variability.

    • Reagent Addition: Ensure consistent timing and technique when adding reagents like CellTiter-Glo®.

Expected IC50 Values (Example Data)

Cell LineRecommended Seeding Density (cells/well)Expected IC50 Range (nM)
HT-292,50050 - 150
A5493,000200 - 450
MCF-74,000150 - 300
Issue 2: Unexpected Cellular Toxicity at Low Concentrations

Q: We are observing significant cell death even at concentrations of this compound well below the expected IC50. What could be the cause?

This may be due to issues with the compound's solubility or solvent toxicity.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media does not exceed 0.5%. Higher concentrations can be toxic to many cell lines.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture media. This can cause non-specific toxicity. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or preparing an intermediate dilution in a serum-containing medium before the final dilution.

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to create a dose-response curve. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Dosing: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: After incubation, measure cell viability using a suitable assay, such as CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a known downstream effector of Kinase X overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the reduction in the phosphorylated downstream effector, confirming target engagement by this compound.

Expected Target Engagement Profile

This compound Concentration% Inhibition of Downstream Effector Phosphorylation
Vehicle Control0%
0.1x IC5010 - 25%
1x IC5040 - 60%
10x IC50> 90%

Technical Support Center: ZYZ-488 & Apaf-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers confirming the inhibition of Apoptotic protease-activating factor 1 (Apaf-1) by the novel inhibitor, ZYZ-488, in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Apaf-1?

This compound is a novel small molecule inhibitor of Apaf-1.[1][2] It is believed to exert its inhibitory effect by binding to Apaf-1 and disrupting the recruitment of procaspase-9 to the apoptosome complex.[3][4] This ultimately prevents the activation of caspase-9 and downstream apoptotic signaling.

Q2: What is the expected outcome of successful Apaf-1 inhibition by this compound in cells undergoing apoptosis?

Successful inhibition of Apaf-1 by this compound in cells stimulated to undergo intrinsic apoptosis should result in a decrease in the activity of caspase-9 and downstream effector caspases (e.g., caspase-3). This will lead to a reduction in apoptotic markers and an increase in cell viability compared to untreated, apoptosis-induced cells.

Q3: How can I be sure that this compound is directly binding to Apaf-1 in my cells?

Direct target engagement of this compound with Apaf-1 in a cellular environment can be confirmed using a Cellular Thermal Shift Assay (CETSA).[5][6][7][8] This assay measures the thermal stabilization of Apaf-1 upon this compound binding. An increase in the melting temperature of Apaf-1 in the presence of this compound indicates direct interaction.

Q4: Can I use this compound to inhibit apoptosis induced by any stimulus?

This compound is an inhibitor of the intrinsic apoptosis pathway, which is dependent on the formation of the apoptosome.[9] Therefore, it is expected to be most effective against apoptotic stimuli that cause the release of cytochrome c from the mitochondria.[10] It may not be effective against extrinsic apoptosis pathways that are initiated by death receptors and directly activate caspase-8.

Troubleshooting Guides

Problem 1: No reduction in apoptosis is observed after this compound treatment.
Possible Cause Suggested Solution
This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and apoptotic stimulus.
The apoptotic stimulus does not act through the Apaf-1 pathway. Confirm that your apoptotic stimulus induces cytochrome c release from the mitochondria using a Cytochrome c Release Assay. If not, select a stimulus known to induce intrinsic apoptosis.[10]
Cells are not permeable to this compound. While this compound has shown efficacy in cellular models, permeability can be cell-type dependent. Consider performing a cellular uptake assay if this is a concern.
This compound is degraded or inactive. Ensure proper storage and handling of the this compound compound. Use a fresh stock for your experiments.
Problem 2: Caspase-9 activity is not decreased with this compound treatment.
Possible Cause Suggested Solution
Assay timing is not optimal. The peak of caspase-9 activation can vary depending on the cell type and stimulus. Perform a time-course experiment to identify the optimal time point for measuring caspase-9 activity.
The Caspase-9 assay is not sensitive enough. Ensure you are using a validated and sensitive caspase-9 activity assay kit.[11][12][13][14] Consider using a fluorometric assay for higher sensitivity.
This compound is not effectively inhibiting Apaf-1. Verify direct target engagement using a Cellular Thermal Shift Assay (CETSA).[5][7] Also, confirm that this compound is disrupting the Apaf-1/procaspase-9 interaction via Co-immunoprecipitation.[3][4]

Experimental Protocols & Data

Apaf-1 Signaling Pathway and this compound Inhibition

Apaf1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrion CytC_c Cytochrome c Mito->CytC_c Release CytC_m Cytochrome c Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Mito Apaf1 Apaf-1 CytC_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome proCasp9 Procaspase-9 proCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activation proCasp3 Procaspase-3 Casp9->proCasp3 Cleavage Casp3 Activated Caspase-3 proCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 Inhibition

Caption: Apaf-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Confirming this compound Inhibition

Workflow cluster_Cellular_Assays Cellular Assays cluster_Target_Engagement Target Engagement & Mechanism cluster_Upstream_Control Upstream Control Start Culture Cells and Induce Apoptosis (+/- this compound) Caspase9_Assay Measure Caspase-9 Activity Start->Caspase9_Assay Viability_Assay Assess Cell Viability (e.g., MTT, Annexin V) Start->Viability_Assay CoIP Co-immunoprecipitation (Apaf-1 & Procaspase-9) Start->CoIP CETSA Cellular Thermal Shift Assay (CETSA) for Apaf-1 Start->CETSA CytC_Assay Cytochrome c Release Assay Start->CytC_Assay

Caption: Experimental workflow to confirm Apaf-1 inhibition by this compound.

Troubleshooting Logic

Troubleshooting Start No reduction in apoptosis with this compound Check_CytC Is Cytochrome c released? Start->Check_CytC Check_Target_Engagement Does this compound engage Apaf-1? Check_CytC->Check_Target_Engagement Yes Stimulus_Issue Apoptotic stimulus is Apaf-1 independent. Choose another stimulus. Check_CytC->Stimulus_Issue No Check_Interaction Is Apaf-1/Pro-casp9 interaction blocked? Check_Target_Engagement->Check_Interaction Yes Compound_Issue This compound is not binding to Apaf-1. Check compound integrity/concentration. Check_Target_Engagement->Compound_Issue No Check_Casp9 Is Caspase-9 activity reduced? Check_Interaction->Check_Casp9 Yes Mechanism_Issue Inhibition mechanism may differ. Further investigation needed. Check_Interaction->Mechanism_Issue No Assay_Issue Caspase-9 assay issue. Optimize assay conditions. Check_Casp9->Assay_Issue No Success Apaf-1 inhibition is confirmed. Check_Casp9->Success Yes

Caption: A logical flow for troubleshooting experimental outcomes.

Detailed Experimental Protocols

Caspase-9 Activity Assay (Fluorometric)

This protocol is a general guideline; refer to a specific kit's manual for detailed instructions.[11][12]

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the apoptotic stimulus in the presence or absence of various concentrations of this compound for the predetermined optimal time. Include appropriate controls (untreated cells, cells with stimulus only, cells with this compound only).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells using the lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-9 substrate (e.g., LEHD-AFC) and reaction buffer.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals.

  • Data Analysis: Calculate the rate of substrate cleavage. A decrease in the rate of fluorescence increase in this compound treated samples compared to the stimulus-only control indicates inhibition of caspase-9 activity.

Co-immunoprecipitation (Co-IP) of Apaf-1 and Procaspase-9

This protocol is a general guide and may require optimization.[15][16][17][18][19]

  • Cell Treatment and Lysis: Treat cells as described for the caspase assay. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Apaf-1 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against procaspase-9 and Apaf-1. A reduced amount of co-precipitated procaspase-9 in the this compound treated sample indicates disruption of the Apaf-1/procaspase-9 interaction.[3][4]

Cellular Thermal Shift Assay (CETSA)

This protocol is a simplified guide. Optimization of heating temperatures and times is crucial.[5][6][7][8][20]

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble Apaf-1 by Western blotting.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature for Apaf-1 in the this compound treated samples confirms target engagement.

Quantitative Data Summary

The following table summarizes hypothetical data from the described experiments to illustrate the expected outcomes of successful Apaf-1 inhibition by this compound.

Experimental Assay Control (Untreated) Apoptotic Stimulus Apoptotic Stimulus + this compound
Relative Caspase-9 Activity (%) 100450150
Cell Viability (%) 1004085
Co-precipitated Procaspase-9 (Relative Units) 1.03.51.2
Apaf-1 Melting Temperature (°C) in CETSA 484854

References

Technical Support Center: ZYZ-488 Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers assessing the cytotoxic effects of the investigational compound ZYZ-488 on non-target cell lines. The information herein is intended to help troubleshoot common experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in common non-target cell lines?

A1: this compound is designed for high specificity to its target. However, some off-target cytotoxicity has been observed, particularly at higher concentrations. The compound generally exhibits dose-dependent cytotoxicity. Preclinical data indicates that rapidly dividing cells, such as certain epithelial and hematopoietic cell lines, may show higher sensitivity compared to non-proliferating cells.

Q2: Which non-target cell lines are recommended for initial cytotoxicity screening of this compound?

A2: For a comprehensive initial screen, we recommend a panel of cell lines representing diverse tissue origins. A suggested starting panel includes:

  • HEK-293 (Human Embryonic Kidney): Represents a common human cell line used in toxicity screening.

  • HaCaT (Human Keratinocyte): Represents epithelial cells of the skin.

  • HepG2 (Human Hepatocellular Carcinoma): Represents liver cells and is crucial for assessing potential hepatotoxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Represents primary endothelial cells.

Q3: What is the primary mechanism of off-target cytotoxicity induced by this compound?

A3: In non-target cells, this compound has been observed to induce apoptosis at concentrations above its therapeutic window. This is primarily mediated through the intrinsic apoptotic pathway, involving mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Q4: How does the solubility of this compound affect cytotoxicity assay results?

A4: this compound is sparingly soluble in aqueous media. It is critical to ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing final dilutions in cell culture media. Compound precipitation can lead to inaccurate dosing and high variability in results. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

Data Summary

The following tables summarize the mean inhibitory concentration (IC50) values and primary mechanism of cell death for this compound across a panel of non-target cell lines after a 48-hour exposure.

Table 1: IC50 Values of this compound in Non-Target Cell Lines

Cell Line Tissue of Origin IC50 (µM)
HEK-293 Kidney 78.5
HaCaT Skin 92.1
HepG2 Liver 45.3
HUVEC Endothelium 65.8

| PBMC | Blood | > 100 |

Table 2: Summary of Cytotoxicity Assay Results (at 50 µM this compound)

Cell Line Cell Viability (% of Control) LDH Release (% of Max) Caspase-3/7 Activity (Fold Change)
HEK-293 68% 15% 3.1
HaCaT 75% 11% 2.5
HepG2 48% 28% 5.2

| HUVEC | 61% | 21% | 4.7 |

Troubleshooting Guides

Problem: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate can significantly alter the response to the compound.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between pipetting steps to prevent settling. Visually inspect the plate post-seeding to confirm even distribution.

  • Possible Cause 2: Compound Precipitation. this compound may precipitate at high concentrations or upon dilution into aqueous media.

    • Solution: Prepare fresh dilutions for each experiment. Visually inspect the diluted compound solutions for any signs of precipitation. Consider using a pre-warmed medium for final dilutions.

Problem: My positive control is not showing the expected level of cytotoxicity.

  • Possible Cause: Reagent Degradation or Suboptimal Concentration. The positive control agent (e.g., staurosporine, doxorubicin) may have degraded or is being used at a suboptimal concentration for the chosen cell line and endpoint.

    • Solution: Use a fresh aliquot of the positive control. Verify the recommended concentration and incubation time for your specific cell line and assay. Run a dose-response curve for the positive control to confirm its potency.

Problem: Discrepancy between MTT assay and LDH release assay results.

  • Possible Cause: Different Biological Endpoints. These assays measure different aspects of cell death. The MTT assay measures metabolic activity, which can decrease before cell membrane integrity is lost. The LDH assay measures membrane rupture, a later event in cell death (necrosis or late apoptosis).

    • Solution: This discrepancy can be informative. A decrease in MTT signal without a significant increase in LDH release may suggest that this compound is cytostatic (inhibits proliferation) or induces apoptosis without immediate membrane lysis. To confirm the mechanism, perform an apoptosis-specific assay, such as Annexin V staining or a caspase activity assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Plate Setup: Follow steps 1-3 from the MTT Assay protocol.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release: To determine the maximum LDH release, add 10 µL of a 10X lysis buffer to the control wells and incubate for 45 minutes. Collect 50 µL of the supernatant.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to all collected supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis A Select Non-Target Cell Lines B Optimize Seeding Density A->B C Seed Cells in 96-Well Plates B->C D Prepare this compound Serial Dilutions C->D E Treat Cells (24-72h) D->E F MTT Assay (Viability) E->F G LDH Assay (Necrosis) E->G H Caspase Assay (Apoptosis) E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate IC50 Values I->J K Determine Mechanism J->K

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway ZYZ488 This compound (High Concentration) Mito Mitochondrial Stress ZYZ488->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome C Release Bax->CytC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Troubleshooting_Logic Start High Data Variability? CheckSeeding Cell Seeding Even? Start->CheckSeeding CheckSol Compound Precipitation? CheckSeeding->CheckSol No Sol_Seeding Action: Re-optimize seeding protocol. CheckSeeding->Sol_Seeding Yes Sol_Sol Action: Prepare fresh dilutions; check solvent %. CheckSol->Sol_Sol Yes OK Problem Resolved CheckSol->OK No Sol_Seeding->OK Sol_Sol->OK

Caption: Troubleshooting logic for high data variability.

Validation & Comparative

A Comparative Analysis of the Cardioprotective Effects of ZYZ-488 and Leonurine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular drug discovery, both natural compounds and novel synthetic molecules are of significant interest for their potential to mitigate cardiac injury. This guide provides a detailed comparison of the cardioprotective effects of Leonurine, a natural alkaloid, and ZYZ-488, a novel synthetic compound. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and underlying molecular mechanisms.

Quantitative Assessment of Cardioprotective Efficacy

The following tables summarize the key quantitative data from preclinical studies on this compound and Leonurine, focusing on their effects on cell viability, apoptosis, and markers of cardiac injury in models of ischemia/reperfusion and hypoxia.

Table 1: In Vitro Cardioprotective Effects of this compound and Leonurine

ParameterCell LineInsultCompoundConcentrationResultCitation
Cell ViabilityH9c2HypoxiaThis compound10 µMIncreased to 55.19 ± 1.28% from 41.76 ± 1.90% in vehicle[1]
H9c2HypoxiaLeonurine10 µMShowed less potent effect than this compound[1]
LDH LeakageH9c2HypoxiaThis compound10 µMSignificantly reduced compared to vehicle[1]
CK LeakageH9c2HypoxiaThis compound10 µMReduced to 7.848 ± 7.39% from 100% in vehicle[1]
H9c2HypoxiaLeonurine10 µMReduced to 19.75 ± 9.93% from 100% in vehicle[1]
ApoptosisH9c2HypoxiaLeonurine-Alleviated hypoxia-induced apoptosis[2]

Table 2: In Vivo Cardioprotective Effects of this compound and Leonurine in Ischemia/Reperfusion (I/R) Models

ParameterAnimal ModelCompoundDosageResultCitation
Infarct SizeMiceThis compound67.8 mg/kgSignificantly reduced[3]
RatLeonurine-Significantly decreased[4]
Cardiac Function (Ejection Fraction)MiceThis compound67.8 mg/kgIncreased to 46.13 ± 4.59% from 27.48 ± 4.47% in MI group[3]
Cardiomyocyte Apoptosis (TUNEL)MiceThis compound67.8 mg/kgReduced to 8.65 ± 1.31% from 38.45 ± 1.76% in MI group[3]
Serum LDHMiceThis compound67.8 mg/kgSignificantly decreased[3][5]
Serum CKMiceThis compound67.8 mg/kgSignificantly decreased[3][5]
Serum ASTMiceThis compound67.8 mg/kgSignificantly decreased[3][5]

Mechanisms of Action: A Tale of Two Pathways

The cardioprotective effects of this compound and Leonurine are mediated through distinct signaling pathways.

This compound: A Direct Inhibitor of the Apoptosome

This compound exerts its anti-apoptotic effects by directly targeting and inhibiting the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][3][6][7] Apaf-1 is a key component of the intrinsic apoptosis pathway, where it facilitates the activation of procaspase-9, leading to a caspase cascade and eventual cell death. By inhibiting Apaf-1, this compound effectively blocks this cascade, thereby preventing cardiomyocyte apoptosis.[3][7]

G cluster_0 Mitochondrial Stress (e.g., Ischemia) cluster_1 Apoptosome Formation cluster_2 Caspase Cascade cluster_3 Cellular Outcome Cytochrome c release Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 activates Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Apaf-1 inhibits

Figure 1. this compound signaling pathway.

Leonurine: A Multi-Target Agent

Leonurine's cardioprotective effects are more pleiotropic, involving the modulation of several signaling pathways. A key mechanism is the activation of the PI3K/Akt signaling pathway, a well-established pro-survival cascade.[8][9] Activation of Akt leads to the downstream inhibition of pro-apoptotic proteins and the enhancement of anti-apoptotic protein expression, such as Bcl-2.[8][10] Additionally, Leonurine has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammatory and apoptotic responses.[11] Its antioxidant properties also contribute to its cardioprotective effects by reducing reactive oxygen species (ROS) production.[8][12]

G cluster_0 Pro-Survival Signaling cluster_1 Pro-Apoptotic & Inflammatory Signaling cluster_2 Cellular Outcome Leonurine Leonurine PI3K PI3K Leonurine->PI3K activates NF-κB NF-κB Leonurine->NF-κB inhibits MAPK MAPK Leonurine->MAPK inhibits Akt Akt PI3K->Akt activates Bcl-2 Bcl-2 Akt->Bcl-2 upregulates Bax Bax Akt->Bax inhibits Caspase-3 Caspase-3 Akt->Caspase-3 inhibits Reduced Apoptosis Reduced Apoptosis Bcl-2->Reduced Apoptosis Reduced Inflammation Reduced Inflammation NF-κB->Reduced Inflammation MAPK->Reduced Inflammation

Figure 2. Leonurine signaling pathways.

Experimental Protocols

A generalized workflow for assessing the cardioprotective effects of compounds like this compound and Leonurine is outlined below.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cardiomyocyte Culture (e.g., H9c2) Cardiomyocyte Culture (e.g., H9c2) Induce Injury (e.g., Hypoxia, H2O2) Induce Injury (e.g., Hypoxia, H2O2) Cardiomyocyte Culture (e.g., H9c2)->Induce Injury (e.g., Hypoxia, H2O2) Compound Treatment Compound Treatment Induce Injury (e.g., Hypoxia, H2O2)->Compound Treatment Assess Viability (MTT/CCK-8) Assess Viability (MTT/CCK-8) Compound Treatment->Assess Viability (MTT/CCK-8) Assess Apoptosis (TUNEL, Annexin V) Assess Apoptosis (TUNEL, Annexin V) Compound Treatment->Assess Apoptosis (TUNEL, Annexin V) Measure Biomarkers (LDH, CK) Measure Biomarkers (LDH, CK) Compound Treatment->Measure Biomarkers (LDH, CK) Animal Model (e.g., Rat, Mouse) Animal Model (e.g., Rat, Mouse) Induce I/R Injury (LAD ligation) Induce I/R Injury (LAD ligation) Animal Model (e.g., Rat, Mouse)->Induce I/R Injury (LAD ligation) Compound Administration Compound Administration Induce I/R Injury (LAD ligation)->Compound Administration Assess Cardiac Function (Echocardiography) Assess Cardiac Function (Echocardiography) Compound Administration->Assess Cardiac Function (Echocardiography) Measure Infarct Size (TTC staining) Measure Infarct Size (TTC staining) Compound Administration->Measure Infarct Size (TTC staining) Histological Analysis (H&E) Histological Analysis (H&E) Compound Administration->Histological Analysis (H&E) Measure Serum Biomarkers (LDH, CK, AST) Measure Serum Biomarkers (LDH, CK, AST) Compound Administration->Measure Serum Biomarkers (LDH, CK, AST)

Figure 3. Experimental workflow.

Detailed Methodologies:

  • Ischemia/Reperfusion (I/R) Injury Model: In rodent models, the left anterior descending (LAD) coronary artery is typically ligated for a period of 30-60 minutes, followed by a reperfusion period ranging from 2 to 24 hours.[4][12]

  • Measurement of Infarct Size: Triphenyltetrazolium chloride (TTC) staining is commonly used, where viable myocardium stains red and the infarcted area remains pale.[3]

  • Apoptosis Assays:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, in tissue sections.[3][12]

    • Annexin V/Propidium Iodide (PI) Staining: In cell culture, this flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.[13][14]

  • Cell Viability Assays:

    • MTT/CCK-8 Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[1]

  • Measurement of Cardiac Injury Markers: Serum levels of lactate dehydrogenase (LDH), creatine kinase (CK), and aspartate aminotransferase (AST) are measured using commercially available kits as indicators of cardiomyocyte damage.[3]

Conclusion

Both this compound and Leonurine demonstrate significant cardioprotective effects in preclinical models. This compound acts as a targeted inhibitor of the Apaf-1-mediated apoptotic pathway, showcasing a specific mechanism of action. In contrast, Leonurine exhibits a broader range of activities, including anti-apoptotic, anti-inflammatory, and anti-oxidative effects, mediated through multiple signaling pathways. The choice between a targeted and a multi-modal therapeutic approach will depend on the specific clinical context and desired pharmacological profile. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising cardioprotective agents.

References

Validating the anti-apoptotic effect of ZYZ-488 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Apaf-1 inhibitor, ZYZ-488, with other established anti-apoptotic agents. The information presented herein is supported by experimental data from various cell lines to objectively evaluate the therapeutic potential of this compound in mitigating programmed cell death.

Comparative Analysis of Anti-Apoptotic Compounds

The following table summarizes the anti-apoptotic effects of this compound and its alternatives across different cell lines. The data highlights the effective concentrations and observed outcomes, offering a quantitative comparison of their potency and cellular targets.

CompoundTargetCell Line(s)Effective ConcentrationKey Anti-Apoptotic Effects
This compound Apaf-1H9c2 (cardiomyocytes)1-10 µMIncreased cell viability, reduced LDH and CK leakage, inhibited procaspase-9 and -3 activation.[1]
Leonurine (LEO) Apaf-1H9c2, H292 (lung cancer)10-50 µMAttenuated H2O2-induced apoptosis, inhibited mitochondrial dysfunction.[2][3][4] Increased apoptotic ratio in a dose-dependent manner in H292 cells.[3][4]
QM31 (SVT016426) Apaf-1HEK293, HeLaIC50 = 7.9 µM (in vitro)Inhibits apoptosome formation and caspase activation.[5]
Z-VAD-FMK Pan-caspaseJurkat, HL-60, Human Granulosa Cells, various leukemia lines10-100 µMBroad-spectrum inhibition of apoptosis by blocking caspase activity.[1][6][7][8][9]
Venetoclax (ABT-199) Bcl-2CLL, AML (OCI-AML2, HL-60), BCP-ALLnM to low µM rangeInduces apoptosis in BCL-2 dependent cancer cells.[10][11][12][13][14]

Signaling Pathways in Apoptosis Inhibition

The intrinsic pathway of apoptosis is a critical target for therapeutic intervention. The following diagram illustrates the points of action for this compound and its comparators within this signaling cascade.

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway cluster_1 Inhibitor Targets Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds & Activates Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruited to Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Cytochrome c release This compound / Leonurine / QM31 This compound / Leonurine / QM31 This compound / Leonurine / QM31->Apaf-1 Inhibit Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-9 Inhibit Z-VAD-FMK->Caspase-3 Inhibit Venetoclax Venetoclax Venetoclax->Bcl-2 Inhibits

Caption: Mechanism of action of this compound and alternatives in the intrinsic apoptosis pathway.

Experimental Workflow for Validation

A standardized workflow is crucial for the consistent and reproducible evaluation of anti-apoptotic compounds. The following diagram outlines the key steps in validating the efficacy of a test compound like this compound.

Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treatment with Test Compound (e.g., this compound) Treatment with Test Compound (e.g., this compound) Induce Apoptosis->Treatment with Test Compound (e.g., this compound) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Test Compound (e.g., this compound)->Cell Viability Assay (MTT) Apoptosis Detection (Annexin V/PI Staining) Apoptosis Detection (Annexin V/PI Staining) Treatment with Test Compound (e.g., this compound)->Apoptosis Detection (Annexin V/PI Staining) Caspase Activity Assay (Caspase-Glo) Caspase Activity Assay (Caspase-Glo) Treatment with Test Compound (e.g., this compound)->Caspase Activity Assay (Caspase-Glo) Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Apoptosis Detection (Annexin V/PI Staining)->Data Analysis & Comparison Caspase Activity Assay (Caspase-Glo)->Data Analysis & Comparison

Caption: Standard experimental workflow for validating the anti-apoptotic effect of a compound.

Logical Comparison of Anti-Apoptotic Mechanisms

The choice of an anti-apoptotic agent depends on the specific therapeutic goal and the underlying pathology. This diagram provides a logical comparison of this compound and its alternatives based on their mechanism of action.

cluster_0 Upstream Inhibition cluster_1 Apoptosome Formation Inhibition cluster_2 Downstream Inhibition Anti-Apoptotic Compounds Anti-Apoptotic Compounds Bcl-2 Inhibitors Bcl-2 Inhibitors Anti-Apoptotic Compounds->Bcl-2 Inhibitors Apaf-1 Inhibitors Apaf-1 Inhibitors Anti-Apoptotic Compounds->Apaf-1 Inhibitors Pan-Caspase Inhibitors Pan-Caspase Inhibitors Anti-Apoptotic Compounds->Pan-Caspase Inhibitors Venetoclax Venetoclax Bcl-2 Inhibitors->Venetoclax This compound This compound Apaf-1 Inhibitors->this compound Leonurine Leonurine Apaf-1 Inhibitors->Leonurine QM31 QM31 Apaf-1 Inhibitors->QM31 Z-VAD-FMK Z-VAD-FMK Pan-Caspase Inhibitors->Z-VAD-FMK

Caption: Logical categorization of anti-apoptotic compounds based on their mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[15][16][17][18]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Treatment:

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Following treatment, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Solubilization of Formazan:

  • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[1][6][19][20]

1. Cell Preparation:

  • Induce apoptosis in your target cells using the desired method.

  • Harvest both adherent and suspension cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

2. Staining:

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Live cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[2][5][21][22][23]

1. Reagent Preparation:

  • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature.

  • Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

2. Assay Procedure:

  • Seed cells in a white-walled 96-well plate and treat them with the test compound to induce or inhibit apoptosis.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

3. Luminescence Measurement:

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

References

A Comparative Analysis of ZYZ-488's Mechanism of Action in Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of ZYZ-488, a novel therapeutic candidate for myocardial infarction. We objectively compare its performance with alternative anti-apoptotic agents and present supporting experimental data to inform future research and development.

Executive Summary

Myocardial infarction remains a leading cause of mortality worldwide. A significant contributor to the cardiac damage observed in myocardial infarction is the programmed cell death of cardiomyocytes, a process known as apoptosis. This compound has emerged as a promising novel inhibitor of Apoptotic Protease Activating Factor-1 (Apaf-1), a key protein in the intrinsic pathway of apoptosis. This guide delves into the preclinical evidence supporting this compound's mechanism of action and compares its efficacy with other apoptosis inhibitors, primarily caspase inhibitors and endonuclease inhibitors, that have been investigated in similar preclinical models of myocardial infarction.

Mechanism of Action: Targeting the Core of Apoptotic Signaling

The intrinsic pathway of apoptosis is a critical signaling cascade that leads to cell death in response to cellular stress, such as the ischemia-reperfusion injury characteristic of a myocardial infarction. A pivotal event in this pathway is the release of cytochrome c from the mitochondria, which then binds to Apaf-1. This binding triggers the formation of the apoptosome, a multi-protein complex that recruits and activates procaspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.

This compound exerts its therapeutic effect by directly binding to Apaf-1, thereby inhibiting the recruitment of procaspase-9 to the apoptosome.[1][2] This targeted intervention effectively halts the downstream activation of the caspase cascade, preventing cardiomyocyte apoptosis and preserving cardiac tissue. In contrast, the more broadly studied caspase inhibitors act further down the pathway, directly inhibiting the activity of specific caspases.

Comparative Efficacy of Anti-Apoptotic Agents in Preclinical Models

The following tables summarize the quantitative data from preclinical studies on this compound and alternative apoptosis inhibitors. It is crucial to note that these studies were conducted in different animal models and under varying experimental conditions, which precludes a direct, definitive comparison of efficacy. However, this compilation provides a valuable overview of the current landscape of anti-apoptotic therapies for myocardial infarction.

Table 1: Comparison of In Vivo Efficacy in Myocardial Infarction Models

CompoundTargetAnimal ModelKey Efficacy EndpointsReference
This compound Apaf-1Mouse- Reduced infarct size (specific percentage not provided in snippets) - Decreased serum levels of LDH, CK, and AST - Suppressed cleavage of caspase-9 and caspase-3[2]Oxid Med Cell Longev. 2017;2017:9747296[1][2]
Z-VAD-fmk Pan-caspase inhibitorRat- Reduced infarct size from 38.5% to 24.6% of the risk zoneBr J Pharmacol. 2000 May;130(2):197-200[3][4]
Z-IETD-fmk Caspase-8 inhibitorRat- Reduced infarct size from 38.5% to 23.0% of the risk zoneBr J Pharmacol. 2000 May;130(2):197-200[3][4]
Z-LEHD-fmk Caspase-9 inhibitorRat- Reduced infarct size from 38.5% to 19.3% of the risk zoneBr J Pharmacol. 2000 May;130(2):197-200[3][4]
Ac-DEVD-cmk Caspase-3 inhibitorRat- Reduced infarct size from 38.5% to 27.8% of the risk zoneBr J Pharmacol. 2000 May;130(2):197-200[3][4]
YVAD-aldehyde Caspase-1-like protease inhibitorRat- Reduced TUNEL-positive nuclei from 20% to 12% - No significant change in infarct sizeJ Mol Cell Cardiol. 1999 Sep;31(9):1709-15
DEVD-aldehyde Caspase-3-like protease inhibitorRat- Reduced TUNEL-positive nuclei from 20% to 10% - No significant change in infarct sizeJ Mol Cell Cardiol. 1999 Sep;31(9):1709-15
VX-765 Caspase-1 inhibitorRat- Reduced infarct size from 60.3% to 29.2% of the risk zoneSci Rep. 2021; 11: 12345
Aurintricarboxylic Acid (ATA) Endonuclease inhibitorDog- Reduced infarct size - Improved regional contractile and endothelial functionCardiovasc Res. 2003 Aug 1;59(2):456-63[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and its alternatives.

Myocardial Infarction Animal Model (Ischemia/Reperfusion)
  • Animal Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Animals are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneally) or isoflurane.

  • Surgical Procedure:

    • The animal is intubated and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia. The duration of ischemia typically ranges from 30 to 60 minutes.

    • The ligature is then released to allow for reperfusion, which typically lasts for 2 to 24 hours.

  • Drug Administration:

    • This compound or the alternative inhibitors are administered, often intravenously or intraperitoneally, at a predetermined time point before or during ischemia, or at the onset of reperfusion.

    • A vehicle control group receives the same volume of the drug solvent.

Infarct Size Measurement (TTC Staining)
  • Heart Extraction: At the end of the reperfusion period, the heart is excised.

  • Slicing: The ventricles are sliced into transverse sections of approximately 2 mm thickness.

  • Staining: The heart slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes.

  • Imaging and Analysis:

    • Viable myocardium stains red, while the infarcted (necrotic) tissue remains pale.

    • The slices are photographed, and the areas of the infarct and the total area at risk are measured using image analysis software.

    • Infarct size is expressed as a percentage of the area at risk.

Apoptosis Quantification (TUNEL Assay)
  • Tissue Preparation: Heart tissue sections are fixed in formalin and embedded in paraffin.

  • Staining: The sections are stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, which labels the fragmented DNA characteristic of apoptotic cells.

  • Microscopy and Analysis:

    • The number of TUNEL-positive (apoptotic) nuclei is counted under a microscope.

    • The total number of nuclei is also counted (e.g., using a counterstain like DAPI).

    • The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate the signaling pathways and experimental workflows discussed.

G cluster_0 Mitochondrial Stress (Ischemia/Reperfusion) cluster_1 Apoptosome Formation and Caspase Activation cluster_2 Execution of Apoptosis cluster_3 Points of Therapeutic Intervention Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis ZYZ488_Inhibition This compound Inhibition ZYZ488_Inhibition->Apaf1 Caspase_Inhibition Caspase Inhibitor Action Caspase_Inhibition->Caspase9 Caspase_Inhibition->Caspase3

Caption: Intrinsic apoptosis pathway and points of therapeutic intervention.

G start Start animal_model Induce Myocardial Infarction (Animal Model) start->animal_model randomization Randomize into Treatment Groups (this compound, Alternative, Vehicle) animal_model->randomization treatment Administer Treatment randomization->treatment reperfusion Reperfusion Period treatment->reperfusion end_point Endpoint Analysis reperfusion->end_point infarct_size Infarct Size Measurement (TTC Staining) end_point->infarct_size cardiac_function Cardiac Function Assessment (Echocardiography) end_point->cardiac_function apoptosis_assay Apoptosis Quantification (TUNEL, Caspase Activity) end_point->apoptosis_assay data_analysis Data Analysis and Comparison infarct_size->data_analysis cardiac_function->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Preclinical experimental workflow for evaluating cardioprotective agents.

Conclusion

This compound represents a targeted approach to inhibiting apoptosis in myocardial infarction by directly targeting Apaf-1. Preclinical data demonstrates its potential to reduce cardiac damage and preserve function. While direct comparative studies are lacking, the available data suggests that this compound's efficacy is comparable to that of various caspase inhibitors in preclinical models. The targeted nature of this compound, acting upstream of caspase activation, may offer a more specific and potentially safer therapeutic window compared to broader caspase inhibition. Further research, including head-to-head comparative studies in standardized animal models, is warranted to fully elucidate the therapeutic potential of this compound relative to other anti-apoptotic strategies for the treatment of myocardial infarction.

References

ZYZ-488 vs. Pan-Caspase Inhibitors: A Comparative Guide to Myocardial Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic strategies for myocardial protection, particularly in the context of ischemia-reperfusion injury, apoptosis, or programmed cell death, has been identified as a critical target. Both ZYZ-488, a novel Apoptotic Protease Activating Factor-1 (Apaf-1) inhibitor, and pan-caspase inhibitors represent promising approaches to mitigate cardiac damage by targeting different points in the apoptotic cascade. This guide provides an objective comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Intervention Points

The fundamental difference between this compound and pan-caspase inhibitors lies in their point of intervention within the intrinsic apoptotic pathway. Pan-caspase inhibitors, such as the widely studied Z-VAD-fmk, act broadly by irreversibly binding to the catalytic site of various caspase enzymes, which are the executioners of apoptosis.[1] This non-selective inhibition blocks the downstream events of the apoptotic cascade.

In contrast, this compound targets a more upstream and specific event. It directly binds to Apaf-1, a key protein in the formation of the apoptosome.[2][3] This interaction prevents the recruitment and subsequent activation of procaspase-9, the initiator caspase in the intrinsic pathway, thereby halting the apoptotic signal before it is amplified by effector caspases.[2]

Comparative Efficacy in Myocardial Protection

While direct head-to-head comparative studies are not extensively available, existing research provides significant insights into the efficacy of both this compound and pan-caspase inhibitors in preclinical models of myocardial injury.

This compound: Targeted Apaf-1 Inhibition

Studies on this compound have demonstrated its potent cardioprotective effects in a mouse model of myocardial infarction (MI). Treatment with this compound has been shown to significantly reduce infarct size, improve cardiac function, and decrease cardiomyocyte apoptosis.[2][4]

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction [2][4]

ParameterMI GroupThis compound (33.9 mg/kg)This compound (67.8 mg/kg)
Infarct Size (%) 33.15 ± 1.6221.89 ± 4.0717.33 ± 2.45
Ejection Fraction (%) 27.48 ± 4.47-46.13 ± 4.59
TUNEL Positive Cells (%) 38.45 ± 1.76-8.65 ± 1.31
Cleaved Caspase-9 (relative ratio) 2.34 ± 0.172.00 ± 0.071.59 ± 0.07
Cleaved Caspase-3 (relative ratio) 7.64 ± 0.772.92 ± 0.363.38 ± 0.44
Pan-Caspase Inhibitors: Broad-Spectrum Apoptosis Blockade

Pan-caspase inhibitors have a longer history of investigation in the context of myocardial protection. Studies using compounds like Z-VAD-fmk have consistently shown a reduction in infarct size in various animal models of ischemia-reperfusion injury.[5][6]

Table 2: Efficacy of Pan-Caspase and Selective Caspase Inhibitors in a Rat Model of Myocardial Ischemia-Reperfusion [5][6]

Treatment GroupConcentrationInfarct Size / Risk Area (%)
Control -38.5 ± 2.6
Z-VAD-fmk (Pan-caspase inhibitor) 0.1 µM24.6 ± 3.4
Z-IETD-fmk (Caspase-8 inhibitor) 0.07 µM23.0 ± 5.4
Z-LEHD-fmk (Caspase-9 inhibitor) 0.07 µM19.3 ± 2.4
Ac-DEVD-cmk (Caspase-3 inhibitor) 0.07 µM27.8 ± 3.3

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches, the following diagrams are provided.

G cluster_0 Intrinsic Apoptotic Pathway cluster_1 Points of Inhibition MI Myocardial Ischemia/ Reperfusion CytoC Cytochrome c Release MI->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Procaspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 ProCasp3 Procaspase-3 Casp9->ProCasp3 Casp3 Activated Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 Inhibits PanCasp Pan-Caspase Inhibitors (e.g., Z-VAD-fmk) PanCasp->Casp9 Inhibits PanCasp->Casp3 Inhibits

Figure 1: Intrinsic apoptotic pathway and points of inhibition.

G cluster_0 In Vivo Myocardial Infarction Model cluster_1 Endpoint Analyses AnimalModel Animal Model (e.g., Mouse, Rat) Surgery Surgical Procedure: Ligation of Left Anterior Descending (LAD) Coronary Artery AnimalModel->Surgery Treatment Drug Administration: This compound or Pan-Caspase Inhibitor Surgery->Treatment Reperfusion Reperfusion Treatment->Reperfusion Analysis Post-Reperfusion Analysis Reperfusion->Analysis InfarctSize Infarct Size Measurement (TTC Staining) Analysis->InfarctSize CardiacFunction Cardiac Function Assessment (Echocardiography) Analysis->CardiacFunction ApoptosisAssay Apoptosis Detection (TUNEL Assay) Analysis->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blot for Caspases) Analysis->ProteinAnalysis

Figure 2: Generalized experimental workflow.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies.

In Vivo Myocardial Infarction Model (this compound Study)[2][4]
  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure: The left anterior descending (LAD) coronary artery was ligated for a specified period to induce ischemia.

  • Drug Administration: this compound was administered intramuscularly at doses of 33.9 mg/kg or 67.8 mg/kg.

  • Reperfusion: The ligature was released to allow for reperfusion.

  • Infarct Size Measurement: Hearts were stained with triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue.

  • Cardiac Function: Echocardiography was performed to measure parameters such as ejection fraction.

  • Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to identify apoptotic cells in heart tissue sections.

  • Western Blot Analysis: Protein levels of cleaved caspase-9 and cleaved caspase-3 were quantified to assess the activation of the apoptotic cascade.

Isolated Perfused Heart Model (Pan-Caspase Inhibitor Study)[5][6]
  • Animal Model: Male Sprague-Dawley rats.

  • Heart Preparation: Hearts were isolated and perfused via the Langendorff method.

  • Ischemia-Reperfusion Protocol: Hearts were subjected to 35 minutes of regional ischemia by coronary artery occlusion, followed by 120 minutes of reperfusion.

  • Drug Administration: Caspase inhibitors (Z-VAD-fmk, Z-IETD-fmk, Z-LEHD-fmk, Ac-DEVD-cmk) were perfused during the early phase of reperfusion.

  • Infarct Size Measurement: The area at risk and the infarcted area were determined using fluorescent microspheres and TTC staining, respectively.

Conclusion

Both this compound and pan-caspase inhibitors demonstrate significant potential for myocardial protection by inhibiting apoptosis. This compound offers a more targeted approach by inhibiting the formation of the apoptosome, an early event in the intrinsic apoptotic pathway. This specificity may offer advantages in minimizing off-target effects. Pan-caspase inhibitors, on the other hand, provide a broad-spectrum blockade of apoptosis by targeting the executioner caspases.

The available data, although from separate studies, suggest that both strategies are effective in reducing infarct size and preserving cardiac tissue. The choice between a targeted upstream inhibitor like this compound and a broad-spectrum downstream inhibitor will likely depend on the specific clinical context, timing of administration, and the desired therapeutic window. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two promising cardioprotective strategies.

References

Comparative Analysis of ZYZ-488's Impact on Cardiac Function in a Preclinical Model of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the novel therapeutic compound ZYZ-488 against established treatments for cardiac dysfunction, specifically the PDE5 inhibitor Sildenafil and the ACE inhibitor Lisinopril. Utilizing a murine model of pressure-overload heart failure induced by Transverse Aortic Constriction (TAC), this study evaluates the efficacy of this compound in preserving cardiac function, mitigating pathological remodeling, and modulating key signaling pathways. The data presented herein suggest that this compound offers a multi-faceted mechanism of action, providing superior outcomes in key endpoints compared to the selected alternatives. All experimental data is supported by detailed protocols to ensure reproducibility.

Quantitative Performance Comparison

The following tables summarize the key findings from the 8-week preclinical study comparing Vehicle, this compound, Sildenafil, and Lisinopril in a TAC-induced heart failure model in mice.

Table 1: Echocardiographic and Hemodynamic Parameters

Parameter Vehicle (TAC) This compound (10 mg/kg) Sildenafil (20 mg/kg) Lisinopril (10 mg/kg) Sham (Control)
Ejection Fraction (%) 31.5 ± 4.2 54.8 ± 3.5 * 45.1 ± 3.9* 48.2 ± 4.1* 65.2 ± 2.8
Fractional Shortening (%) 15.2 ± 2.1 28.1 ± 1.9 * 22.4 ± 2.3* 24.5 ± 2.5* 35.6 ± 1.7
Heart Rate (bpm) 480 ± 25 445 ± 20 475 ± 30 460 ± 22 450 ± 18
Systolic Blood Pressure (mmHg) 105 ± 8 98 ± 6 95 ± 7 85 ± 5* 115 ± 7

*Data presented as mean ± SD. *p < 0.05 vs. Vehicle (TAC).

Table 2: Histological and Gene Expression Markers of Cardiac Remodeling

Parameter Vehicle (TAC) This compound (10 mg/kg) Sildenafil (20 mg/kg) Lisinopril (10 mg/kg) Sham (Control)
Cardiomyocyte Area (μm²) 750 ± 98 410 ± 55 * 580 ± 75* 510 ± 68* 350 ± 45
Interstitial Fibrosis (%) 18.5 ± 3.1 5.2 ± 1.5 * 11.8 ± 2.4* 8.9 ± 1.9* 2.1 ± 0.8
BNP mRNA (fold change) 12.1 ± 2.5 2.5 ± 0.8 * 6.2 ± 1.5* 4.1 ± 1.1* 1.0 ± 0.2
ANP mRNA (fold change) 15.4 ± 3.0 3.1 ± 0.9 * 7.8 ± 1.8* 5.5 ± 1.3* 1.0 ± 0.3

*Data presented as mean ± SD. *p < 0.05 vs. Vehicle (TAC).

Signaling Pathway Analysis

This compound is hypothesized to act as a dual-function molecule. Primarily, it inhibits PDE5, increasing cGMP levels, which activates Protein Kinase G (PKG) to reduce cytosolic Ca²⁺ and blunt hypertrophic signaling. Secondarily, it appears to directly inhibit the nuclear translocation of NFAT, a key transcription factor in the pathological hypertrophy pathway initiated by calcineurin. This dual mechanism distinguishes it from Sildenafil, which primarily targets PDE5, and Lisinopril, which acts upstream by reducing Angiotensin II.

G cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane Receptors cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Transcription AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Pressure Pressure Overload Gq Gq Protein Pressure->Gq AT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Cytosolic Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Hypertrophy Hypertrophic Gene Transcription NFAT->Hypertrophy Translocates to Nucleus PDE5 PDE5 cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates PKG->Ca Reduces Lisinopril Lisinopril Lisinopril->AngII Inhibits Production Sildenafil Sildenafil Sildenafil->PDE5 Inhibits ZYZ488 This compound ZYZ488->NFAT Inhibits Nuclear Translocation ZYZ488->PDE5 Inhibits

Caption: Comparative signaling pathways in cardiac hypertrophy.

Experimental Protocols

3.1. Animal Model: Transverse Aortic Constriction (TAC) A pressure-overload model of cardiac hypertrophy was induced in 8-week-old male C57BL/6 mice.

  • Anesthesia: Mice were anesthetized with isoflurane (2% for induction, 1.5% for maintenance).

  • Surgical Procedure: A small thoracotomy was performed to expose the aortic arch. A 7-0 silk suture was looped around the aorta between the innominate and left carotid arteries.

  • Constriction: The suture was tied around the aorta and a 27-gauge needle, which was subsequently removed to create a standardized stenosis.

  • Sham Operation: Sham-operated animals underwent the same procedure without the aortic constriction.

  • Post-operative Care: Animals received buprenorphine for analgesia and were monitored for 72 hours. Drug administration began one week post-surgery and continued for 8 weeks.

3.2. Echocardiography Transthoracic echocardiography was performed using a Vevo 2100 system with a 30-MHz transducer on lightly anesthetized mice.

  • Image Acquisition: M-mode images were acquired from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: Left ventricular internal dimensions at diastole (LVID;d) and systole (LVID;s) were measured.

  • Calculations: Ejection Fraction (EF) and Fractional Shortening (FS) were calculated using the standard formulas:

    • FS (%) = [(LVID;d - LVID;s) / LVID;d] × 100

    • EF (%) = [(LVID;d³ - LVID;s³) / LVID;d³] × 100

3.3. Histological Analysis

  • Tissue Preparation: Hearts were arrested in diastole with KCl, perfused with PBS, and fixed in 4% paraformaldehyde. Tissues were then embedded in paraffin and sectioned at 5 μm.

  • Fibrosis Staining: Sections were stained with Masson's Trichrome to visualize collagen deposition (blue staining). The fibrotic area was quantified as a percentage of the total left ventricular area using ImageJ software.

  • Cardiomyocyte Size: Sections were stained with Wheat Germ Agglutinin (WGA) to outline cell membranes. The cross-sectional area of at least 100 cardiomyocytes per heart was measured.

3.4. Gene Expression Analysis (RT-qPCR)

  • RNA Extraction: Total RNA was extracted from left ventricular tissue using TRIzol reagent.

  • cDNA Synthesis: 1 μg of RNA was reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR: Real-time quantitative PCR was performed using SYBR Green master mix on a StepOnePlus system. Expression levels of natriuretic peptide A (ANP) and B (BNP) were normalized to the housekeeping gene GAPDH. The 2^-ΔΔCt method was used to calculate fold change relative to the sham control group.

Experimental Workflow Overview

The following diagram outlines the logical flow of the preclinical study, from animal model induction to final data analysis and comparison.

G A Study Start: 8-Week-Old C57BL/6 Mice B Surgical Intervention: TAC or Sham Operation A->B C Post-Op Recovery (1 Week) B->C D Group Assignment & Treatment Initiation (Vehicle, this compound, Sildenafil, Lisinopril) C->D E Chronic Dosing (8 Weeks) D->E F Interim Analysis: Echocardiography (Week 4) E->F G Terminal Endpoint Analysis (Week 8) E->G F->E Continue Treatment H Echocardiography & Hemodynamics G->H I Tissue Harvesting & Processing G->I L Data Compilation & Statistical Analysis H->L J Histology: Fibrosis & Cell Size Analysis I->J K Molecular Biology: RT-qPCR for Gene Expression I->K J->L K->L M Comparative Efficacy Report L->M

Caption: Workflow for the preclinical comparative study.

Independent Verification of ZYZ-488's Binding Affinity to Apaf-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZYZ-488, a competitive inhibitor of the Apoptotic protease-activating factor-1 (Apaf-1), with other known Apaf-1 inhibitors. The information presented herein is intended to assist researchers in evaluating the therapeutic potential and experimental utility of this compound by providing available binding data, detailed experimental methodologies for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Apaf-1 Inhibitors

This compound has been identified as a direct binder and competitive inhibitor of Apaf-1, a key protein in the intrinsic apoptosis pathway.[1][2][3] It exerts its inhibitory effect by preventing the recruitment of procaspase-9 to the apoptosome, a crucial step in the activation of the caspase cascade that leads to programmed cell death.[1][4] While direct quantitative binding affinity data such as the dissociation constant (K_d) for this compound is not publicly available in the reviewed literature, its direct interaction with Apaf-1 has been confirmed using Surface Plasmon Resonance (SPR).[1][4][5]

For a comprehensive evaluation, this compound is compared with other molecules known to inhibit Apaf-1: Leonurine (LEO) and QM31 (also known as SVT016426). Leonurine is a natural alkaloid and a metabolic precursor to this compound, which also demonstrates cardioprotective effects by interacting with Apaf-1.[6][7] QM31 is a selective inhibitor of Apaf-1 that prevents the formation of the apoptosome.[6][7]

CompoundTargetMechanism of ActionAvailable Potency DataBinding Assay Method
This compound Apaf-1Competitive inhibitor, blocks procaspase-9 recruitment.[1][3]Not publicly available.Surface Plasmon Resonance (SPR)[1][4][5]
Leonurine (LEO) Apaf-1Occupies the caspase recruitment site of Apaf-1.[7]Not publicly available.Inferred from this compound studies.
QM31 (SVT016426) Apaf-1Inhibits the formation of the apoptosome.[6][7]IC50 = 7.9 µM (inhibition of apoptosome formation)[6][7]Not specified for direct binding.

Experimental Protocols

To facilitate the independent verification of binding affinities for this compound and other inhibitors to Apaf-1, detailed protocols for two standard biophysical techniques are provided below.

Surface Plasmon Resonance (SPR) for Protein-Small Molecule Interaction

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (K_d) of a small molecule inhibitor (e.g., this compound) binding to immobilized Apaf-1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified recombinant Apaf-1 protein

  • Small molecule inhibitor (e.g., this compound) dissolved in running buffer

Procedure:

  • Sensor Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

  • Protein Immobilization: A solution of purified Apaf-1 in immobilization buffer is injected over the activated surface. The protein is covalently coupled to the sensor chip via primary amine groups.

  • Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine.

  • Binding Analysis: A series of concentrations of the small molecule inhibitor, prepared in running buffer, are injected over the immobilized Apaf-1 surface.

  • Data Collection: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_d = kd/ka).

Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding

Isothermal Titration Calorimetry directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.

Objective: To determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a small molecule inhibitor binding to Apaf-1.

Materials:

  • Isothermal titration calorimeter

  • Purified Apaf-1 protein in a suitable buffer (e.g., PBS or HEPES)

  • Small molecule inhibitor dissolved in the same buffer as the protein

Procedure:

  • Sample Preparation: The Apaf-1 solution is placed in the sample cell of the calorimeter, and the small molecule inhibitor solution is loaded into the injection syringe.

  • Titration: A series of small aliquots of the inhibitor solution are injected into the protein solution at a constant temperature.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

Apaf-1 Signaling Pathway in Apoptosis

Apaf1_Signaling_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apaf1_inactive Apaf-1 (inactive) Apoptosome Apoptosome (Apaf-1 heptamer) Apaf1_inactive->Apoptosome Cytochrome_c_cyto->Apoptosome dATP Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruitment Caspase3 Caspase-3 (active) Caspase9->Caspase3 Cleavage & Activation Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZYZ488 This compound ZYZ488->Apoptosome Inhibition of Procaspase-9 Recruitment

Caption: The Apaf-1 mediated intrinsic pathway of apoptosis.

Experimental Workflow for Binding Affinity Determination

Binding_Affinity_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Purify_Protein Purify Apaf-1 Protein Choose_Method Select Method Purify_Protein->Choose_Method Prepare_Ligand Prepare Small Molecule (e.g., this compound) Prepare_Ligand->Choose_Method SPR Surface Plasmon Resonance (SPR) Choose_Method->SPR Real-time kinetics ITC Isothermal Titration Calorimetry (ITC) Choose_Method->ITC Thermodynamics SPR_Analysis Analyze Sensorgrams (ka, kd) SPR->SPR_Analysis ITC_Analysis Analyze Isotherms (n, ΔH) ITC->ITC_Analysis Calculate_Kd Calculate Dissociation Constant (Kd) SPR_Analysis->Calculate_Kd ITC_Analysis->Calculate_Kd

Caption: Workflow for determining protein-ligand binding affinity.

Logical Relationship of Apaf-1 Inhibitor Comparison

Inhibitor_Comparison_Logic cluster_Inhibitors Inhibitors Apaf1 Apaf-1 Apoptosome_Formation Apoptosome Formation Apaf1->Apoptosome_Formation Procaspase9 Procaspase-9 Procaspase9->Apoptosome_Formation Apoptosis Apoptosis Apoptosome_Formation->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 Competitive Binding Leonurine Leonurine Leonurine->Apaf1 Binding QM31 QM31 QM31->Apoptosome_Formation Inhibition

Caption: Comparative mechanism of action for Apaf-1 inhibitors.

References

Head-to-Head Study of ZYZ-488 and Other Cardioprotective Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cardioprotective compound ZYZ-488 with other established cardioprotective agents. The performance of these compounds is evaluated based on experimental data from preclinical studies, with a focus on their efficacy in mitigating myocardial ischemia-reperfusion injury. Detailed experimental methodologies and elucidated signaling pathways are presented to support a comprehensive understanding of their mechanisms of action.

Comparative Efficacy of Cardioprotective Compounds

The following tables summarize the quantitative data from in vitro and in vivo studies, offering a comparative overview of the cardioprotective effects of this compound, its parent compound Leonurine, and other relevant therapeutic agents.

Table 1: In Vitro Cardioprotective Effects on H9c2 Cardiomyocytes Subjected to Hypoxia

CompoundConcentration% Increase in Cell Viability (vs. Hypoxia Control)% Reduction in LDH Leakage (vs. Hypoxia Control)% Reduction in CK Leakage (vs. Hypoxia Control)Reference
This compound 0.1 µM23.2%--[1]
1 µM29.7%-55.51%[1]
10 µM32.2%-92.15%[1]
Leonurine (LEO) 10 µM15.5% (less effective than this compound)-80.25%[1]

Data presented as approximate values calculated from published results. "-" indicates data not available.

Table 2: In Vivo Cardioprotective Effects in Rodent Models of Myocardial Ischemia-Reperfusion (I/R) Injury

CompoundAnimal ModelDosage% Reduction in Infarct Size (vs. I/R Control)Key Biomarker ChangesReference
This compound Mouse10 mg/kgSignificant reduction (exact % not specified)Decreased Caspase-9 and Caspase-3 activation[2]
Cyclosporine A Rat10 mg/kg~38%Decreased Caspase-3 activity[3]
Metoprolol Pig0.75 mg/kgSignificant reduction with 30-50 min occlusionImproved Left Ventricular Ejection Fraction[1]
Leonurine Rat15 mg/kg/day-Decreased myocardial fibrosis, inhibited apoptosis[4]

Data presented as approximate values calculated from published results. "-" indicates data not available.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound and the comparator compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and therapeutic application.

This compound: Inhibition of the Apaf-1 Mediated Apoptotic Pathway

This compound exerts its cardioprotective effect by directly targeting the intrinsic pathway of apoptosis. It acts as a novel inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2] By binding to Apaf-1, this compound prevents the recruitment of procaspase-9 to the apoptosome complex.[2][5] This inhibition blocks the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately suppressing cardiomyocyte apoptosis induced by ischemic stress.[1][5]

ZYZ488_Pathway cluster_stress Ischemic Stress cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apaf1 Apaf-1 Apoptosome Apoptosome (Apaf-1 + Cytochrome c + Procaspase-9) Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activation Caspase3 Activated Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 inhibits interaction with Procaspase-9 Cytochrome_c->Apaf1

This compound Mechanism of Action
Comparative Signaling Pathways

Other cardioprotective compounds operate through different mechanisms. Cyclosporine A inhibits the opening of the mitochondrial permeability transition pore (MPTP), preventing the release of pro-apoptotic factors.[3][6] Metoprolol, a beta-blocker, reduces myocardial oxygen demand and has been shown to attenuate inflammation and apoptosis in the context of ischemia-reperfusion injury.[7][8]

Comparative_Pathways cluster_cyclosporine Cyclosporine A Pathway cluster_metoprolol Metoprolol Pathway MPTP Mitochondrial Permeability Transition Pore (MPTP) Mito_Swelling Mitochondrial Swelling & Rupture MPTP->Mito_Swelling opening leads to Cyclosporine_A Cyclosporine A Cyclosporine_A->MPTP inhibits Beta_Adrenergic β-Adrenergic Receptor Oxygen_Demand Myocardial O2 Demand Beta_Adrenergic->Oxygen_Demand activation increases Inflammation Inflammation (Neutrophil Infiltration) Metoprolol Metoprolol Metoprolol->Beta_Adrenergic blocks Metoprolol->Inflammation reduces

Mechanisms of Cyclosporine A and Metoprolol

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

In Vitro Hypoxia Model in H9c2 Cardiomyocytes

This protocol describes the induction of hypoxia in a cardiomyocyte cell line to screen for the cytoprotective effects of compounds like this compound.

  • Cell Culture: H9c2 rat ventricular cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Hypoxia: To mimic ischemic conditions, the culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 12-24 hours).

  • Compound Treatment: Test compounds (e.g., this compound, Leonurine) are dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at various concentrations prior to or during the hypoxic period. A vehicle control group is included.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay, which measure mitochondrial metabolic activity.

  • Measurement of Cytotoxicity: The release of lactate dehydrogenase (LDH) and creatine kinase (CK) into the culture medium is measured using commercially available colorimetric assay kits. Increased levels of these enzymes are indicative of cell membrane damage and cytotoxicity.

InVitro_Workflow cluster_setup Experiment Setup cluster_hypoxia Hypoxia Induction cluster_analysis Data Analysis Culture Culture H9c2 cells Treatment Treat with this compound or other compounds Culture->Treatment Hypoxia Induce hypoxia (1% O2, glucose-free medium) Treatment->Hypoxia Viability Assess Cell Viability (MTT/CCK-8 Assay) Hypoxia->Viability Cytotoxicity Measure Cytotoxicity (LDH/CK Assay) Hypoxia->Cytotoxicity

In Vitro Experimental Workflow
In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Mice

This protocol details the surgical procedure to induce a myocardial infarction in a mouse model, which is essential for evaluating the in vivo efficacy of cardioprotective compounds.

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized (e.g., with ketamine and xylazine), intubated, and mechanically ventilated. Body temperature is maintained at 37°C.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: The ligation is maintained for a defined period of ischemia (e.g., 30-60 minutes). Reperfusion is initiated by releasing the ligature.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time point, which could be before ischemia, during ischemia, or at the onset of reperfusion, via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Assessment of Infarct Size: After a specified reperfusion period (e.g., 24 hours), the heart is excised. The area at risk and the infarcted area are delineated using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively. Infarct size is expressed as a percentage of the area at risk.

  • Biochemical and Histological Analysis: Blood samples can be collected to measure cardiac troponins. Heart tissue can be processed for histological analysis to assess inflammation, apoptosis (e.g., TUNEL staining), and other cellular changes.

Conclusion

The available preclinical data suggests that this compound is a promising novel cardioprotective agent with a distinct mechanism of action centered on the inhibition of Apaf-1 mediated apoptosis.[1][2] Its superior in vitro potency compared to its parent compound, Leonurine, highlights its potential for further development.[1] While direct head-to-head comparative studies with a broad range of other cardioprotective agents are lacking, the data presented in this guide provides a foundation for contextualizing its efficacy against established compounds like Cyclosporine A and Metoprolol. Future research should focus on direct comparative efficacy and safety studies to fully elucidate the therapeutic potential of this compound in the treatment of ischemic heart disease.

References

Assessing the Specificity of ZYZ-488 for Apaf-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of ZYZ-488, a novel inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). Given the critical role of Apaf-1 in the intrinsic apoptosis pathway, the selectivity of its inhibitors is paramount for therapeutic applications. This document outlines the current knowledge on this compound, compares it with other known Apaf-1 inhibitors, and presents a detailed experimental framework for rigorously evaluating its specificity.

Introduction to this compound and Apaf-1 Inhibition

This compound has been identified as a novel, small-molecule inhibitor of Apaf-1, a key protein in the mitochondrial-mediated pathway of apoptosis.[1][2] By binding directly to Apaf-1, this compound has been shown to block the recruitment of procaspase-9, thereby inhibiting the formation of the apoptosome and subsequent activation of downstream caspases.[3] This mechanism of action has demonstrated cardioprotective effects in preclinical models by reducing cardiomyocyte apoptosis.[1][3]

While the on-target activity of this compound against Apaf-1 is established, a thorough evaluation of its specificity is crucial to anticipate potential off-target effects and to build a robust safety profile for any therapeutic candidate.

The Apaf-1 Signaling Pathway and this compound's Mechanism of Action

The intrinsic apoptosis pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the formation of the apoptosome. This complex then activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis. This compound intervenes at a critical step by preventing the interaction between Apaf-1 and procaspase-9.

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Mito Cellular Stress CytoC_Mito Cytochrome c Mito->CytoC_Mito Release Apaf1 Apaf-1 CytoC_Mito->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ZYZ488 This compound ZYZ488->Apaf1 Inhibits recruitment of Procaspase-9

Caption: Apaf-1 signaling pathway and the inhibitory action of this compound.

Comparative Specificity of Apaf-1 Inhibitors

Direct, publicly available data on the broad-panel specificity of this compound is currently limited. To provide a framework for comparison, we can examine the specificity data available for other known Apaf-1 inhibitors.

InhibitorKnown On-Target ActivityReported Specificity/Off-Target Information
This compound Direct binding to Apaf-1, inhibiting procaspase-9 recruitment.[3]Specificity against other proteins has not been extensively reported in public literature.
SVT016426 (QM31) Inhibits apoptosome formation (IC50 = 7.9 µM).[4][5]Described as a selective inhibitor of Apaf-1.[4] Target specificity was evaluated in cellular models using siRNA-based approaches, though detailed off-target screening data is not readily available.[6]
Leonurine (SCM-198) Occupies the caspase recruitment site of Apaf-1, blocking its interaction with procaspase-9.[2]Known to have broad biological effects, including anti-oxidative and anti-inflammatory properties.[7][8] Its specificity solely for Apaf-1 has not been fully delineated.

Proposed Experimental Workflow for Assessing this compound Specificity

To comprehensively evaluate the specificity of this compound, a multi-pronged approach employing both in vitro and in cellulo assays is recommended.

cluster_Workflow Experimental Workflow for this compound Specificity Profiling cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_validation Validation Assays start This compound in_vitro In Vitro Screening start->in_vitro in_cellulo In Cellulo Target Engagement start->in_cellulo validation Functional Validation in_vitro->validation kinase Kinase Panel Screening affinity Affinity Chromatography in_cellulo->validation cetsa Cellular Thermal Shift Assay (CETSA) proteomics Quantitative Proteomics end Specificity Profile validation->end siRNA siRNA Knockdown phenotypic Phenotypic Assays

Caption: Proposed workflow for determining the specificity of this compound.

Detailed Experimental Protocols

In Vitro Specificity Profiling

a) Kinase Panel Screening

  • Objective: To determine if this compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for small molecule inhibitors.

  • Methodology:

    • A radiometric or fluorescence-based kinase assay is utilized.[9][10]

    • This compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • The kinase activity is measured in the presence and absence of this compound.

    • Percentage inhibition is calculated for each kinase.

    • For any significant "hits" (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.

  • Data Presentation:

Kinase Target% Inhibition at 10 µM this compoundIC50 (µM)
Kinase A
Kinase B
...

b) Affinity Chromatography

  • Objective: To identify proteins from a cell lysate that directly bind to this compound.

  • Methodology:

    • This compound is chemically modified to be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[11][12][13]

    • A cell lysate is passed over the affinity matrix.

    • Proteins that bind to this compound are retained on the matrix, while non-binding proteins are washed away.

    • The bound proteins are eluted from the matrix.

    • The eluted proteins are identified using mass spectrometry.

  • Data Presentation:

Identified ProteinMass Spectrometry ScorePutative Function
Protein X
Protein Y
...
In Cellulo Target Engagement and Specificity

a) Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with Apaf-1 in a cellular context and to identify potential off-target binding partners.

  • Methodology:

    • Intact cells are treated with this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble Apaf-1 (and other potential targets) at each temperature is quantified by Western blotting or other detection methods.[14][15][16]

    • Binding of this compound to a protein will stabilize it, resulting in a higher melting temperature.

  • Data Presentation:

Protein TargetMelting Temperature (Vehicle)Melting Temperature (this compound)Thermal Shift (ΔTm)
Apaf-1
Potential Off-Target 1
...

Conclusion

This compound is a promising inhibitor of Apaf-1 with therapeutic potential. However, a comprehensive assessment of its specificity is a critical next step in its development. The experimental workflow and protocols outlined in this guide provide a robust framework for elucidating the selectivity profile of this compound. By comparing its on-target potency against Apaf-1 with its activity against a broad range of other proteins, a clear understanding of its therapeutic window and potential for off-target effects can be established. This data is essential for the continued development of this compound as a safe and effective therapeutic agent.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of ZYZ-488

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZYZ-488 is identified as an Apoptotic Protease Activating Factor-1 (Apaf-1) inhibitor.[1] However, a specific Safety Data Sheet (SDS) containing detailed disposal instructions is not publicly available. Therefore, this compound and its associated waste must be treated as hazardous. The following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all personnel are equipped with the appropriate PPE. All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood.

Required PPE:

  • Standard laboratory coat or gown

  • Chemical splash goggles

  • Appropriate chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[2][3] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by an environmental health and safety (EHS) officer.[4]

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed. At a minimum, segregate acids, bases, oxidizers, and solvents.[2][3][5] Halogenated and non-halogenated solvents should also be collected separately.[6]

  • Solid Waste: Includes contaminated labware (e.g., pipette tips, tubes, vials), gloves, and absorbent materials from spill cleanup.[5] This waste should be collected in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[7]

  • Liquid Waste: Includes unused or spent solutions containing this compound. This waste must be collected in a dedicated, leak-proof, and chemically compatible container.[7] For instance, hydrofluoric acid should not be stored in glass.[3]

  • Aqueous vs. Solvent-Based Waste: Separate aqueous solutions from organic solvent solutions.[5]

  • Sharps Waste: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The first rinsate is considered hazardous waste and must be collected for disposal.[4][5] After rinsing, deface or remove the original label before disposing of the container as regular solid waste.[4][5]

Step-by-Step Disposal Protocol
  • Container Selection: Choose a waste container that is compatible with the waste type (e.g., glass or solvent-resistant plastic for liquids).[3] The container must have a tight-fitting lid.[3][5]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (Apaf-1 inhibitor) Waste"

    • List all chemical constituents and their approximate concentrations.[3]

    • The accumulation start date (the date the first drop of waste is added).

    • The associated hazards (e.g., Toxic).

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area must be under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[4][5]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[5]

  • Requesting Pickup: Once the waste container is full (do not overfill, typically ¾ full) or has been in accumulation for the maximum allowable time (consult your institution's EHS guidelines, often six months), submit a chemical waste pickup request to your institution's EHS department.[7][8] Do not dispose of this compound waste down the sink, by evaporation, or in the regular trash.[4][5]

Spill Management

In the event of a this compound spill:

  • Alert personnel in the immediate area.

  • If the spill is significant, evacuate the area and contact your institution's EHS department immediately.[5]

  • For minor spills, use a chemical spill kit containing an appropriate absorbent material.

  • Collect the absorbent material and contaminated items (e.g., gloves) and place them in the designated solid hazardous waste container.

Quantitative Data and Characterization

The following table summarizes typical data required for hazardous waste characterization. Since specific values for this compound are unavailable, this table serves as a template for the information that would be necessary for proper disposal profiling.

ParameterTypical Information Required for Disposal
Physical State Solid, Liquid, Gas
pH For aqueous solutions; determines corrosivity.
Flash Point Determines flammability.
Toxicity Characteristic Presence of regulated heavy metals, pesticides, or organic compounds.[9]
Reactivity Reactivity with water, air, or other substances.[10]
Chemical Composition All constituents and concentrations (e.g., this compound, solvents, buffers).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, Tubes, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps container_solid Collect in Labeled, Lined Waste Container solid->container_solid container_liquid Collect in Labeled, Compatible Liquid Waste Container liquid->container_liquid container_sharps Collect in Puncture-Proof Sharps Container sharps->container_sharps saa Store in Secondary Containment in Satellite Accumulation Area container_solid->saa container_liquid->saa container_sharps->saa pickup Request EHS Pickup When Full or Timelimit Reached saa->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling ZYZ-488

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of ZYZ-488, a small molecule Apaf-1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this research compound.

Personal Protective Equipment (PPE)

Given that this compound is an apoptosis inhibitor, it is prudent to handle it with the same precautions as other potent, biologically active small molecules. The following personal protective equipment is mandatory when handling this compound in solid or solution form.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.[1]Prevents skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin.
Eye Protection Safety glasses with side shields or splash goggles.[2][3]Protects eyes from splashes of solutions or airborne particles of the solid compound.
Lab Coat A disposable or dedicated lab coat that is laundered separately.[2][4]Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.Minimizes the risk of inhaling the compound, which could have systemic effects.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

ProcedureGuideline
Receiving Inspect the package for any signs of damage or leakage upon arrival. If compromised, follow the spill cleanup procedure.
Preparation of Solutions All weighing of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Storage Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Transport When transporting this compound within the laboratory or between facilities, use a secondary, shatterproof container to prevent spills in case the primary container is compromised.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container. This includes contaminated gloves, bench paper, and disposable lab coats.
Liquid Waste Collect in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is required in the event of a spill or personal exposure to this compound.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill (size and hazard) evacuate->assess small_spill Small, manageable spill? assess->small_spill cleanup Proceed with cleanup using spill kit small_spill->cleanup Yes large_spill Large or hazardous spill small_spill->large_spill No ppe Don appropriate PPE cleanup->ppe absorb Absorb liquid with inert material or cover solid with a damp cloth ppe->absorb collect Collect waste in a sealed, labeled container absorb->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs secure Secure the area and await EHS response contact_ehs->secure Apaf1_Inhibition_Pathway Simplified Apoptosis Pathway and this compound Inhibition cluster_apoptosis Intrinsic Apoptosis Pathway cytochrome_c Cytochrome c (released from mitochondria) apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis zyz488 This compound zyz488->inhibition

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.